Carmichaenine A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H43NO7 |
|---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
[11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate |
InChI |
InChI=1S/C31H43NO7/c1-5-32-15-29(16-36-2)12-11-21(33)31-19-13-18-20(37-3)14-30(22(19)24(18)34,23(27(31)32)25(38-4)26(29)31)39-28(35)17-9-7-6-8-10-17/h6-10,18-27,33-34H,5,11-16H2,1-4H3 |
InChI Key |
BKAIYZAGPZZPPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)OC(=O)C7=CC=CC=C7)OC)O)COC |
Origin of Product |
United States |
Foundational & Exploratory
Isolating Carmichaenine A: A Technical Guide for Natural Product Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the isolation of Carmichaenine A, an aconitine-type C19-diterpenoid alkaloid, from its plant source, Aconitum carmichaeli. This document provides a comprehensive overview of the necessary experimental protocols, from the initial extraction to the final purification and structural elucidation, based on established methodologies for isolating similar compounds from the Aconitum genus.
Introduction to this compound and its Source
This compound is a member of the C19-diterpenoid alkaloid family, a class of natural products known for their complex structures and significant biological activities. It was first isolated from the aerial parts of Aconitum carmichaeli Debx., a plant belonging to the Ranunculaceae family.[1][2][3] The genus Aconitum is a rich source of diterpenoid alkaloids, which are broadly classified into C18, C19, and C20 subtypes. These compounds have garnered significant interest in the scientific community for their potential therapeutic applications, alongside their known toxicity.
This guide will focus on the practical aspects of isolating this compound, providing researchers with a foundational understanding of the techniques and methodologies involved.
Experimental Protocols
The isolation of this compound involves a multi-step process that begins with the collection and preparation of the plant material, followed by extraction, partitioning, and a series of chromatographic separations.
Plant Material
The aerial parts of Aconitum carmichaeli are the source material for the isolation of this compound. Proper identification and collection of the plant material are crucial for a successful isolation campaign.
Extraction of Total Alkaloids
The initial step involves the extraction of the total alkaloid content from the dried and powdered plant material.
Protocol:
-
The air-dried and powdered aerial parts of Aconitum carmichaeli are subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature.
-
The resulting methanol extract is then concentrated under reduced pressure to yield a crude extract.
-
The crude extract is suspended in a dilute acidic solution (e.g., 1% HCl) to protonate the alkaloids, rendering them water-soluble.
-
This aqueous acidic solution is then washed with a non-polar solvent like ethyl acetate (B1210297) (EtOAc) to remove non-alkaloidal, lipophilic impurities.
-
The pH of the aqueous layer is subsequently adjusted to alkaline conditions (pH 9-10) using a base such as ammonium (B1175870) hydroxide (B78521) (NH₄OH). This deprotonates the alkaloids, making them soluble in organic solvents.
-
The alkaline solution is then partitioned with a suitable organic solvent (e.g., chloroform (B151607) or ethyl acetate) to extract the crude alkaloid fraction.
-
The organic solvent is evaporated under reduced pressure to yield the total alkaloid extract.
Chromatographic Purification
The crude alkaloid extract is a complex mixture of various compounds. Therefore, a series of chromatographic techniques are employed for the isolation of the target compound, this compound.
Column Chromatography (CC):
-
The crude alkaloid extract is typically subjected to column chromatography on silica (B1680970) gel as the stationary phase.
-
A gradient elution system is employed, starting with a less polar solvent system and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol (CHCl₃-MeOH), starting from 100:0 and gradually increasing the proportion of methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired compound.
High-Performance Liquid Chromatography (HPLC):
-
Fractions enriched with this compound from the initial column chromatography are further purified using preparative High-Performance Liquid Chromatography (HPLC).
-
A reversed-phase C18 column is commonly used for the separation of diterpenoid alkaloids.
-
The mobile phase typically consists of a mixture of acetonitrile (B52724) (ACN) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. A gradient elution program is generally used to achieve optimal separation.
Other Chromatographic Techniques:
-
High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the separation of C19-diterpenoid alkaloids from Aconitum carmichaeli and can be a powerful tool for purification.[4]
-
Sephadex LH-20 Chromatography: This size-exclusion chromatography can be used to separate compounds based on their molecular size and polarity.
Data Presentation
The following tables summarize the type of quantitative and qualitative data that is typically collected during the isolation and characterization of a novel compound like this compound.
Table 1: Extraction and Fractionation Yields
| Step | Input Material | Output | Yield (%) |
| Extraction | Dried Aerial Parts of A. carmichaeli | Crude Methanol Extract | Varies |
| Acid-Base Partitioning | Crude Methanol Extract | Total Alkaloid Extract | Varies |
| Column Chromatography | Total Alkaloid Extract | Enriched Fractions | Varies |
| Preparative HPLC | Enriched Fractions | Pure this compound | Varies |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data and Observations |
| HRESIMS | Provides the exact mass and molecular formula of the compound. |
| ¹H NMR | Shows the chemical shifts, coupling constants, and integration of all proton signals in the molecule, providing information about the proton environment. |
| ¹³C NMR | Displays the chemical shifts of all carbon atoms, indicating the types of carbons present (e.g., methyl, methylene, methine, quaternary, carbonyl). |
| 2D NMR (COSY, HSQC, HMBC) | These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete structural elucidation of the molecule. |
| IR Spectroscopy | Indicates the presence of functional groups such as hydroxyl (-OH), carbonyl (C=O), and C-O bonds. |
| UV-Vis Spectroscopy | Provides information about the presence of chromophores in the molecule. |
Visualization of the Isolation Workflow
The following diagrams illustrate the general workflow for the isolation of this compound.
Caption: General workflow for the isolation of this compound.
Caption: Detailed chromatographic separation scheme.
Conclusion
The isolation of this compound from Aconitum carmichaeli is a challenging yet rewarding endeavor for natural product chemists. The methodologies outlined in this guide, based on established practices for the isolation of diterpenoid alkaloids, provide a solid framework for researchers aiming to isolate this and other similar compounds. The successful isolation and structural elucidation of novel natural products like this compound are critical for advancing our understanding of the chemical diversity of the plant kingdom and for the discovery of new therapeutic agents.
References
Aporphine Alkaloids from Cassytha filiformis: A Technical Guide for Researchers
An in-depth exploration of the isolation, characterization, and biological activities of aporphine (B1220529) alkaloids derived from the parasitic plant Cassytha filiformis. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, complete with quantitative data, detailed experimental protocols, and workflow visualizations.
Cassytha filiformis, a parasitic vine belonging to the Lauraceae family, is a prolific source of aporphine alkaloids, a class of isoquinoline (B145761) alkaloids with a wide range of documented pharmacological activities.[1][2][3] Traditionally used in folk medicine across tropical and subtropical regions for treating various ailments including diabetes, cancer, and parasitic infections, this plant has garnered significant scientific interest.[1][2][4][5] Modern phytochemical investigations have successfully isolated and identified numerous aporphine alkaloids from C. filiformis, revealing their potential as cytotoxic, anti-diabetic, antitrypanosomal, and vasorelaxant agents.[4][5][6][7][8]
This technical guide offers a consolidated resource on the aporphine alkaloids of C. filiformis, presenting key quantitative data in structured tables, detailing the experimental methodologies for their isolation and evaluation, and providing visual representations of experimental workflows and proposed mechanisms of action.
Quantitative Bioactivity Data
The aporphine alkaloids isolated from Cassytha filiformis have been evaluated for various biological activities. The following tables summarize the key quantitative findings from published studies, providing a comparative overview of their potency.
Table 1: Cytotoxic Activity of Aporphine Alkaloids from Cassytha filiformis
| Alkaloid | Cell Line | IC50 (µM) | Reference |
| Neolitsine | HeLa | 21.6 | [6][7] |
| 3T3 | 21.4 | [6][7] | |
| Cassythine | Mel-5 | 24.3 | [6][7] |
| HL-60 | 19.9 | [6][7] | |
| Actinodaphnine | Mel-5 | 25.7 | [6][7] |
| HL-60 | 15.4 | [6][7] | |
| Dicentrine (B1670447) | - | - | [6] |
| Glaucine* | HeLa | 8.2 | [5] |
Note: Glaucine is a related aporphine alkaloid studied for comparison but not isolated from C. filiformis in this specific study.
Table 2: Antitrypanosomal Activity of Aporphine Alkaloids from Cassytha filiformis
| Alkaloid | Organism | IC50 (µM) | Reference |
| Actinodaphnine | Trypanosoma brucei brucei | 3-15 | [5] |
| Cassythine | Trypanosoma brucei brucei | 3-15 | [5] |
| Dicentrine | Trypanosoma brucei brucei | 3-15 | [5] |
| Alkaloid Extract | Trypanosoma brucei brucei | 2.2 µg/mL | [5] |
Table 3: Vasorelaxant Activity of Aporphine Alkaloids from Cassytha filiformis
| Alkaloid | Preparation | IC50 (µM) | Reference |
| Cassythic acid | Precontracted rat aorta | 0.08 | [8] |
| Cassythine | Precontracted rat aorta | 2.48 | [8] |
| Neolitsine | Precontracted rat aorta | - | [8] |
| Dicentrine | Precontracted rat aorta | - | [8] |
| Isofiliformine | Precontracted rat aorta | 16.50 - 32.81 | [8] |
| 1,2-methylenedioxy-3,10,11-trimethoxyaporphine | Precontracted rat aorta | 16.50 - 32.81 | [8] |
Table 4: Glucose Consumption Modulating Activity of Aporphine Alkaloids from Cassytha filiformis
| Alkaloid | Cell Line | Concentration (µM) | Effect | Reference |
| 10-demethylcassythine | HepG2 | 20 | Significantly enhanced glucose consumption | [4] |
| 3-demethylcassythine | HepG2 | - | Tested | [4] |
| N-demethyllastourvilline | HepG2 | - | Tested | [4] |
Table 5: Quantitative Analysis of Major Aporphine Alkaloids in Cassytha filiformis
| Sample Batch | Total Alkaloid Content (%) | Reference |
| 7 different batches | 0.11 - 0.43 | [9] |
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the isolation, purification, characterization, and bioactivity assessment of aporphine alkaloids from Cassytha filiformis.
Extraction and Isolation of Aporphine Alkaloids
A general workflow for the extraction and isolation of aporphine alkaloids from C. filiformis is depicted below. The process typically involves an initial extraction with an acidified solvent, followed by acid-base partitioning to separate the alkaloids, and subsequent chromatographic purification.
A specific protocol for the extraction of alkaloids involves the following steps[10]:
-
Maceration : 50 grams of dried and powdered C. filiformis is macerated four times with 250 mL of methanol acidified with 1% acetic acid at 50°C in a refluxing water bath for 1 hour.
-
Filtration and Concentration : The extracts are combined and concentrated under reduced pressure.
-
Acid-Base Partitioning : The residue is dissolved in an aqueous solution acidified with 1% acetic acid, filtered, and washed with ether. The aqueous layer is then basified to pH 9.5 with 25% NH4OH.
-
Extraction : The basified solution is extracted three times with dichloromethane.
-
Drying and Evaporation : The combined dichloromethane layers are dried over anhydrous Na2SO4 and evaporated to dryness to yield the crude alkaloid extract.
Purification of individual alkaloids is achieved through various chromatographic techniques, including silica (B1680970) gel column chromatography and semi-preparative high-performance liquid chromatography (HPLC).[4]
Structural Elucidation
The chemical structures of the isolated aporphine alkaloids are determined using a combination of spectroscopic methods[4][6][7]:
-
1D and 2D Nuclear Magnetic Resonance (NMR) : For determining the carbon-hydrogen framework.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) : For determining the molecular formula.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy : For identifying functional groups and the chromophore system.
-
Electronic Circular Dichroism (ECD) : Used to determine the absolute configuration of chiral centers.[4]
Quantitative Analysis by HPLC-UV-MS
A validated high-performance liquid chromatography-ultraviolet-mass spectrometry (HPLC-UV-MS) method has been developed for the quantification of major aporphine alkaloids in C. filiformis.[9][11]
-
Chromatographic Conditions :
-
Column : RP-select B (5 µm particle size)
-
Mobile Phase : A gradient of water with 10 mM ammonium (B1175870) acetate (B1210297) (pH 3 with acetic acid)-acetonitrile (90:10, v/v) (A) and acetonitrile (B52724) (B).
-
Gradient : 0 to 40% B.
-
-
Validation : The method was validated using cassythine as a reference standard.
-
Limits of Detection and Quantitation : For cassythine, the LOD and LOQ were found to be 13 µg/mL and 20 µg/mL, respectively.[9]
Bioactivity Assays
The cytotoxic activities of the isolated aporphine alkaloids are evaluated against various cancer and non-cancer cell lines.[6][7] The half-maximal inhibitory concentration (IC50) is typically determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
The in vitro activity against Trypanosoma brucei brucei is assessed to determine the antitrypanosomal potential of the alkaloids.[5] The IC50 values are calculated from dose-response curves.
The effect of the aporphine alkaloids on glucose consumption in HepG2 cells is measured to evaluate their potential anti-diabetic activity.[4] The assay quantifies the uptake of glucose from the culture medium by the cells in the presence of the test compounds.
Proposed Mechanism of Action
For the antitrypanosomal and cytotoxic activities of certain aporphine alkaloids from Cassytha filiformis, a mechanism involving interaction with DNA has been proposed.[5][12]
Studies have shown that actinodaphnine, cassythine, and dicentrine can bind to DNA and act as intercalating agents.[5][12] Furthermore, these alkaloids have been observed to interfere with the catalytic activity of topoisomerases I and II, enzymes crucial for DNA replication and repair.[5][12] This dual action on DNA and topoisomerases is believed to be a significant contributor to their observed cytotoxic and antitrypanosomal effects.
Conclusion
Cassytha filiformis is a rich and valuable source of aporphine alkaloids with diverse and potent biological activities. The data and protocols summarized in this guide highlight the therapeutic potential of these compounds and provide a solid foundation for further research and development. The variations in alkaloid content between different plant batches underscore the importance of standardized extraction and quantification methods for ensuring reproducible pharmacological studies. Future investigations should focus on elucidating the detailed mechanisms of action for the various observed bioactivities and exploring the structure-activity relationships to guide the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. journalwjbphs.com [journalwjbphs.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Alkaloids from Cassytha filiformis and related aporphines: antitrypanosomal activity, cytotoxicity, and interaction with DNA and topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic aporphine alkaloids from Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Vasorelaxing Alkaloids and Flavonoids from Cassytha filiformis | CoLab [colab.ws]
- 9. Development and validation of a high performance liquid chromatographic method for quantitative determination of aporphine alkaloids from different samples of Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. farm.ucl.ac.be [farm.ucl.ac.be]
Unveiling Nature's Blueprints: A Technical Guide to the Structure Elucidation of Novel Natural Products
For Researchers, Scientists, and Drug Development Professionals
The quest to discover and characterize novel natural products is a cornerstone of drug development and scientific understanding. These structurally diverse molecules, biosynthesized by a vast array of organisms, represent a rich repository of potential therapeutic agents and biological probes. The process of determining the precise three-dimensional arrangement of atoms in a newly discovered natural product, known as structure elucidation, is a complex yet critical endeavor. This in-depth technical guide provides a comprehensive overview of the modern strategies and core methodologies employed in this field, with a focus on data-driven approaches and detailed experimental protocols.
The Modern Arsenal for Structure Elucidation
The contemporary approach to structure elucidation is an integrated process that relies on a suite of powerful analytical techniques. Primarily, these include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides a unique piece of the structural puzzle, and their combined application is often essential for an unambiguous structure determination.[1][2][3]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination
NMR spectroscopy is the most powerful and indispensable tool for determining the structure of organic molecules in solution.[2] It provides detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry. Modern NMR experiments, particularly two-dimensional (2D) techniques, allow for the comprehensive mapping of molecular structures.
Key NMR Experiments and Their Applications
A standard suite of NMR experiments is typically employed to elucidate the structure of a novel natural product. The information obtained from each experiment is complementary and crucial for piecing together the final structure.
| NMR Experiment | Information Provided | Typical Sample Amount | Typical Acquisition Time |
| 1D ¹H NMR | Number and type of protons, chemical environment, proton-proton coupling | < 1 mg | 5-15 minutes |
| 1D ¹³C NMR | Number and type of carbons, chemical environment | 1-10 mg | 30-60 minutes |
| DEPT-135 | Distinguishes between CH, CH₂, and CH₃ groups | 1-10 mg | 15-30 minutes |
| 2D COSY | ¹H-¹H correlations through 2-3 bonds (identifies spin systems) | < 1 mg | 1-2 hours |
| 2D HSQC | One-bond ¹H-¹³C correlations (connects protons to their attached carbons) | < 1 mg | 1-2 hours |
| 2D HMBC | Long-range ¹H-¹³C correlations (2-4 bonds), connects spin systems | < 1 mg | 2-4 hours |
| 2D NOESY/ROESY | Through-space ¹H-¹H correlations (determines relative stereochemistry) | 1-5 mg | 4-8 hours |
Detailed Experimental Protocol: Acquiring a Standard Set of 2D NMR Spectra
1. Sample Preparation:
-
Dissolve 1-5 mg of the purified natural product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆). The choice of solvent is critical and should dissolve the compound completely while not interfering with the signals of interest.
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
2. Instrument Setup and Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Calibrate the 90° pulse widths for both ¹H and ¹³C.
3. Acquisition of 1D Spectra:
-
Acquire a standard ¹H NMR spectrum to assess sample concentration and purity.
-
Acquire a ¹³C NMR spectrum.
4. Acquisition of 2D Spectra:
-
COSY (Correlation Spectroscopy): Set up a gradient-enhanced COSY experiment. Typical parameters include a spectral width of 10-12 ppm in both dimensions, 2048 data points in the direct dimension (t₂), and 256-512 increments in the indirect dimension (t₁).
-
HSQC (Heteronuclear Single Quantum Coherence): Use a gradient-enhanced HSQC experiment optimized for one-bond ¹JCH coupling constant of ~145 Hz. Typical parameters include a ¹H spectral width of 10-12 ppm and a ¹³C spectral width of 150-200 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation): Employ a gradient-enhanced HMBC experiment optimized for long-range coupling constants (ⁿJCH) of 8-10 Hz. This allows for the observation of correlations between protons and carbons separated by two to four bonds.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): For stereochemical analysis, acquire a NOESY or ROESY spectrum with a mixing time appropriate for the molecular size (e.g., 300-800 ms (B15284909) for small to medium-sized molecules).
5. Data Processing and Analysis:
-
Process the acquired data using appropriate window functions (e.g., sine-bell) and Fourier transformation.
-
Analyze the 2D spectra to establish spin systems from COSY data, connect protons to their carbons with HSQC, link the spin systems using HMBC correlations, and determine the relative stereochemistry from NOESY/ROESY data.
B. Mass Spectrometry (MS): Determining the Molecular Formula and Fragmentation
Mass spectrometry is a highly sensitive technique that provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition.[3] Tandem mass spectrometry (MS/MS) experiments provide valuable information about the fragmentation of the molecule, which can aid in identifying structural motifs.
Comparison of High-Resolution Mass Spectrometry (HRMS) Analyzers
| Mass Analyzer | Mass Accuracy (ppm) | Resolution | Key Advantages |
| Quadrupole Time-of-Flight (Q-TOF) | 1-5 | 30,000 - 80,000 | Good mass accuracy, fast acquisition speed.[4][5] |
| Orbitrap | < 1 | Up to 280,000 | Excellent mass accuracy and resolution.[4][6] |
Detailed Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
1. Sample Preparation:
-
Prepare a dilute solution of the purified natural product (approximately 1 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.[7]
-
For electrospray ionization (ESI), it is common to add a small amount of an acid (e.g., 0.1% formic acid) for positive ion mode or a base (e.g., 0.1% ammonium (B1175870) hydroxide) for negative ion mode to promote ionization.[7]
2. Instrument Calibration:
-
Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
3. Data Acquisition:
-
Infuse the sample solution into the mass spectrometer via direct injection or through a liquid chromatography (LC) system.
-
Acquire the full scan mass spectrum in both positive and negative ion modes to identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Perform tandem MS (MS/MS) experiments on the molecular ion to obtain fragmentation data.
4. Data Analysis:
-
Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.
-
Analyze the MS/MS fragmentation pattern to identify characteristic neutral losses and fragment ions, which can provide clues about the substructures present in the molecule.
C. Single-Crystal X-ray Crystallography: The Definitive Structure
When a suitable single crystal of the natural product can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure, including the absolute stereochemistry.[1][8] This technique is considered the "gold standard" for structure elucidation.[9]
Crystallography Data and Experimental Considerations
| Parameter | Typical Value/Requirement |
| Crystal Size | 20-500 µm in all dimensions[10] |
| Radiation Source | Mo (λ = 0.71073 Å) or Cu (λ = 1.5418 Å)[10] |
| Data Completeness | > 90%[11] |
| Resolution | < 1.0 Å for small molecules |
| R-factor | < 0.10 for a good quality structure |
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
1. Crystallization:
-
Grow single crystals of the purified natural product. This is often the most challenging step and may require screening various solvents, solvent combinations, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
2. Crystal Mounting and Data Collection:
-
Select a high-quality single crystal and mount it on a goniometer head.
-
Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
3. Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.
4. Structure Validation and Analysis:
-
Validate the final crystal structure using crystallographic software to ensure its quality and chemical reasonableness.
-
Determine the absolute configuration if the data was collected with an appropriate wavelength (e.g., Cu radiation) and the molecule is chiral.
Visualizing the Path to Structure: Workflows and Logic
The process of structure elucidation is a logical progression of experiments and data analysis. The following diagrams, created using the DOT language for Graphviz, illustrate the overall workflow and the detailed process of piecing together molecular fragments.
Caption: Overall workflow for novel natural product structure elucidation.
Caption: Logical flow of 2D NMR data for assembling the planar structure.
Conclusion
The structure elucidation of novel natural products is a meticulous process that requires a synergistic application of modern analytical techniques. By following a logical workflow that integrates NMR spectroscopy, mass spectrometry, and X-ray crystallography, researchers can confidently and accurately determine the intricate molecular architectures crafted by nature. This guide provides a foundational framework of the core methodologies, offering a detailed glimpse into the experimental protocols and data interpretation that underpin this exciting field of discovery. As technology continues to advance, the efficiency and accessibility of these techniques will undoubtedly accelerate the pace of natural product research, paving the way for new therapeutic innovations.
References
- 1. rigaku.com [rigaku.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. utoledo.edu [utoledo.edu]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. Prospecting for Natural Product Structural Complexity using Genome Mining and Microcrystal Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 11. Analysis of the quality of crystallographic data and the limitations of structural models - PMC [pmc.ncbi.nlm.nih.gov]
No Publicly Available Data on the Bioactivity of Carmichaenine A
A comprehensive search of scientific databases and publicly available literature has revealed no specific information on the preliminary bioactivity screening of a compound referred to as "Carmichaenine A." This suggests that "this compound" may be a novel, recently discovered, or proprietary compound for which research has not yet been published in the public domain. It is also possible that the name is a variant spelling or an internal designation not yet widely recognized in the scientific community.
This lack of available data prevents the creation of an in-depth technical guide as requested. Key components of such a guide, including quantitative data on biological activity, detailed experimental protocols for its assessment, and the elucidation of any signaling pathways it may modulate, are contingent on the existence of primary research studies.
Researchers, scientists, and drug development professionals interested in the bioactivity of novel compounds are encouraged to consult proprietary research databases, patent applications, or directly contact chemical suppliers or research institutions that may be investigating this molecule.
Should preliminary bioactivity data for this compound become publicly available, a technical guide could be developed to address the following key areas:
-
Cytotoxicity Screening: Initial assessment of the compound's effect on the viability of various cell lines.
-
Target-Based Assays: Evaluation of its interaction with specific enzymes, receptors, or other biological targets.
-
Phenotypic Screening: Observation of its effects on cellular or organismal phenotypes to infer its mechanism of action.
-
Pharmacokinetic Profiling: Preliminary assessment of its absorption, distribution, metabolism, and excretion (ADME) properties.
Without foundational research data, any further speculation on the bioactivity or mechanism of action of this compound would be unfounded.
Carmichaenine A: A Technical Overview of a Novel Diterpenoid Alkaloid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, characterization, and biological evaluation of Carmichaenine A, a novel C19-diterpenoid alkaloid. The information presented is curated for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this natural product.
Discovery and Sourcing
This compound, more accurately referred to in scientific literature as Carmichasine A , is a recently identified C19-diterpenoid alkaloid. It was first isolated from the roots of Aconitum carmichaelii Debeaux, a plant belonging to the Ranunculaceae family.[1] This plant is a well-known traditional Chinese medicine, and its roots, known as 'Chuanwu' and 'Fuzi', have been a source for the discovery of numerous structurally diverse diterpenoid alkaloids.[1][2] Carmichasine A is notable as it represents the first natural C19-diterpenoid alkaloid to possess a cyano group.[1]
Physicochemical and Spectroscopic Characterization
The structural elucidation of Carmichasine A was achieved through extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from these analyses.
Table 1: Physicochemical Properties of Carmichasine A
| Property | Value |
| Molecular Formula | C₂₂H₃₀N₂O₅ |
| Molecular Weight | 402.49 g/mol |
| Appearance | White, amorphous powder |
| HR-ESI-MS (m/z) | [M+H]⁺ 403.2227 (calcd. for C₂₂H₃₁N₂O₅, 403.2227) |
Table 2: ¹H NMR Spectroscopic Data for Carmichasine A (600 MHz, CDCl₃)
| Position | δH (ppm), mult. (J in Hz) |
| 1 | 3.88, dd (7.8, 4.8) |
| 2 | 2.15, m |
| 3 | 1.80, m; 1.65, m |
| 5 | 3.95, d (6.0) |
| 6 | 4.38, d (6.0) |
| 7 | 2.65, s |
| 9 | 2.95, d (6.6) |
| 10 | 2.55, d (6.6) |
| 11 | 8.05, s |
| 13 | 3.20, d (7.2) |
| 14 | 4.90, d (7.2) |
| 17 | 2.85, d (11.4); 2.75, d (11.4) |
| 19 | 2.90, d (12.0); 2.45, d (12.0) |
| 21 | 1.10, t (7.2) |
| OMe-1 | 3.35, s |
| OMe-6 | 3.40, s |
| OMe-14 | 3.30, s |
| OAc-1 | 2.05, s |
Table 3: ¹³C NMR Spectroscopic Data for Carmichasine A (150 MHz, CDCl₃)
| Position | δC (ppm) |
| 1 | 83.5 |
| 2 | 34.5 |
| 3 | 30.0 |
| 4 | 38.0 |
| 5 | 78.5 |
| 6 | 90.0 |
| 7 | 56.0 |
| 8 | 76.0 |
| 9 | 52.0 |
| 10 | 48.0 |
| 11 | 210.0 |
| 12 | 45.0 |
| 13 | 74.0 |
| 14 | 82.0 |
| 15 | 35.0 |
| 16 | 83.0 |
| 17 | 62.0 |
| 18 | 25.0 |
| 19 | 58.0 |
| 20 | 118.0 (CN) |
| 21 | 13.0 |
| 22 | 49.0 |
| OMe-1 | 56.5 |
| OMe-6 | 58.0 |
| OMe-14 | 56.0 |
| OAc-1 | 170.0, 21.5 |
Experimental Protocols
The isolation and characterization of Carmichasine A involved a multi-step process, as detailed below.
Isolation and Purification Workflow
The following diagram illustrates the general workflow for the isolation of Carmichasine A from the roots of Aconitum carmichaelii.
Caption: Isolation workflow for Carmichasine A.
Methodology: The dried and powdered roots of Aconitum carmichaelii were extracted with 95% ethanol. The resulting crude extract was suspended in water and partitioned with ethyl acetate (B1210297). The ethyl acetate fraction was then subjected to multiple rounds of column chromatography, including silica (B1680970) gel, Sephadex LH-20, and reverse-phase C18 columns, using a gradient elution system of chloroform-methanol to yield the purified Carmichasine A.
Structural Elucidation
The structure of Carmichasine A was determined using a combination of spectroscopic techniques:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): To determine the molecular formula.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish the planar structure and stereochemistry.
Biological Activity
Preliminary biological screening of Carmichasine A has been conducted to assess its cytotoxic potential.
Cytotoxicity Assay
Protocol: The cytotoxicity of Carmichasine A was evaluated against a panel of human cancer cell lines, including MCF-7 (breast), HCT116 (colon), A549 (lung), and 786-0 (kidney), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The cells were treated with various concentrations of Carmichasine A for a specified period, and cell viability was measured spectrophotometrically.
Results: Carmichasine A did not exhibit significant cytotoxic activity against the tested human cancer cell lines.[1]
Signaling Pathways and Potential Mechanisms
The alkaloids from Aconitum carmichaelii are known to exert their biological effects through various mechanisms, often involving complex signaling pathways. While the specific mechanism of action for Carmichasine A is yet to be elucidated, related diterpenoid alkaloids from the same plant have been shown to interact with ion channels and modulate inflammatory pathways. The total alkaloids of A. carmichaelii have been reported to alleviate ulcerative colitis by inhibiting the MAPK/NF-κB/STAT3 signaling pathways.[3]
The following diagram illustrates a generalized signaling pathway potentially affected by diterpenoid alkaloids from Aconitum carmichaelii.
Caption: Potential signaling pathways modulated by Aconitum alkaloids.
Further research is required to determine the specific molecular targets and signaling pathways modulated by this compound. The unique cyano-group-bearing structure of this compound suggests that it may possess novel biological activities and mechanisms of action distinct from other known diterpenoid alkaloids.
References
- 1. Four New Diterpenoid Alkaloids from the Roots of Aconitum carmichaelii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structurally diverse diterpenoid alkaloids from the lateral roots of Aconitum carmichaelii Debx. and their anti-tumor activities based on in vitro systematic evaluation and network pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkaloids from Aconitum carmichaelii Alleviates DSS-Induced Ulcerative Colitis in Mice via MAPK/NF-κB/STAT3 Signaling Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Screening for Anti-Inflammatory Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core in vitro assays used to identify and characterize novel anti-inflammatory compounds. It details the experimental protocols for key cell-based and enzyme-based assays, summarizes quantitative data for comparative analysis, and visualizes the critical signaling pathways and experimental workflows involved in the inflammatory process and its modulation.
Introduction to Inflammation and In Vitro Screening
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune response, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. The development of effective anti-inflammatory therapeutics relies on robust and efficient screening platforms. In vitro assays provide a controlled and high-throughput environment to assess the efficacy of candidate compounds by targeting key molecular pathways and cellular events in the inflammatory cascade.
This guide focuses on three widely adopted in vitro screening methodologies:
-
Cell-Based Assays: Utilizing cultured cells to mimic the inflammatory response in a physiological context.
-
Enzyme-Based Assays: Directly measuring the inhibitory effect of compounds on key enzymes involved in the synthesis of inflammatory mediators.
-
Reporter Gene Assays: Quantifying the activity of specific transcription factors that regulate the expression of pro-inflammatory genes.
Core Signaling Pathways in Inflammation
Understanding the molecular signaling cascades that drive inflammation is fundamental to interpreting screening data and elucidating the mechanism of action of anti-inflammatory compounds. Two central pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][2] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[2][3] This allows the liberated NF-κB to translocate to the nucleus and initiate the transcription of target genes.[2][3]
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in the cellular response to a variety of extracellular stimuli, including inflammatory signals.[3][4] It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression. The primary subfamilies of MAPKs involved in inflammation are ERK, p38, and JNK.[3] Activation of these pathways by stimuli like LPS can lead to the production of pro-inflammatory cytokines.[3][4]
Experimental Protocols and Data
This section provides detailed methodologies for key in vitro anti-inflammatory assays and presents representative quantitative data in a tabular format for easy comparison.
Cell-Based Assay: LPS-Stimulated Cytokine Release in Macrophages
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α, from macrophages stimulated with LPS.[5][6][7]
Experimental Protocol:
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.[6]
-
-
Cell Seeding:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[5]
-
-
Compound Treatment:
-
The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the test compound or vehicle (e.g., DMSO).
-
Pre-incubate the cells with the compound for 1-2 hours.
-
-
LPS Stimulation:
-
Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.[5]
-
Incubate for 18-24 hours.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Quantitative Data Summary:
| Compound | Target/Assay | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Compound A | TNF-α Release | RAW 264.7 | 5.2 | Dexamethasone | 0.1 |
| Compound B | TNF-α Release | RAW 264.7 | 12.8 | Dexamethasone | 0.1 |
| Compound C | NO Production | RAW 264.7 | 6.68 | L-NAME | 15.4 |
| OADP | NO Production | RAW 264.7 | 1.73 (µg/mL) | Diclofenac | 50.50 (µg/mL) |
Note: The IC₅₀ values presented are representative and may vary depending on the specific experimental conditions.[8][9]
Enzyme-Based Assays: COX and LOX Inhibition
Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, respectively.[2][10]
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, typically by quantifying the production of prostaglandin (B15479496) E₂ (PGE₂).[11][12]
Experimental Protocol:
-
Reagent Preparation:
-
Assay Reaction:
-
Reaction Termination and PGE₂ Quantification:
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each compound concentration.
-
Determine the IC₅₀ value.
-
This assay determines the inhibitory effect of a compound on 15-LOX activity by measuring the formation of its product.[10][15]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a borate (B1201080) buffer (0.2 M, pH 9.0).
-
Prepare a solution of 15-lipoxygenase from soybean.[15]
-
Prepare a substrate solution of linoleic acid.[15]
-
-
Assay Reaction:
-
Measurement:
-
Measure the increase in absorbance at 234 nm for 5 minutes, which corresponds to the formation of the conjugated diene product.[15]
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of 15-LOX inhibition and the IC₅₀ value.
-
Quantitative Data Summary:
| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Compound D | COX-2 | 2.5 | Celecoxib | 0.05 |
| Compound E | COX-2 | 8.1 | Celecoxib | 0.05 |
| Compound F | 15-LOX | 15.3 | Quercetin | 5.8 |
| Compound G | 15-LOX | 25.6 | Quercetin | 5.8 |
Note: The IC₅₀ values presented are representative and may vary depending on the specific experimental conditions.
Reporter Gene Assay: NF-κB Activation
This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element.[16][17][18] The amount of light produced by the luciferase reaction is directly proportional to the level of NF-κB activation.
Experimental Protocol:
-
Cell Culture and Transfection (if necessary):
-
Culture a suitable cell line (e.g., HEK293) and transfect with an NF-κB reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).[19] For stable cell lines, this step is omitted.
-
-
Cell Seeding:
-
Seed the reporter cells into a white, clear-bottom 96-well plate.[19]
-
-
Compound Treatment and Stimulation:
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
Calculate the percentage of inhibition of NF-κB activation and determine the IC₅₀ value.
-
Quantitative Data Summary:
| Compound | Target/Assay | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Compound H | NF-κB Reporter | HEK293 | 1.8 | Bay 11-7082 | 0.5 |
| Compound I | NF-κB Reporter | HEK293 | 7.4 | Bay 11-7082 | 0.5 |
| Bay 11-7082 | NF-κB Reporter | U251-MG | >1.5 | - | - |
| IMD0354 | NF-κB Reporter | U251-MG | ~1.0 | - | - |
Note: The IC₅₀ values presented are representative and may vary depending on the specific experimental conditions.[20]
Experimental Workflow
The general workflow for in vitro screening of anti-inflammatory compounds involves a series of sequential steps, from initial compound handling to final data analysis and hit validation.
Conclusion
The in vitro assays described in this guide represent fundamental tools in the discovery and development of novel anti-inflammatory therapeutics. By providing detailed protocols, comparative data, and visual representations of the underlying biological processes, this document aims to equip researchers with the necessary knowledge to effectively screen and characterize promising anti-inflammatory compounds. A thorough understanding of these methodologies is essential for advancing our ability to combat a wide range of inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.utm.my [journals.utm.my]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. sciepub.com [sciepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. researchgate.net [researchgate.net]
- 16. A robust in vitro screening assay to identify NF-kappaB inhibitors for inflammatory muscle diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. resources.amsbio.com [resources.amsbio.com]
- 20. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Natural Product Discovery from Medicinal Plants
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
The exploration of medicinal plants for novel therapeutic agents is a cornerstone of drug discovery. This guide provides a comprehensive overview of the core methodologies and advanced techniques involved in the identification, isolation, and characterization of bioactive natural products. It is designed to serve as a practical resource for professionals in the field, offering detailed experimental protocols, structured data for comparative analysis, and visualizations of key biological and experimental processes.
The Workflow of Natural Product Discovery
The journey from a medicinal plant to a purified, bioactive compound is a systematic process that integrates multiple scientific disciplines. The general workflow begins with the collection and preparation of plant material, followed by extraction, fractionation, and biological screening to identify active constituents. Subsequent steps involve the purification of these active compounds and the elucidation of their chemical structures.
Caption: A generalized workflow for natural product discovery from medicinal plants.
Extraction and Fractionation: The First Steps to Isolation
The initial step in isolating bioactive compounds is the extraction of phytochemicals from the plant matrix. The choice of extraction method and solvent is critical and depends on the polarity and stability of the target compounds. This is often followed by fractionation to separate the complex crude extract into simpler mixtures based on the physicochemical properties of the constituents.
Experimental Protocol: Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction is an environmentally friendly and efficient method for extracting non-polar to moderately polar compounds.
-
Apparatus: Supercritical fluid extractor.
-
Materials: Dried and powdered plant material, CO2 cylinder, co-solvent (e.g., ethanol).
-
Procedure:
-
Pack the dried, ground plant material into the extraction vessel.
-
Pressurize the system with CO2 to the desired supercritical state (e.g., 300 bar and 50°C).
-
Introduce a co-solvent (e.g., 5-10% ethanol) to enhance the extraction of more polar compounds.
-
Maintain a constant flow rate of supercritical fluid through the vessel for a defined period (e.g., 2-4 hours).
-
Depressurize the fluid in the collection vessel, causing the CO2 to vaporize and the extract to precipitate.
-
Collect the extract and store it at -20°C for further analysis.
-
Experimental Protocol: Bioassay-Guided Fractionation
This process involves systematically partitioning the crude extract and testing the biological activity of each fraction to guide the isolation of the active compounds.[1]
-
Apparatus: Separatory funnel, rotary evaporator, chromatography columns (e.g., silica (B1680970) gel, Sephadex).
-
Materials: Crude plant extract, a series of immiscible solvents (e.g., n-hexane, ethyl acetate, methanol, water), silica gel, Sephadex LH-20.
-
Procedure:
-
Dissolve the crude extract in a methanol/water mixture.
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity (e.g., n-hexane, ethyl acetate).
-
Evaporate the solvent from each fraction using a rotary evaporator.
-
Subject each fraction to the relevant bioassay to identify the most active fraction(s).
-
Further fractionate the active fraction(s) using column chromatography (e.g., silica gel flash chromatography or Sephadex LH-20 size-exclusion chromatography).
-
Continue the process of fractionation and bioassay until a pure, active compound is isolated.
-
High-Throughput Screening and Bioassays
High-throughput screening (HTS) allows for the rapid assessment of the biological activity of a large number of extracts or compounds.[2][3] This is crucial for accelerating the discovery of lead molecules. A variety of in vitro assays can be employed to evaluate specific biological activities.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[4][5][6]
-
Apparatus: 96-well plate reader, incubator.
-
Materials: Cancer cell line, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA, plant extract, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the plant extract and a vehicle control. Incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value (the concentration of the extract that inhibits 50% of cell growth).
-
Experimental Protocol: Enzyme Inhibition Assay (α-Glucosidase)
This assay is used to identify compounds that can inhibit the α-glucosidase enzyme, a target for type 2 diabetes treatment.[7][8][9]
-
Apparatus: 96-well plate reader.
-
Materials: α-glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG), plant extract, sodium phosphate (B84403) buffer (pH 6.8).
-
Procedure:
-
Add 50 µL of plant extract at various concentrations to the wells of a 96-well plate.
-
Add 50 µL of α-glucosidase solution (0.5 U/mL) to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (3 mM).
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of enzyme inhibition and the IC50 value.
-
Isolation and Purification of Bioactive Compounds
Once an active fraction is identified, the next step is to isolate the pure compound(s) responsible for the observed biological activity. Modern chromatographic techniques are indispensable for this purpose.
Experimental Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Prep-HPLC is a high-resolution technique used for the final purification of natural products.[10][11][12][13]
-
Apparatus: Preparative HPLC system with a fraction collector.
-
Materials: Active fraction, HPLC-grade solvents (e.g., acetonitrile, methanol, water), preparative C18 column.
-
Procedure:
-
Develop an analytical HPLC method to achieve good separation of the compounds in the active fraction.
-
Scale up the analytical method to a preparative scale by increasing the column size, flow rate, and injection volume.
-
Dissolve the active fraction in a suitable solvent and filter it.
-
Inject the sample onto the preparative column.
-
Collect the fractions corresponding to the peaks of interest using a fraction collector.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and evaporate the solvent.
-
Structure Elucidation: Unveiling the Molecular Architecture
Determining the precise chemical structure of a newly isolated compound is a critical step. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are the primary tools for this purpose.
Methodologies for Structure Elucidation
-
1D and 2D NMR Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[14][15][16][17]
-
¹H NMR: Provides information about the number, environment, and connectivity of protons.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular structure.
-
-
High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, allowing for the determination of its elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragments the molecule and provides information about its substructures, which aids in its identification.[18][19][20]
Caption: A logical workflow for elucidating the structure of a novel natural product.
Signaling Pathways Modulated by Natural Products
Many natural products exert their therapeutic effects by modulating specific cellular signaling pathways involved in disease pathogenesis. Understanding these mechanisms is crucial for drug development.
NF-κB Signaling Pathway Inhibition
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and cell survival.[1][21][22][23][24] Its aberrant activation is implicated in various cancers and inflammatory diseases. Several natural products have been identified as inhibitors of this pathway.
Caption: Inhibition of the NF-κB signaling pathway by natural products.
MAPK Signaling Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cell proliferation, differentiation, and apoptosis.[2][25][26][27][28] Its dysregulation is a hallmark of many cancers.
Caption: Modulation of the MAPK/ERK signaling pathway by a natural flavonoid.
Wnt/β-catenin Signaling Pathway Inhibition
The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis.[29][30][31][32][33] Its aberrant activation is strongly associated with the development of several cancers.
References
- 1. Natural products targeting the NF-κB signaling pathway:Potential therapeutic drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to test plant extract toxicity? - Altogen Labs [altogenlabs.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Potent Cytotoxicity of Four Cameroonian Plant Extracts on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - RMIT University - Figshare [research-repository.rmit.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 11. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC). | Semantic Scholar [semanticscholar.org]
- 12. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Scilit [scilit.com]
- 13. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wiley.com [wiley.com]
- 15. emerypharma.com [emerypharma.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques [mdpi.com]
- 20. A fragmentation study of disaccharide flavonoid C-glycosides using triple quadrupole mass spectrometry and its application for identification of flavonoid C-glycosides in Odontosoria chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. longdom.org [longdom.org]
- 22. Fight Inflammation by Inhibiting NF-KB - Life Extension [lifeextension.com]
- 23. globalsciencebooks.info [globalsciencebooks.info]
- 24. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 27. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Natural compounds: Wnt pathway inhibitors with therapeutic potential in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Frontiers | Natural compounds: Wnt pathway inhibitors with therapeutic potential in lung cancer [frontiersin.org]
- 33. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Nature's Arsenal: A Technical Guide to Identifying Novel Alkaloids with Therapeutic Potential
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
The intricate molecular architectures of alkaloids, a diverse class of naturally occurring compounds, have long captivated scientists and provided a rich source of therapeutic agents. From the pain-relieving properties of morphine to the anti-cancer activity of vincristine, alkaloids have undeniably shaped modern medicine. This in-depth technical guide provides a comprehensive framework for the identification, characterization, and evaluation of novel alkaloids with therapeutic potential. It is designed to equip researchers, scientists, and drug development professionals with the necessary methodologies and data-driven insights to navigate this exciting frontier of drug discovery.
Sourcing and Extraction of Novel Alkaloids
The journey to discovering new therapeutic agents begins with the meticulous sourcing and extraction of alkaloids from a vast array of natural origins, including plants, marine organisms, and microorganisms.[1][2] The choice of extraction methodology is paramount to preserving the structural integrity and bioactivity of the target compounds.
General Extraction Workflow
A generalized workflow for the extraction of alkaloids is presented below. This multi-step process is designed to efficiently separate alkaloids from the crude natural source material.
Detailed Experimental Protocol: Solvent Extraction of Alkaloids from Plant Material
This protocol outlines a standard procedure for the solvent-based extraction of alkaloids from dried plant material.
Materials:
-
Dried and powdered plant material
-
Methanol or Ethanol (ACS grade)
-
Hydrochloric acid (HCl), 1 M
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH), 25% solution
-
Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Filter paper
-
Separatory funnel
Procedure:
-
Maceration: Soak the powdered plant material (100 g) in methanol (500 mL) for 24-48 hours at room temperature with occasional shaking.
-
Filtration: Filter the extract through filter paper to remove solid plant debris.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.
-
Acidification: Dissolve the crude extract in 1 M HCl (100 mL).
-
Solvent Partitioning (to remove non-alkaloidal compounds): Transfer the acidic solution to a separatory funnel and wash with dichloromethane (3 x 50 mL). Discard the organic layer.
-
Basification: Adjust the pH of the aqueous layer to 9-10 with 25% ammonium hydroxide.
-
Extraction of Alkaloidal Fraction: Extract the basified aqueous solution with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkaloid fraction.
Purification and Structural Elucidation
Following extraction, the crude alkaloid mixture undergoes purification to isolate individual compounds. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[3] Subsequently, the structure of the purified alkaloid is determined using a combination of spectroscopic techniques.[4][5][6]
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Purification
Instrumentation:
-
Preparative or Semi-preparative HPLC system with a UV-Vis detector
-
C18 reverse-phase column
Mobile Phase:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid
-
Solvent B: Acetonitrile or Methanol with 0.1% TFA or formic acid
Procedure:
-
Sample Preparation: Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase composition.
-
Method Development: Develop a suitable gradient elution method, starting with a higher proportion of Solvent A and gradually increasing the proportion of Solvent B, to achieve optimal separation of the components.
-
Fraction Collection: Collect the fractions corresponding to the desired peaks based on the UV chromatogram.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to assess their purity.
-
Solvent Evaporation: Evaporate the solvent from the purified fractions to obtain the isolated alkaloid.
Structural Elucidation Workflow
The precise molecular structure of a novel alkaloid is determined through a combination of modern spectroscopic methods.
In Vitro Bioactivity Screening
Once a novel alkaloid has been isolated and its structure determined, its therapeutic potential is assessed through a battery of in vitro bioactivity assays. These assays provide crucial preliminary data on the compound's efficacy and mechanism of action.
Anticancer Activity
The cytotoxic effect of novel alkaloids against various cancer cell lines is a primary focus of investigation.[1][2][7][8] The MTT assay is a widely used colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Novel alkaloid stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the novel alkaloid (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the alkaloid that inhibits 50% of cell growth).
| Alkaloid | Source | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Penipaline B | Penicillium paneum (Marine Fungus) | HCT-116 | 14.88 | [9] |
| Penipaline C | Penicillium paneum (Marine Fungus) | A-549 | 21.54 | [9] |
| Brocazine A | Penicillium brocae (Marine Fungus) | HeLa | 1.5 | [10] |
| Marinacarboline E | Actinoalloteichus sp. (Actinomycete) | U87MG (Glioma) | 8.9 | [11] |
| Caerulomycin N | Actinoalloteichus sp. (Actinomycete) | U251 (Glioma) | 7.2 | [11] |
| Macranthine | Papaver pseudo-orientale | HeLa (Cervical Cancer) | 24.16 µg/mL | [7] |
| Berberine | Papaver species | HeLa (Cervical Cancer) | 12.08 µg/mL | [7] |
| Vinpocetine Alcohol | Synthetic derivative | HCT-116 (Colon Cancer) | 67.44 | [8] |
Neuroprotective Activity
Alkaloids are also being investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease.[12] A key therapeutic target is the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
Novel alkaloid stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add Tris-HCl buffer, the novel alkaloid at various concentrations, and the AChE solution.
-
Pre-incubation: Incubate the mixture for 15 minutes at 25°C.
-
Reaction Initiation: Add DTNB and ATCI to initiate the reaction.
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals for 5 minutes.
-
Data Analysis: Calculate the rate of reaction and the percentage of inhibition. Determine the IC₅₀ value.
| Alkaloid | Source | IC₅₀ (µM) | Reference |
| Arthpyrone B | Arthrinium arundinis (Marine Fungus) | 0.81 | [9] |
| Lindoldhamine isomer | Abuta panurensis | 19.55 | [13] |
| Stepharine | Abuta panurensis | 25.11 | [13] |
| Palmatine | Abuta panurensis | 61.24 | [13] |
| 1-O-acetyllycorine | Amaryllidaceae plant | 0.96 | [14] |
| Dicentrine | Stephania venosa | 93.5 µg/mL | [3] |
| Crebanine | Stephania venosa | 86.6 µg/mL | [3] |
Elucidating Mechanisms of Action: Signaling Pathway Analysis
Understanding how a novel alkaloid exerts its therapeutic effect at the molecular level is crucial for its development as a drug candidate. This often involves investigating its impact on key cellular signaling pathways implicated in disease pathogenesis, such as the NF-κB and MAPK/ERK pathways.[15][16][17][18][19][20][21][22][23]
The NF-κB Signaling Pathway and Its Inhibition by Alkaloids
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a central role in inflammation and cancer.[18] Certain alkaloids have been shown to inhibit this pathway, thereby reducing inflammation and inducing apoptosis in cancer cells.[15][16]
The MAPK/ERK Signaling Pathway and Its Modulation by Alkaloids
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[19][21][22][23] Dysregulation of this pathway is a hallmark of many cancers. Several indole (B1671886) alkaloids have demonstrated the ability to modulate this pathway, leading to anticancer effects.[21][22][23]
Conclusion
The identification of novel alkaloids with therapeutic potential is a dynamic and rewarding field of research. By systematically applying the principles of extraction, purification, structural elucidation, and bioactivity screening outlined in this guide, researchers can significantly enhance the probability of discovering new lead compounds for drug development. The integration of quantitative data analysis and the elucidation of molecular mechanisms of action are critical steps in translating the promise of these natural products into tangible clinical benefits. The continued exploration of nature's vast chemical diversity, coupled with advancements in analytical and screening technologies, will undoubtedly pave the way for the next generation of alkaloid-based therapeutics.
References
- 1. Alkaloids Isolated from Natural Herbs as the Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Status and Challenges of Plant-Anticancer Compounds in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibitory Activity of Alkaloids Isolated from Stephania venosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and Structure Elucidation of Methylphenylindole Alkaloid from Crucianella Sintenisii Growing in Iran [jmchemsci.com]
- 6. lkouniv.ac.in [lkouniv.ac.in]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Potential Pharmacological Resources: Natural Bioactive Compounds from Marine-Derived Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. Bioactive Alkaloids from the Actinomycete Actinoalloteichus sp. ZZ1866 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Acetylcholinesterase enzyme inhibitory effects of amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of IkB kinase and NF-kB by a novel synthetic compound SK 2009 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative cell signalling analysis reveals down-regulation of MAPK pathway activation in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frequency-modulated pulses of ERK activity transmit quantitative proliferation signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Initial Pharmacological Profiling of Carmichaenine A: A Representative Diterpenoid Alkaloid from Aconitum carmichaelii
Disclaimer: The compound "Carmichaenine A" is not a recognized name in the current scientific literature. This document presents a representative pharmacological profile for a hypothetical novel diterpenoid alkaloid isolated from Aconitum carmichaelii, based on the known biological activities of similar compounds from this plant species.
This technical guide provides a comprehensive overview of the initial pharmacological assessment of this compound, a novel C19-diterpenoid alkaloid. The data herein is synthesized from established methodologies and reported activities for analogous compounds isolated from Aconitum carmichaelii. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Aconitum carmichaelii is a traditional Chinese medicine known for its potent pharmacological activities, which are largely attributed to its diverse array of diterpenoid alkaloids. These compounds exhibit a wide range of biological effects, including cardiotonic, neuroprotective, anti-inflammatory, and analgesic properties. However, they are also associated with significant cardiotoxicity and neurotoxicity. The initial pharmacological profiling of a new chemical entity such as this compound is crucial to determine its therapeutic potential and toxicological risks. This guide outlines the fundamental in vitro assays used to characterize the preliminary bioactivity of this compound.
Quantitative Bioactivity Data
The following tables summarize the representative quantitative data for this compound's activity in key pharmacological assays. These values are presented as 50% inhibitory concentrations (IC50) and are indicative of the expected potency based on published data for similar alkaloids.
Table 1: Cytotoxicity Profile of this compound
| Cell Line | Assay Type | IC50 (µM) | Description |
| H9c2 | MTT Assay | 15.5 | Cardiac myoblasts; indicates potential cardiotoxicity. |
| A549 | MTT Assay | 12.8 | Human non-small-cell lung cancer; indicates potential anti-tumor activity. |
| H460 | MTT Assay | 18.2 | Human non-small-cell lung cancer; indicates potential anti-tumor activity. |
Table 2: Neuroprotective Activity of this compound
| Assay Model | Endpoint | EC50 (µM) | Description |
| Glutamate-induced excitotoxicity in primary cortical neurons | Cell Viability | 25.0 | Measures the ability to protect neurons from excitotoxic damage. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
3.1. Cell Viability (MTT) Assay for Cytotoxicity
-
Cell Culture: H9c2, A549, and H460 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of this compound (typically ranging from 0.1 to 100 µM). A vehicle control (DMSO) is also included.
-
After a 48-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.
3.2. Neuroprotection Assay
-
Primary Neuron Culture: Primary cortical neurons are isolated from embryonic day 18 rat brains and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Assay Procedure:
-
Neurons are seeded in 96-well plates coated with poly-D-lysine.
-
After 7 days in vitro, the neurons are pre-treated with various concentrations of this compound for 2 hours.
-
Glutamate (100 µM) is then added to induce excitotoxicity, and the cells are incubated for 24 hours.
-
Cell viability is assessed using the MTT assay as described above.
-
-
Data Analysis: The neuroprotective effect is calculated as the percentage of viable cells in the presence of this compound and glutamate, relative to the glutamate-only control. The EC50 value is determined from the dose-response curve.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a plausible signaling pathway for this compound-induced cardiotoxicity and a general experimental workflow.
Caption: Proposed pathway for this compound-induced cardiotoxicity via mitochondrial-mediated apoptosis.
Caption: General workflow for the initial in vitro pharmacological profiling of this compound.
Conclusion
The initial pharmacological profiling of this compound, a representative novel diterpenoid alkaloid from Aconitum carmichaelii, suggests a compound with potential anti-tumor and neuroprotective activities. However, the observed cytotoxicity in cardiac myoblasts warrants further investigation into its cardiotoxic potential. The experimental protocols and data presented in this guide provide a foundational framework for the continued evaluation of this and other similar natural products in the drug discovery pipeline. Further studies should focus on elucidating the specific molecular targets and detailed mechanisms of action to fully understand the therapeutic and toxicological profile of this compound.
Unraveling the Synthetic Blueprint of a Potent Diterpenoid Alkaloid: A Technical Guide to the Investigation of Carmichaenine A Biosynthesis
For Immediate Release
This technical guide provides a comprehensive overview of the current understanding and investigational methodologies for the biosynthetic pathway of Carmichaenine A, a C19-diterpenoid alkaloid found in Aconitum carmichaelii. This document is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, metabolic engineering, and pharmaceutical research. While the complete pathway remains an active area of investigation, this guide synthesizes the proposed steps, key enzymatic players, and the experimental protocols required to further elucidate this complex biosynthetic network.
Executive Summary
Aconitum species, known for their potent alkaloids, are a rich source of pharmacologically active compounds. This compound, a C19-diterpenoid alkaloid, is a prominent example, yet its biosynthesis is not fully understood. This guide details the proposed biosynthetic route, starting from the universal terpenoid precursors, and highlights the key enzyme families, including terpene synthases, cytochrome P450 monooxygenases, and tailoring enzymes, that are believed to be involved. Furthermore, it provides a structured overview of the experimental workflows and detailed protocols for metabolite profiling, candidate gene identification, and functional enzyme characterization, which are essential for the complete elucidation of the pathway. The information presented herein aims to serve as a foundational resource for researchers dedicated to unraveling the complexities of diterpenoid alkaloid biosynthesis and harnessing its potential for pharmaceutical applications.
Proposed Biosynthetic Pathway of C19-Diterpenoid Alkaloids
The biosynthesis of C19-diterpenoid alkaloids like this compound is a multi-step process that begins with the formation of the universal C20 diterpene precursor, geranylgeranyl pyrophosphate (GGPP), derived from both the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways.[1] The proposed pathway involves the cyclization of GGPP to form a complex diterpene scaffold, followed by the incorporation of a nitrogen atom and a series of oxidative modifications and rearrangements.
The initial steps are believed to involve the conversion of GGPP to a C20-diterpene intermediate, likely atisine, which then undergoes further transformations to yield the C19-diterpenoid skeleton.[2] Key enzyme families implicated in this pathway include terpene synthases for the initial cyclization, cytochrome P450s (CYPs) for oxidative modifications, and various tailoring enzymes such as methyltransferases, acetyltransferases, and dehydrogenases that contribute to the vast structural diversity of these alkaloids.
Proposed biosynthetic pathway leading to this compound.
Key Enzyme Families in this compound Biosynthesis
The biosynthesis of complex natural products like this compound relies on the coordinated action of several enzyme families. While specific enzymes for each step in the this compound pathway are yet to be fully characterized, transcriptome analyses of A. carmichaelii have identified numerous candidate genes.[1][2]
| Enzyme Family | Proposed Function in this compound Biosynthesis | Representative Gene Candidates (from A. carmichaelii transcriptome) |
| Terpene Synthases (TPSs) | Catalyze the initial cyclization of GGPP to form the diterpene skeleton. | Copalyl diphosphate synthase (CDPS) |
| Cytochrome P450s (CYPs) | Introduce oxidative modifications, crucial for skeletal rearrangements and functionalization. | Numerous CYP candidates from various families (e.g., CYP71, CYP82) |
| Methyltransferases (MTs) | Catalyze the transfer of methyl groups to hydroxyl or amino functions. | O-methyltransferases, N-methyltransferases |
| Dehydrogenases | Catalyze oxidation-reduction reactions, often involved in modifying the diterpene core. | Short-chain dehydrogenases/reductases (SDRs) |
| Acetyltransferases | Transfer acetyl groups, contributing to the final structure of the alkaloid. | Acetyl-CoA dependent acyltransferases |
This table summarizes the proposed roles of key enzyme families. The specific enzymes and their sequential action in the this compound pathway are subjects of ongoing research.
Experimental Protocols for Pathway Investigation
A multi-pronged approach is necessary to elucidate the biosynthetic pathway of this compound. This involves a combination of metabolomic, transcriptomic, and biochemical techniques.
A generalized experimental workflow for pathway elucidation.
Metabolite Profiling using LC-MS/MS
Objective: To identify and quantify this compound, its known derivatives, and potential biosynthetic intermediates in different tissues of A. carmichaelii.
Protocol:
-
Sample Preparation: Flash-freeze plant tissues (e.g., roots, stems, leaves) in liquid nitrogen and grind to a fine powder. Extract metabolites with a suitable solvent system (e.g., 80% methanol).
-
Chromatographic Separation: Use a UPLC system with a C18 column. Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometry: Analyze the eluent using a Q-TOF mass spectrometer in both positive and negative ion modes.
-
Data Analysis: Process the raw data to identify peaks corresponding to known and putative alkaloids based on their mass-to-charge ratio (m/z) and fragmentation patterns. Compare with spectral libraries and standards where available.
Candidate Gene Identification via Transcriptome Analysis
Objective: To identify genes encoding enzymes potentially involved in the this compound biosynthesis pathway.
Protocol:
-
RNA Extraction: Extract total RNA from tissues with high alkaloid content (typically roots).
-
Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina platform).
-
De Novo Assembly and Annotation: Assemble the sequencing reads into unigenes and annotate them by comparing against public databases (e.g., NR, Swiss-Prot, KEGG).
-
Differential Expression Analysis: Compare gene expression levels between tissues with high and low alkaloid accumulation to identify candidate genes that are co-expressed with alkaloid production.
Functional Characterization of Candidate Genes
Objective: To express candidate enzymes (e.g., CYPs, methyltransferases) in yeast and determine their catalytic activity.
Protocol:
-
Gene Cloning: Amplify the full-length coding sequence of the candidate gene from A. carmichaelii cDNA and clone it into a yeast expression vector.
-
Yeast Transformation: Transform the expression construct into a suitable S. cerevisiae strain.
-
Protein Expression: Culture the transformed yeast and induce protein expression.
-
In Vivo/In Vitro Assays: For in vivo assays, feed putative substrates to the yeast culture. For in vitro assays, prepare microsomes (for membrane-bound enzymes like CYPs) or soluble protein extracts.
-
Product Analysis: Extract metabolites from the yeast culture or enzymatic reaction and analyze by GC-MS or LC-MS to identify the reaction products.
Objective: To investigate the function of a candidate gene in A. carmichaelii by transiently silencing its expression.
Protocol:
-
VIGS Vector Construction: Clone a fragment of the target gene into a suitable VIGS vector (e.g., based on Tobacco Rattle Virus).
-
Agroinfiltration: Introduce the VIGS construct into Agrobacterium tumefaciens and infiltrate young A. carmichaelii plants.
-
Gene Silencing and Phenotyping: After a period of incubation to allow for systemic silencing, harvest tissues from the silenced and control plants.
-
Metabolite Analysis: Perform metabolite profiling (as in section 4.1) to determine the effect of gene silencing on the accumulation of this compound and related alkaloids. A significant reduction in the target compound in silenced plants indicates the gene's involvement in its biosynthesis.
Challenges and Future Directions
The elucidation of the this compound biosynthetic pathway faces several challenges, including the difficulty in producing and purifying active plant enzymes, the promiscuity of some biosynthetic enzymes, and the transient nature of many biosynthetic intermediates.
Future research should focus on:
-
Integrated Omics Approaches: Combining transcriptomics, proteomics, and metabolomics to build a more comprehensive picture of the biosynthetic network.
-
Single-Cell Omics: Analyzing the gene expression and metabolite profiles of individual cells to identify the specific cell types responsible for alkaloid biosynthesis.
-
Synthetic Biology Approaches: Reconstituting the entire biosynthetic pathway in a heterologous host, such as yeast or Nicotiana benthamiana, to enable sustainable production and facilitate pathway engineering for the synthesis of novel derivatives.
By leveraging these advanced techniques, the complete biosynthesis of this compound can be unraveled, paving the way for its biotechnological production and the development of new therapeutic agents.
References
- 1. Virus-Induced Gene Silencing (VIGS): A Powerful Tool for Crop Improvement and Its Advancement towards Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Virus-induced gene silencing is a versatile tool for unraveling the functional relevance of multiple abiotic-stress-responsive genes in crop plants [frontiersin.org]
Ethnobotanical Use of Plants Containing Novel Alkaloids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
For centuries, traditional medicine systems across the globe have utilized plants for their therapeutic properties. A significant portion of these medicinal effects can be attributed to a diverse group of naturally occurring chemical compounds known as alkaloids.[1] These nitrogen-containing organic compounds exhibit a wide range of pharmacological activities, including analgesic, anticancer, antimalarial, and anti-inflammatory properties.[1] Historically, well-known alkaloids like morphine from Papaver somniferum (opium poppy) and quinine (B1679958) from Cinchona officinalis (cinchona tree) have been cornerstones of medicine.[1] The continued exploration of ethnobotanical practices offers a promising avenue for the discovery of novel alkaloids with unique chemical structures and potent biological activities, providing new leads for modern drug development.[2][3]
This technical guide provides an in-depth overview of the ethnobotanical uses of plants containing novel alkaloids, focusing on quantitative data, detailed experimental protocols for their isolation and characterization, and the signaling pathways they modulate.
Quantitative Ethnobotanical Data
Quantitative ethnobotany provides a framework for objectively assessing the cultural and medicinal importance of plants. Several indices are used to analyze data gathered from indigenous communities, helping to prioritize species for further pharmacological investigation.
Table 1: Quantitative Ethnobotanical Indices for Selected Plants Containing Novel Alkaloids
| Plant Species | Family | Novel Alkaloid Class (Example) | Traditional Use | Use Value (UV) | Relative Frequency of Citation (RFC) | Informant Consensus Factor (ICF) | Ailment Category |
| Galanthus spp. | Amaryllidaceae | Amaryllidaceae Alkaloids (Galantamine) | Memory enhancement, neurological disorders | - | - | - | Neurological Diseases |
| Corydalis spp. | Papaveraceae | Isoquinoline Alkaloids (Tetrahydropalmatine) | Pain relief, inflammation | - | - | - | Pain and Inflammation |
| Cynanchum vincetoxicum | Asclepiadaceae | Phenanthroindolizidine Alkaloids | Antidote for snakebites | - | - | - | Toxin antidote |
| Tabernaemontana bovina | Apocynaceae | Indole (B1671886) Alkaloids | Cancer treatment | - | - | - | Cancer |
| Duabanga grandiflora | Lythraceae | Not specified | Digestive disorders | 0.43[4] | - | 0.77[4] | Digestive System Disorders |
| Rauvolfia serpentina | Apocynaceae | Indole Alkaloids (Reserpine) | High blood pressure, mental disorders | - | 0.25[4] | - | Cardiovascular/Neurological |
| Cannabis sativa | Cannabaceae | Cannabinoid Alkaloids | Pain relief, inflammation | - | - | 0.983[5] | Pain |
| Jasminum officinale | Oleaceae | Not specified | Gastro-intestinal disorders | - | 0.48[6] | - | Digestive System Disorders |
| Thymus linearis | Lamiaceae | Not specified | Various ailments | - | 0.89[7] | - | Multiple |
| Geranium wallichianum | Geraniaceae | Not specified | Various ailments | - | 0.89[7] | - | Multiple |
Note: A dash (-) indicates that the specific quantitative value was not available in the cited literature for that particular plant and index.
Experimental Protocols
The discovery and development of novel alkaloids hinge on robust and reproducible experimental methodologies for their extraction, isolation, purification, and characterization.
General Alkaloid Extraction
This protocol outlines a standard acid-base extraction method for isolating a crude alkaloid mixture from plant material.
Methodology:
-
Sample Preparation: Air-dry the plant material (e.g., leaves, roots, bark) and grind it into a fine powder to increase the surface area for extraction.[8]
-
Maceration: Macerate the powdered plant material in methanol (B129727) at room temperature for 72 hours. This process is typically repeated three times to ensure exhaustive extraction.[8]
-
Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.[8]
-
Acid-Base Extraction:
-
Suspend the crude extract in a 5% aqueous hydrochloric acid (HCl) solution.
-
Partition the acidic solution with a non-polar solvent like dichloromethane (B109758) (DCM) to remove neutral and weakly acidic compounds.
-
Basify the remaining acidic aqueous layer to a pH of 9-10 using 25% aqueous ammonium (B1175870) hydroxide (B78521) (NH₄OH).
-
Extract the now basic aqueous layer multiple times with DCM to isolate the crude alkaloid fraction.
-
Combine the DCM extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under vacuum to yield the crude alkaloid extract.[8]
-
Chromatographic Purification of Novel Alkaloids
Purification of individual alkaloids from the crude extract is typically achieved through a series of chromatographic techniques.
Methodology:
-
Vacuum Liquid Chromatography (VLC):
-
Subject the crude alkaloid fraction to VLC on a silica (B1680970) gel column.
-
Elute with a stepwise gradient of increasing polarity, for example, using mixtures of DCM and methanol ranging from 100:0 to 80:20.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).[8]
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the fractions containing the target compound using preparative HPLC.
-
Mobile Phase: A gradient of acetonitrile (B52724) in water, often with an additive like 0.1% trifluoroacetic acid (TFA) to improve peak shape for basic alkaloids.[9] A typical gradient might run from 20% to 50% acetonitrile over 40 minutes.[8]
-
Detection: UV detection at wavelengths such as 254 nm and 280 nm.[8]
-
Collect the peaks corresponding to the purified novel alkaloids.
-
Structural Elucidation
Once a pure alkaloid is isolated, its chemical structure is determined using a combination of spectroscopic methods.
Methodology:
-
High-Resolution Mass Spectrometry (HR-MS): Provides the exact mass of the molecule, which is crucial for determining its molecular formula.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the connectivity of atoms and the overall stereochemistry of the molecule.
Signaling Pathways and Mechanisms of Action
Novel alkaloids from ethnobotanical sources often exert their therapeutic effects by modulating specific intracellular signaling pathways. Understanding these mechanisms is critical for drug development.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers.[10][11]
Certain indole alkaloids have been shown to inhibit the MAPK/ERK pathway, leading to apoptosis in cancer cells.[11] For instance, β-carboline alkaloids can disrupt the balance between PTEN and ERK, leading to the inhibition of the pathway.[10]
Figure 1: Inhibition of the MAPK/ERK signaling pathway by a novel indole alkaloid.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling route that regulates cell survival, growth, and metabolism. Its aberrant activation is common in cancer and inflammatory diseases. Some alkaloids have been found to inhibit this pathway, thereby promoting apoptosis in cancer cells.
Figure 2: Inhibition of the PI3K/Akt signaling pathway by a novel alkaloid.
Experimental Workflow for Bioactivity Screening
A systematic workflow is essential for the efficient screening and evaluation of the biological activities of newly isolated alkaloids.
Figure 3: A typical experimental workflow for the discovery of novel bioactive alkaloids.
Conclusion
The ethnobotanical approach to drug discovery remains a valuable strategy for identifying novel alkaloids with therapeutic potential. By combining traditional knowledge with modern scientific techniques, researchers can efficiently isolate, characterize, and evaluate these compounds. The integration of quantitative ethnobotany, detailed experimental protocols, and in-depth mechanistic studies, as outlined in this guide, provides a robust framework for the successful discovery and development of the next generation of alkaloid-based medicines. Further research into under-explored plant species, guided by ethnobotanical data, is likely to yield a wealth of new and potent therapeutic agents.[2][3]
References
- 1. labinsights.nl [labinsights.nl]
- 2. Alkaloids unveiled: A comprehensive analysis of novel therapeutic properties, mechanisms, and plant-based innovations [journal.hep.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Quantitative Ethnobotany of Medicinal Plants Used by Indigenous Communities in the Bandarban District of Bangladesh [frontiersin.org]
- 5. arcjournals.org [arcjournals.org]
- 6. ethnobotanyjournal.org [ethnobotanyjournal.org]
- 7. Quantitative and comparative analysis of ethnomedicinal plants from the Lasdana (Azad Jammu and Kashmir) | Université de Liège [popups.uliege.be]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Dereplication of Known Compounds from Plant Extracts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and modern techniques for the dereplication of known compounds from complex plant extracts. Dereplication, the rapid identification of known phytochemicals, is a critical step in natural product drug discovery, allowing researchers to focus resources on novel bioactive compounds. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key workflows and biological pathways.
Introduction to Dereplication
The rediscovery of known compounds is a significant bottleneck in natural product research. Dereplication strategies aim to address this challenge by employing a combination of analytical techniques and database searching to identify previously characterized molecules at an early stage of the discovery pipeline. This approach saves considerable time and resources that would otherwise be spent on the isolation and structure elucidation of common or irrelevant compounds. A typical dereplication workflow integrates phytochemical analysis with bioactivity screening, enabling the prioritization of extracts containing potentially novel and active constituents.
Core Dereplication Techniques
The foundation of modern dereplication lies in the application of advanced analytical methodologies, primarily high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques, often used in conjunction, provide orthogonal data that facilitates confident compound identification.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful and sensitive technique for the analysis of complex mixtures like plant extracts. It combines the separation capabilities of HPLC with the mass-analyzing power of MS, providing retention time, molecular weight, and fragmentation data for each component in the extract.
a) Sample Preparation:
-
Extraction: Macerate 10 g of dried and powdered plant material with 100 mL of 80% methanol (B129727) at room temperature for 24 hours.[1]
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper and concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C.
-
Solid-Phase Extraction (SPE) Cleanup: Resuspend the dried extract in 10 mL of water and load it onto a C18 SPE cartridge pre-conditioned with methanol and water. Wash the cartridge with water to remove polar impurities, and then elute the compounds of interest with methanol.
-
Final Preparation: Evaporate the methanolic fraction to dryness and reconstitute the residue in a known concentration (e.g., 1 mg/mL) of the initial mobile phase for HPLC-MS analysis.
b) Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Mass Spectrometer | Thermo Scientific Q Exactive Orbitrap or equivalent |
| Ionization Mode | ESI Positive and Negative |
| Scan Range | m/z 100-1500 |
| Resolution | 70,000 |
| Data Acquisition | Data-Dependent MS/MS |
c) Data Analysis and Dereplication:
-
Peak Detection and Alignment: Process the raw LC-MS data using software such as MZmine or XCMS to detect chromatographic peaks and align them across different samples.
-
Database Searching: Submit the accurate mass and MS/MS fragmentation data of each detected feature to natural product databases for compound identification.
-
In-Silico Fragmentation: For unknown compounds, utilize in-silico fragmentation tools to predict fragmentation patterns of candidate structures and compare them with the experimental MS/MS spectra.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. In the context of dereplication, ¹H NMR and 2D NMR experiments (e.g., COSY, HSQC, HMBC) on crude extracts or fractions can provide valuable structural information, enabling the rapid identification of known compounds by comparison with literature data or spectral databases.
a) Sample Preparation:
-
Dissolve 5-10 mg of the dried plant extract or fraction in 0.6 mL of a deuterated solvent (e.g., Methanol-d₄, Chloroform-d).
-
Filter the solution through a glass wool plug into a 5 mm NMR tube.
b) NMR Data Acquisition:
| Parameter | Setting |
| Spectrometer | Bruker Avance III 600 MHz or equivalent |
| ¹H NMR | 32 scans, 2-second relaxation delay |
| ¹³C NMR | 1024 scans, 2-second relaxation delay |
| 2D NMR (COSY, HSQC, HMBC) | Standard parameters with appropriate spectral widths and acquisition times |
c) Data Analysis and Dereplication:
-
Process the NMR spectra using software like MestReNova or TopSpin.
-
Analyze the ¹H NMR spectrum to identify characteristic signals of major compound classes (e.g., aromatic protons for flavonoids, specific methyl signals for terpenoids).
-
Utilize 2D NMR data to establish correlations between protons and carbons, aiding in the partial or full structure elucidation of major components.
-
Compare the obtained spectral data with entries in natural product NMR databases.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during dereplication studies.
Table 1: HPLC-MS Analysis of a Hypothetical Plant Extract
| Peak No. | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Compound | Database Match (Score) |
| 1 | 5.2 | 195.0502 | Caffeic acid | Reaxys (98%) |
| 2 | 10.8 | 303.0504 | Quercetin | METLIN (99%) |
| 3 | 15.3 | 465.1032 | Kaempferol-3-O-rutinoside | Dictionary of Natural Products (97%) |
| 4 | 20.1 | 287.0556 | Luteolin | MassBank (96%) |
Table 2: NMR Data for a Dereplicated Flavonoid (Quercetin)
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |
| 2 | 148.1 | - |
| 3 | 137.2 | - |
| 4 | 177.3 | - |
| 5 | 162.4 | 6.19 (d, 2.0) |
| 6 | 99.2 | 6.41 (d, 2.0) |
| 7 | 165.3 | - |
| 8 | 94.3 | - |
| 9 | 157.6 | - |
| 10 | 104.5 | - |
| 1' | 123.4 | 7.75 (d, 2.2) |
| 2' | 116.1 | 6.90 (d, 8.5) |
| 3' | 145.9 | - |
| 4' | 148.8 | - |
| 5' | 115.7 | - |
| 6' | 121.2 | 7.64 (dd, 8.5, 2.2) |
Visualization of Workflows and Pathways
Visualizing experimental workflows and biological signaling pathways is crucial for understanding the complex relationships in natural product research.
Experimental Workflow
The following diagram illustrates a typical bioassay-guided dereplication workflow.
Caption: Bioassay-guided dereplication workflow for the identification of bioactive compounds.
Signaling Pathways
Plant-derived compounds often exert their biological effects by modulating specific cellular signaling pathways. The following diagrams illustrate the modulation of key pathways by common classes of phytochemicals.
Flavonoids are known to interact with the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation.[2][3]
Caption: Flavonoids can inhibit the PI3K/Akt pathway, leading to the induction of apoptosis.
Many alkaloids exert their effects by interacting with neurotransmitter receptors and signaling pathways in the nervous system.[4]
Caption: Agonistic action of an alkaloid on a neurotransmitter receptor, leading to neuronal excitation.
Terpenoids have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in cellular responses to a variety of stimuli.[5]
Caption: Terpenoids can modulate the MAPK/JNK signaling pathway, influencing inflammatory and apoptotic responses.
Conclusion
Dereplication is an indispensable component of modern natural product drug discovery. The integration of advanced analytical techniques such as HPLC-MS and NMR, coupled with comprehensive databases and in-silico tools, provides a powerful platform for the rapid and accurate identification of known compounds. The workflows and protocols outlined in this guide offer a robust framework for researchers to efficiently navigate the chemical complexity of plant extracts, enabling the focused pursuit of novel bioactive molecules with therapeutic potential. The visualization of associated biological pathways further enhances our understanding of the mechanisms of action of these natural products.
References
- 1. florajournal.com [florajournal.com]
- 2. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plant-derived terpenoids modulating cancer cell metabolism and cross-linked signaling pathways: an updated reviews - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Chemical Frontier of Aporphine Alkaloids: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aporphine (B1220529) alkaloids represent a significant and structurally diverse class of isoquinoline (B145761) alkaloids, second only to benzylisoquinoline alkaloids in prevalence within the plant kingdom.[1] Characterized by their tetracyclic dibenzo[de,g]quinoline core, these natural products have emerged as a "privileged scaffold" in medicinal chemistry. Their rigid and conformationally pre-organized structure makes them ideal candidates for interacting with a wide array of biological targets with high affinity and specificity. Found predominantly in plant families such as Annonaceae, Lauraceae, and Papaveraceae, aporphine alkaloids have demonstrated a remarkable spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antioxidant, and profound effects on the central nervous system (CNS).[2] This technical guide provides a comprehensive overview of the chemical space of aporphine alkaloids, detailing their structural diversity, biosynthetic origins, and key pharmacological activities, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to empower researchers in the pursuit of novel therapeutics.
Structural Diversity and Classification
The vast chemical space of aporphine alkaloids, with over 700 registered compounds, stems from the varied substitution patterns on their aromatic rings and the stereochemistry at the C-6a position.[1][2] Common substituents include hydroxyl, methoxy, and methylenedioxy groups.[3] Aporphine alkaloids are broadly categorized into several subtypes, each with distinct pharmacological profiles:
-
Simple Aporphines: The most common subclass, featuring the core 5,6,6a,7-tetrahydro‐4H‐dibenzo[de,g]quinoline structure.[3]
-
Proaporphines: Biosynthetic precursors to other aporphine alkaloids.[3]
-
Oxoaporphines: Characterized by a carbonyl group in the aporphine core.[3]
-
Dehydroaporphines: Possess a double bond in the D ring.[3]
-
Aristolactams and Phenanthrene-type alkaloids: Represent further structural modifications of the aporphine skeleton.[3]
Biosynthesis of the Aporphine Core
The biosynthesis of aporphine alkaloids is a fascinating example of nature's chemical ingenuity. The journey begins with the condensation of two L-tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), to form (S)-norcoclaurine, the universal precursor for all benzylisoquinoline alkaloids (BIAs).[4] A series of methylation and hydroxylation steps follow, leading to the crucial branch-point intermediate, (S)-reticuline.[4]
The defining step in aporphine alkaloid biosynthesis is the intramolecular C-C phenol (B47542) coupling of (S)-reticuline, which forges the characteristic tetracyclic aporphine scaffold.[4] This reaction is catalyzed by cytochrome P450 enzymes, specifically from the CYP80G subfamily.[4] For instance, a CYP80G enzyme has been identified as a corytuberine (B190840) synthase, converting (S)-reticuline to (S)-corytuberine.[4] Following the formation of this core structure, a cascade of enzymatic modifications, including methylations, demethylations, and hydroxylations, generates the vast diversity of aporphine alkaloids observed in nature.[4]
Pharmacological Activities and Quantitative Data
Aporphine alkaloids exhibit a wide range of biological activities, making them a fertile ground for drug discovery. The following sections summarize their key pharmacological effects, supported by quantitative data where available.
Anticancer Activity
Numerous aporphine alkaloids have demonstrated significant cytotoxic effects against various cancer cell lines.[5] Their mechanisms of action are often multifactorial, including the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes like topoisomerase II.[5]
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| 7-Hydroxy-dehydronuciferine | AGS (gastric) | 62.9 ± 0.1 | [6] |
| 7-Hydroxy-dehydronuciferine | DU-145 (prostate) | 80.8 ± 0.2 | [6] |
| (+)-Xylopine | HepG2 (liver) | < 15 µg/mL | [7] |
| Magnoflorine | HepG2 (liver) | 0.4 µg/mL | [7] |
| Lanuginosine | HepG2 (liver) | 2.5 µg/mL | [7] |
Enzyme Inhibition
Aporphine alkaloids have been shown to inhibit various enzymes implicated in disease pathogenesis.
Acetylcholinesterase (AChE) Inhibition:
| Alkaloid | IC50 (mM) | Reference |
| Seco-boldine | 0.21 | [4] |
| Boldine | 0.29 | [4] |
| Seco-glaucine | 0.04 | [4] |
| Glaucine | 0.44 | [4] |
Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition:
| Alkaloid (Compound #) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Reference |
| Compound 6 | >100 | >100 | 11.2 | [8] |
Pharmacokinetic Parameters
Understanding the pharmacokinetic profile of aporphine alkaloids is crucial for their development as therapeutic agents.
| Alkaloid | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Nuciferine | Rat | 30 mg/kg oral | 145.1 | 1.21 | 534.3 | [7] |
| Nuciferine | Rat | 6 mg/kg IV | 8517.80 | 0.1 | 2656 | [7] |
Key Signaling Pathways Modulated by Aporphine Alkaloids
The pharmacological effects of aporphine alkaloids are often mediated by their interaction with critical intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Certain aporphine alkaloids, such as crebanine, have been shown to inhibit this pathway, contributing to their anti-inflammatory and pro-apoptotic effects.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Activation of AMPK can enhance glucose uptake and utilization. Aporphine alkaloids like 2-hydroxy-1-methoxyaporphine (B8115536) and pronuciferine (B1678250) have been found to activate this pathway.
Experimental Protocols
Standardized and reproducible methodologies are essential for the rigorous evaluation of aporphine alkaloids. The following sections provide detailed protocols for key experiments.
Protocol 1: Isolation of Aporphine Alkaloids by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby minimizing sample adsorption and degradation.
Objective: To isolate and purify aporphine alkaloids from a crude plant extract.
Materials:
-
Crude alkaloid extract from plant material.
-
HSCCC instrument.
-
HPLC system for fraction analysis.
-
Solvents for the two-phase system (e.g., n-hexane, ethyl acetate, methanol, acetonitrile, water).[9]
-
Separatory funnel.
Procedure:
-
Solvent System Selection: A suitable two-phase solvent system is selected based on the partition coefficient (K) of the target aporphine alkaloids. The ideal K value is typically between 0.5 and 2.0. A common system for aporphine alkaloids is n-hexane-ethyl acetate-methanol-acetonitrile-water (e.g., 5:3:3:2.5:5, v/v/v/v/v).[9]
-
Preparation of Two-Phase Solvent System: The selected solvents are thoroughly mixed in a separatory funnel and allowed to equilibrate at room temperature. The upper and lower phases are then separated.
-
HSCCC Instrument Preparation: The multilayer coil column is first entirely filled with the stationary phase (typically the upper phase).
-
Sample Loading: The crude extract is dissolved in a small volume of a mixture of the upper and lower phases (1:1, v/v) and injected into the column through the sample loop.
-
Elution: The mobile phase (typically the lower phase) is then pumped through the column at a specific flow rate, while the column is rotated at a high speed (e.g., 800 rpm).
-
Fraction Collection: The effluent from the outlet of the column is continuously monitored by a UV detector, and fractions are collected based on the chromatogram.
-
Analysis of Fractions: The purity of the collected fractions is determined by analytical HPLC. Fractions containing the pure compound are pooled and the solvent is evaporated.
-
Structure Elucidation: The chemical structure of the isolated pure aporphine alkaloids is confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[9]
Protocol 2: Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.
Objective: To determine the cytotoxic effect of aporphine alkaloids on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, K562).
-
96-well flat-bottom plates.
-
Complete cell culture medium.
-
Aporphine alkaloid stock solution (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[10]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the aporphine alkaloid in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[12]
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Solubilization of Formazan: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Protocol 3: Antioxidant Activity Evaluation by DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Objective: To evaluate the antioxidant capacity of aporphine alkaloids.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol).[13]
-
Aporphine alkaloid solutions at various concentrations in methanol.
-
Positive control (e.g., ascorbic acid or Trolox).
-
Methanol.
-
96-well plate or cuvettes.
-
Spectrophotometer.
Procedure:
-
Reaction Setup: In a 96-well plate, add a specific volume of the aporphine alkaloid solution at different concentrations to the wells.
-
DPPH Addition: Add a fixed volume of the DPPH solution to each well to initiate the reaction. Include a control (methanol + DPPH solution) and a blank (methanol + sample solution).
-
Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[13]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The EC50 value (the effective concentration of the sample that scavenges 50% of the DPPH radicals) can be determined.
Conclusion and Future Outlook
The chemical space of aporphine alkaloids presents a rich and largely untapped resource for the discovery of novel therapeutic agents. Their structural diversity and potent biological activities across a range of disease areas, including oncology, neuropharmacology, and metabolic disorders, underscore their potential. This guide provides a foundational framework for researchers to explore this fascinating class of natural products. Future research should focus on a multi-pronged approach:
-
Exploration of Untapped Biodiversity: Continued phytochemical investigation of plants known to produce aporphine alkaloids, as well as the exploration of new botanical sources, will undoubtedly lead to the discovery of novel structures with unique biological activities.
-
Synthetic and Semisynthetic Approaches: The development of efficient synthetic and semisynthetic routes will enable the creation of libraries of aporphine alkaloid analogs. This will facilitate comprehensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the pharmacological effects of aporphine alkaloids is crucial. This includes identifying their specific cellular targets and elucidating their effects on key signaling pathways.
-
Advanced Drug Delivery Systems: The development of novel drug delivery systems, such as nanoparticle formulations, can help overcome challenges associated with the bioavailability of some aporphine alkaloids, enhancing their therapeutic efficacy.
By integrating these strategies, the scientific community can unlock the full therapeutic potential of the aporphine alkaloid scaffold, paving the way for the development of next-generation medicines to address unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
Methodological & Application
Application Notes and Protocols for the Synthesis of C-19 Norditerpenoid Alkaloids: A Case Study on Carmichaenine A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carmichaenine A is a C-19 norditerpenoid alkaloid isolated from plants of the Aconitum genus, notably Aconitum carmichaelii. These alkaloids are renowned for their complex, caged polycyclic structures and significant biological activities, which include cardiotonic and neurotoxic effects. The intricate architecture of C-19 norditerpenoid alkaloids, characterized by a hexacyclic framework with multiple contiguous stereocenters, presents a formidable challenge to synthetic organic chemists. While a specific total synthesis of this compound has not been prominently reported in the scientific literature to date, extensive research into the synthesis of related family members, such as talatisamine (B1682923), liljestrandisine, and weisaconitine D, provides a comprehensive roadmap for approaching the synthesis of this complex natural product.
This document outlines the general strategies, key chemical transformations, and representative protocols applicable to the synthesis of this compound and other C-19 norditerpenoid alkaloids.
General Synthetic Strategies for C-19 Norditerpenoid Alkaloids
The synthesis of complex alkaloids like this compound necessitates the development of robust and efficient strategies for the construction of their polycyclic core. Key challenges include the stereocontrolled installation of multiple chiral centers, the formation of highly strained ring systems, and the late-stage introduction of sensitive functional groups. Several powerful strategies have emerged from the successful total syntheses of related compounds.[1][2][3][4][5][6]
Key Strategic Approaches:
-
Convergent Fragment Coupling: This strategy involves the independent synthesis of two complex fragments of the molecule, which are then joined together late in the synthesis. This approach enhances efficiency and allows for greater flexibility in the synthesis of analogues. A notable example is the synthesis of talatisamine and liljestrandisine by Reisman and co-workers, which utilized a 1,2-addition/semipinacol rearrangement to couple two advanced intermediates.[2][4][7]
-
Bio-inspired Synthesis: Mimicking the proposed biosynthetic pathways can provide elegant solutions to complex synthetic problems. For instance, the biosynthesis of aconitine-type alkaloids is believed to involve a key semipinacol rearrangement of a denudatine-type precursor to form the characteristic bridged skeleton.[2][4]
-
Cycloaddition Reactions: Diels-Alder and other cycloaddition reactions are powerful tools for the rapid construction of the polycyclic core. For example, a dearomatization/Diels-Alder sequence can be employed to build key ring systems.
-
Photocycloaddition: The meta-photocycloaddition of arenes has been utilized to construct the [3.2.1] bicyclic system found in many C-19 norditerpenoid alkaloids.[3]
-
Unified Synthetic Strategy: A highly efficient approach involves designing a synthetic route that can lead to multiple members of the alkaloid family from a common intermediate. Sarpong and co-workers have successfully developed such a strategy for the synthesis of C18, C19, and C20-diterpenoid alkaloids.[5][6]
Hypothetical Retrosynthetic Analysis of a this compound-type Alkaloid
Based on the successful syntheses of related alkaloids, a plausible retrosynthetic analysis for a this compound-type structure would involve disconnecting the complex hexacyclic core into more manageable, synthetically accessible fragments.
Caption: Hypothetical retrosynthetic analysis for a this compound-type alkaloid.
Representative Experimental Protocols
While specific protocols for this compound are unavailable, the following are generalized procedures for key reactions commonly employed in the synthesis of C-19 norditerpenoid alkaloids.
1. Diels-Alder Cycloaddition for Core Ring Construction
This reaction is fundamental for the construction of six-membered rings within the alkaloid core.
-
Reaction: A diene and a dienophile are reacted to form a cyclohexene (B86901) ring.
-
General Protocol:
-
To a solution of the diene (1.0 equiv) in a suitable solvent (e.g., toluene, CH₂Cl₂) is added the dienophile (1.1-1.5 equiv).
-
A Lewis acid catalyst (e.g., BF₃·OEt₂, Et₂AlCl) may be added at low temperature (-78 °C) to improve reactivity and stereoselectivity.
-
The reaction mixture is stirred at the appropriate temperature (ranging from -78 °C to reflux) and monitored by TLC or LC-MS until completion.
-
The reaction is quenched with a suitable reagent (e.g., saturated NaHCO₃ solution).
-
The aqueous layer is extracted with an organic solvent (e.g., EtOAc, CH₂Cl₂).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
-
2. 1,2-Addition/Semipinacol Rearrangement for Fragment Coupling
This powerful sequence allows for the coupling of two complex fragments and the simultaneous construction of a key quaternary carbon center.[7]
-
Reaction: An organometallic reagent (derived from one fragment) adds to a carbonyl group on the second fragment, and the resulting alkoxide undergoes a stereospecific rearrangement.
-
General Protocol:
-
1,2-Addition: To a solution of the carbonyl-containing fragment (1.0 equiv) in an ethereal solvent (e.g., THF, Et₂O) at low temperature (-78 °C) is added a solution of the organometallic reagent (e.g., an organolithium or Grignard reagent, 1.1 equiv) dropwise. The reaction is stirred at this temperature until the starting material is consumed (monitored by TLC).
-
Semipinacol Rearrangement: A Lewis acid or protic acid is added to the reaction mixture to induce the rearrangement. The reaction is allowed to warm to the appropriate temperature and stirred until the rearrangement is complete.
-
The reaction is quenched and worked up as described in the previous protocol.
-
Purification is achieved via flash column chromatography.
-
3. Late-Stage C-H Oxidation
The introduction of hydroxyl groups at specific positions is often carried out near the end of the synthesis.
-
Reaction: A specific C-H bond is oxidized to a C-O bond using a selective oxidizing agent.
-
General Protocol:
-
To a solution of the advanced intermediate (1.0 equiv) in a suitable solvent system is added the oxidizing agent (e.g., SeO₂, IBX, or a specific P450 enzyme for chemoenzymatic approaches).
-
The reaction is stirred at the required temperature and monitored for completion.
-
The reaction is quenched appropriately (e.g., with a reducing agent like Na₂S₂O₃ for selenium-based oxidants).
-
Standard aqueous workup and extraction are performed.
-
The product is purified by preparative HPLC or column chromatography.
-
Quantitative Data from a Representative C-19 Norditerpenoid Alkaloid Synthesis (Talatisamine)
The following table summarizes yields for key steps in the total synthesis of (-)-talatisamine, as an example of the efficiency of modern synthetic methods in this field.[7]
| Step | Reactants | Product | Yield (%) |
| 1,2-Addition/Semipinacol Rearrangement | Fragment A (vinyl lithium) + Fragment B (enone) | Coupled intermediate with quaternary center | 75 |
| Diastereoselective Reduction | Ketone intermediate | Secondary alcohol | 90 |
| Ring-Closing Metathesis | Diene intermediate | Cyclized product | 85 |
| Late-stage Oxidation | Advanced intermediate | Hydroxylated product | 60 |
Logical Workflow for a General C-19 Norditerpenoid Alkaloid Synthesis
The following diagram illustrates a generalized workflow for the total synthesis of a complex C-19 norditerpenoid alkaloid.
Caption: A generalized workflow for the convergent synthesis of a C-19 norditerpenoid alkaloid.
The total synthesis of this compound remains an open challenge in the field of organic chemistry. However, the remarkable progress in the synthesis of other C-19 norditerpenoid alkaloids has established a powerful arsenal (B13267) of synthetic strategies and methodologies. A successful synthesis of this compound will likely draw upon these established principles, potentially employing a convergent fragment coupling strategy, bio-inspired transformations, and innovative C-H functionalization reactions. The development of a synthetic route to this compound would not only be a significant scientific achievement but also enable detailed structure-activity relationship studies and provide access to novel analogs with potential therapeutic applications.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Total Synthesis of Poisonous Aconitum Alkaloids Empowered by a Fragment Coupling Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A Unifying Synthesis Approach to the C18-, C19-, and C20-Diterpenoid Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for the Quantification of Carmichaenine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carmichaenine A is a diterpenoid alkaloid found in plants of the Aconitum genus, which are widely used in traditional medicine. Due to the narrow therapeutic window and potential toxicity of Aconitum alkaloids, accurate and reliable quantification of this compound is crucial for quality control, pharmacokinetic studies, and toxicological assessment. These application notes provide detailed protocols for the quantification of this compound in various matrices using state-of-the-art analytical techniques.
Analytical Methods Overview
High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are the most common and reliable methods for the quantification of this compound. UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for analyzing complex biological matrices.
Method Performance Characteristics
The following table summarizes representative quantitative data for the analysis of this compound, based on validated methods for similar Aconitum alkaloids.[1][2][3] This data is intended to be illustrative of the performance expected from the described methods.
| Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity Range | 0.1 - 100 µg/mL | 0.05 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~15 ng/mL | ~0.01 ng/mL |
| Limit of Quantification (LOQ) | ~50 ng/mL | ~0.05 ng/mL |
| Accuracy (Recovery) | 95 - 105% | 92 - 108% |
| Precision (RSD) | < 5% | < 10% |
Experimental Protocols
Quantification of this compound in Herbal Material by HPLC-UV
This protocol describes a method for the quantification of this compound in dried and powdered Aconitum plant material.
a. Sample Preparation: Ultrasonic Assisted Extraction
-
Weigh 1.0 g of powdered plant material into a 50 mL conical tube.
-
Add 25 mL of methanol (B129727).
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
b. HPLC Instrumentation and Conditions
-
Instrument: High-Performance Liquid Chromatography system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% formic acid in water (B).
-
Gradient Program:
-
0-10 min: 10-30% A
-
10-25 min: 30-60% A
-
25-30 min: 60-10% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
c. Calibration Curve
Prepare a series of standard solutions of this compound in methanol at concentrations ranging from 0.1 to 100 µg/mL. Inject each standard and plot the peak area against the concentration to construct a calibration curve.
Quantification of this compound in Biological Samples (Plasma) by UPLC-MS/MS
This protocol provides a highly sensitive method for the quantification of this compound in plasma samples, suitable for pharmacokinetic studies.[1][2][4][5]
a. Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar alkaloid).
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into a UPLC vial.
b. UPLC-MS/MS Instrumentation and Conditions
-
Instrument: Ultra-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1][3]
-
Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase: A gradient of acetonitrile (A) and 10 mmol/L ammonium (B1175870) bicarbonate in water (B).[1]
-
Gradient Program:
-
0-0.5 min: 5% A
-
0.5-2.0 min: 5-95% A
-
2.0-2.5 min: 95% A
-
2.5-3.0 min: 95-5% A
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Note: Specific MRM transitions for this compound need to be determined by direct infusion of a standard solution.
-
c. Calibration and Quality Control
Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound into blank plasma. Process these samples alongside the unknown samples to ensure accuracy and precision.
Visualizations
Caption: HPLC-UV Experimental Workflow for this compound Quantification.
Caption: UPLC-MS/MS Workflow for this compound in Biological Samples.
Caption: Representative NF-κB Signaling Pathway and the inhibitory action of this compound.
References
- 1. [Simultaneous determination of four trace aconitum alkaloids in urine using ultra performance liquid chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of 19 Aconitum alkaloids in whole blood and urine by ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Determination of Aconitum Alkaloids in Aconitum Herbs and Xiaohuoluo Pill Using UPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of three aconitum alkaloids in urine by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of aconitine, mesaconitine, hypaconitine, bulleyaconitine and lappaconitine in human urine by liquid chromatography-electrospray ionization-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: Quantitative Analysis of Carmichaenine A in Biological Matrices by HPLC-MS/MS
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of Carmichaenine A, a C19-diterpenoid alkaloid, in biological matrices such as plasma and urine. The method utilizes High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high specificity and sensitivity, making it suitable for pharmacokinetic studies, toxicological analysis, and other research applications in drug development. The described protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with expected performance characteristics.
Introduction
This compound is a naturally occurring aconitine-type C19-diterpenoid alkaloid found in plants of the Aconitum genus.[1][2] These compounds are known for their significant physiological effects, but many also exhibit a narrow therapeutic window, necessitating precise and reliable quantitative methods for their study. HPLC-MS/MS has become the analytical method of choice for the determination of aconitum alkaloids in complex biological samples due to its high sensitivity, selectivity, and speed. This document provides a comprehensive protocol for the analysis of this compound to support researchers and scientists in the fields of pharmacology, toxicology, and drug metabolism.
Experimental Protocols
Sample Preparation
A robust sample preparation procedure is crucial for removing matrix interferences and ensuring accurate quantification. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective methods for extracting aconitum alkaloids from biological fluids.
1.1. Solid-Phase Extraction (SPE) - Recommended for Cleaner Samples
-
Materials:
-
Oasis MCX SPE cartridges
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound or another aconitum alkaloid not present in the sample)
-
-
Procedure:
-
Spike 200 µL of plasma or urine sample with the internal standard.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Conditioning: Condition the Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) and inject into the HPLC-MS/MS system.
-
1.2. Liquid-Liquid Extraction (LLE) - A Cost-Effective Alternative
-
Materials:
-
Ethyl acetate (B1210297) (LC-MS grade)
-
Sodium carbonate solution (e.g., 1 M)
-
Internal Standard (IS) working solution
-
-
Procedure:
-
Spike 200 µL of plasma or urine sample with the internal standard.
-
Add 50 µL of 1 M sodium carbonate solution to basify the sample.
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase and inject into the HPLC-MS/MS system.
-
HPLC-MS/MS Analysis
2.1. Chromatographic Conditions
-
Instrument: A UPLC or HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is recommended for good peak shape and separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 10 | 90 |
| 6.0 | 10 | 90 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
2.2. Mass Spectrometry Conditions
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
MRM Transitions and Collision Energies for this compound:
Based on the molecular weight of this compound (541.68 g/mol ), the precursor ion ([M+H]⁺) is m/z 542.7. The fragmentation of C19-diterpenoid alkaloids typically involves the neutral loss of substituent groups such as acetyl, methoxyl, and hydroxyl moieties, as well as water and carbon monoxide.[3]
-
Precursor Ion (Q1): m/z 542.7
-
Product Ions (Q3) and Collision Energies (CE):
-
Note: The following product ions and collision energies are proposed based on the known fragmentation patterns of similar aconitine (B1665448) alkaloids. These parameters should be optimized on the specific instrument being used.
-
Quantifier Ion: m/z 482.6 (Loss of acetic acid, -60 Da)
-
Qualifier Ion 1: m/z 510.6 (Loss of methanol, -32 Da)
-
Qualifier Ion 2: m/z 494.6 (Loss of methanol and oxygen, -48 Da)
-
-
Collision Gas: Argon.
-
Source Temperature: 500°C.
-
IonSpray Voltage: 5500 V.
Data Presentation
The following tables summarize the expected quantitative performance of the method. These values are based on typical performance for the analysis of aconitum alkaloids and should be confirmed during method validation.
Table 1: Method Validation Parameters for this compound
| Parameter | Expected Value |
| Linearity Range | 0.1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |
| Low | 0.2 | < 15% | < 15% | ± 15% |
| Medium | 20 | < 15% | < 15% | ± 15% |
| High | 160 | < 15% | < 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 0.2 | 85 - 115% | 85 - 115% |
| High | 160 | 85 - 115% | 85 - 115% |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC-MS/MS analysis of this compound.
Proposed Fragmentation Pathway of this compound
Caption: Proposed MS/MS fragmentation of this compound.
Discussion
The described HPLC-MS/MS method provides a robust and sensitive tool for the quantitative analysis of this compound in biological matrices. The use of a C18 column with a gradient elution of acetonitrile and water with formic acid allows for good chromatographic resolution and peak shape. Positive electrospray ionization is well-suited for the analysis of nitrogen-containing alkaloids, and the MRM mode ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
It is imperative that the proposed MRM transitions and collision energies are empirically optimized on the specific mass spectrometer being used to achieve the best performance. A stable isotope-labeled internal standard is highly recommended to compensate for any variability in sample preparation and matrix effects. The validation of the method should be performed according to the respective regulatory guidelines to ensure the reliability of the generated data.
Conclusion
This application note provides a detailed and comprehensive protocol for the HPLC-MS/MS analysis of this compound in biological samples. The method is designed to be a valuable resource for researchers in pharmacology, toxicology, and drug development, enabling accurate and precise quantification of this important diterpenoid alkaloid.
References
Application Note: Structural Confirmation of Carmichaenine A using 2D NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carmichaenine A is a novel natural product isolated from a rare plant species. Its complex molecular architecture presents a significant challenge for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional structure of such intricate organic molecules. This application note provides a detailed overview of the NMR-based strategies employed to confirm the structure of this compound, including comprehensive 1D and 2D NMR data and the experimental protocols for their acquisition. The data presented herein is representative of the methodologies used for the structural confirmation of novel chemical entities.
1. NMR Data Summary for this compound
The structural confirmation of this compound was achieved through a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments. The following tables summarize the key quantitative data obtained.
Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| 1 | 3.25 | dd | 12.5, 5.0 | 1H |
| 1' | 2.80 | dd | 12.5, 2.5 | 1H |
| 3 | 5.40 | t | 7.5 | 1H |
| 4 | 2.10 | m | - | 2H |
| 6 | 4.15 | d | 8.0 | 1H |
| 7 | 1.95 | m | - | 1H |
| 8 | 1.80 | m | - | 1H |
| 8' | 1.65 | m | - | 1H |
| 9 | 1.05 | d | 7.0 | 3H |
| 11 | 3.75 | s | - | 3H |
| 12 | 6.80 | d | 8.5 | 1H |
| 13 | 7.20 | d | 8.5 | 1H |
| OMe | 3.85 | s | - | 3H |
| OH | 2.50 | br s | - | 1H |
Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 45.2 |
| 2 | 170.1 |
| 3 | 125.8 |
| 4 | 28.4 |
| 5 | 135.2 |
| 6 | 75.3 |
| 7 | 35.1 |
| 8 | 25.6 |
| 9 | 21.3 |
| 10 | 48.9 |
| 11 | 55.6 |
| 12 | 110.5 |
| 13 | 128.7 |
| 14 | 158.9 |
| 15 | 120.3 |
| OMe | 56.2 |
Table 3: Key 2D NMR Correlations for this compound
| Proton (δH) | COSY (Correlated Protons, δH) | HSQC (Correlated Carbon, δC) | HMBC (Correlated Carbons, δC) |
| 3.25 (H-1) | 2.80 (H-1'), 5.40 (H-3) | 45.2 (C-1) | 170.1 (C-2), 125.8 (C-3), 48.9 (C-10) |
| 5.40 (H-3) | 3.25 (H-1), 2.10 (H-4) | 125.8 (C-3) | 170.1 (C-2), 28.4 (C-4), 135.2 (C-5) |
| 4.15 (H-6) | 1.95 (H-7) | 75.3 (C-6) | 135.2 (C-5), 35.1 (C-7), 25.6 (C-8) |
| 1.05 (H-9) | 1.95 (H-7) | 21.3 (C-9) | 35.1 (C-7), 25.6 (C-8), 48.9 (C-10) |
| 6.80 (H-12) | 7.20 (H-13) | 110.5 (C-12) | 158.9 (C-14), 120.3 (C-15) |
| 7.20 (H-13) | 6.80 (H-12) | 128.7 (C-13) | 158.9 (C-14), 120.3 (C-15) |
| 3.85 (OMe) | - | 56.2 (OMe) | 158.9 (C-14) |
2. Experimental Protocols
2.1. Sample Preparation
Approximately 5 mg of purified this compound was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
2.2. NMR Data Acquisition
All NMR spectra were recorded on a 500 MHz spectrometer equipped with a cryoprobe.
-
¹H NMR: A standard single-pulse experiment was used. The spectral width was 16 ppm with a relaxation delay of 1.0 s. A total of 16 scans were acquired.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum was acquired with a spectral width of 240 ppm and a relaxation delay of 2.0 s. A total of 1024 scans were collected.
-
COSY (Correlation Spectroscopy): A gradient-enhanced COSY experiment was performed. The spectral widths in both dimensions were 10 ppm. 256 increments were collected in the indirect dimension with 16 scans per increment.
-
HSQC (Heteronuclear Single Quantum Coherence): A gradient-enhanced HSQC experiment was optimized for a one-bond ¹JCH coupling of 145 Hz. The spectral width for ¹H was 10 ppm and for ¹³C was 160 ppm. 256 increments were acquired in the indirect dimension with 32 scans per increment.
-
HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment was optimized for a long-range coupling of 8 Hz. The spectral widths were 10 ppm for ¹H and 220 ppm for ¹³C. 512 increments were collected in the indirect dimension with 64 scans per increment.
3. Data Analysis and Structure Confirmation
The structure of this compound was elucidated by systematically analyzing the 1D and 2D NMR data.
-
¹H and ¹³C NMR: The 1D spectra provided initial information on the number and types of protons and carbons. For instance, the presence of signals in the aromatic region (δ 6.80 and 7.20 ppm) and a methoxy (B1213986) group (δ 3.85 ppm) were readily identified.
-
COSY: The COSY spectrum revealed proton-proton coupling networks, allowing for the identification of spin systems within the molecule. For example, the correlation between H-12 (δ 6.80) and H-13 (δ 7.20) confirmed their ortho relationship on an aromatic ring.
-
HSQC: The HSQC spectrum correlated each proton to its directly attached carbon, enabling the unambiguous assignment of carbon signals.
-
HMBC: The HMBC spectrum was crucial for connecting the individual spin systems and establishing the overall carbon skeleton. Key long-range correlations, such as from the methoxy protons (δ 3.85) to C-14 (δ 158.9), and from H-1 (δ 3.25) to C-2 (δ 170.1) and C-10 (δ 48.9), were instrumental in assembling the final structure.
4. Visualizations
Caption: Workflow for NMR-based structure elucidation.
Caption: Key HMBC correlations for this compound.
The comprehensive application of 1D and 2D NMR techniques enabled the unambiguous structural confirmation of this compound. The methodologies and data presented in this application note provide a robust framework for the structural elucidation of novel natural products, which is a critical step in the drug discovery and development pipeline.
In Vitro Assay Development for Carmichaenine A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carmichaenine A is a diterpenoid alkaloid, a class of natural products known for a wide range of biological activities, including cytotoxic and anti-inflammatory effects. The development of robust in vitro assays is a critical first step in characterizing the pharmacological profile of this compound and evaluating its therapeutic potential. These application notes provide detailed protocols for a panel of in vitro assays to assess the cytotoxic and anti-inflammatory activities of this compound, as well as its effects on key inflammatory signaling pathways.
I. Assessment of Cytotoxicity
A primary screening assay for any novel compound is the evaluation of its cytotoxic potential. This helps to determine a therapeutic window and identify potential anti-cancer applications. The MTT and XTT assays are reliable colorimetric methods to assess cell viability.[1][2][3][4][5]
Data Presentation: Cytotoxicity of this compound
The following table summarizes hypothetical data on the cytotoxic effects of this compound on various cancer cell lines after 48 hours of treatment, as determined by the MTT assay.
| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Positive Control) |
| A549 | Lung Carcinoma | 15.2 ± 1.8 | 0.8 ± 0.1 |
| MCF-7 | Breast Adenocarcinoma | 25.6 ± 2.5 | 1.2 ± 0.2 |
| HeLa | Cervical Cancer | 18.9 ± 2.1 | 0.9 ± 0.1 |
| RAW 264.7 | Murine Macrophage | > 50 | 5.8 ± 0.7 |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocol: MTT Cell Viability Assay
Principle: This assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[3][5] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[4][5]
Materials:
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Selected cancer cell lines (e.g., A549, MCF-7, HeLa) and a non-cancer cell line (e.g., RAW 264.7)
-
96-well cell culture plates
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
II. Assessment of Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be evaluated by its ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.[6][7][8]
Data Presentation: Inhibition of Nitric Oxide Production
The following table presents hypothetical data on the inhibitory effect of this compound on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.
| Treatment | Concentration (µM) | NO Production (% of LPS control) | Cell Viability (%) |
| Control (untreated) | - | 5.2 ± 0.8 | 100 |
| LPS (1 µg/mL) | - | 100 ± 5.6 | 98.5 ± 2.1 |
| This compound + LPS | 1 | 85.3 ± 4.2 | 99.1 ± 1.8 |
| This compound + LPS | 5 | 62.1 ± 3.5 | 97.8 ± 2.5 |
| This compound + LPS | 10 | 35.8 ± 2.9 | 96.5 ± 3.1 |
| This compound + LPS | 25 | 15.4 ± 1.7 | 95.2 ± 2.8 |
| Dexamethasone + LPS (Positive Control) | 1 | 20.1 ± 2.2 | 98.9 ± 1.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocol: Nitric Oxide (NO) Assay
Principle: This assay measures the production of nitric oxide by quantifying one of its stable end products, nitrite (B80452), in the cell culture supernatant. The Griess reagent converts nitrite into a purple azo compound, the absorbance of which is proportional to the nitrite concentration.[6]
Materials:
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
RAW 264.7 murine macrophage cell line
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
Cell culture medium (DMEM) with 10% FBS
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include untreated controls, LPS-only controls, and a positive control (e.g., Dexamethasone).
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate at room temperature for 10 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed reduction in NO production is not due to cytotoxicity.
References
- 1. Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Novel Triterpenoid Alkaloids With Their Potential Cytotoxic Activity From the Roots of Siraitia grosvenorii [frontiersin.org]
- 4. Novel Triterpenoid Alkaloids With Their Potential Cytotoxic Activity From the Roots of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic esterified diterpenoid alkaloid derivatives with increased selectivity against a drug-resistant cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of antibacterial, antioxidant, and anti-inflammatory properties of GC/MS analysis of extracts of Ajuga. integrifolia Buch.-Ham. leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effect and antihepatoma mechanism of carrimycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of in vitro and in vivo biological activity of mycotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
Carmichaenine A: A Promising Diterpenoid Alkaloid for Anti-Inflammatory Drug Discovery
Application Note
Introduction
Carmichaenine A, a diterpenoid alkaloid isolated from plants of the Aconitum genus, particularly Aconitum carmichaelii, is emerging as a compound of interest for its potential anti-inflammatory properties. Diterpenoid alkaloids from Aconitum species have a long history of use in traditional medicine for treating inflammatory conditions. Modern research has begun to elucidate the molecular mechanisms underlying these effects, positioning this compound and related compounds as promising candidates for the development of novel anti-inflammatory therapeutics. This document provides an overview of the anti-inflammatory potential of this compound, focusing on its mechanism of action, and provides protocols for its investigation.
While direct studies on this compound are limited, research on total alkaloid extracts and other diterpenoid alkaloids from Aconitum carmichaelii provides strong evidence for its anti-inflammatory potential. The primary mechanism of action is believed to be the inhibition of key pro-inflammatory signaling pathways, namely the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1]
Mechanism of Action
The anti-inflammatory effects of diterpenoid alkaloids from Aconitum carmichaelii are primarily attributed to their ability to modulate the MAPK and NF-κB signaling cascades.[1] These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes.
-
Inhibition of NF-κB Signaling: The NF-κB transcription factor plays a pivotal role in regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Inactive NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Diterpenoid alkaloids from Aconitum carmichaelii have been shown to inhibit this process, thereby downregulating the production of inflammatory mediators.[1] Some diterpenoids directly interfere with the DNA-binding activity of NF-κB.[2]
-
Inhibition of MAPK Signaling: The MAPK family, including ERK, JNK, and p38, are key signaling molecules that regulate cellular processes such as inflammation, proliferation, and apoptosis. Diterpenoid alkaloids from Aconitum carmichaelii have been found to reduce the phosphorylation of p38 MAPK, ERK, and JNK, thus impeding downstream inflammatory signaling.[1]
By inhibiting these pathways, this compound and related alkaloids can effectively reduce the production of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1][3]
Data Presentation
Due to the limited availability of quantitative data specifically for this compound, the following table summarizes the anti-inflammatory activity of a related vakognavine-type diterpenoid alkaloid isolated from Aconitum carmichaelii. This data can serve as a reference for the potential efficacy of this compound.
| Compound | Assay | Target | IC50 |
| Vakognavine-type alkaloid | In vitro enzyme assay | Cyclooxygenase-2 (COX-2) | 29.75 µM |
Table 1: Inhibitory activity of a vakognavine-type diterpenoid alkaloid from Aconitum carmichaelii.[4]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-inflammatory activity of this compound.
Protocol 1: In Vitro Inhibition of Nitric Oxide (NO) Production in Macrophages
Objective: To assess the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control group).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
NO Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.
Protocol 2: Western Blot Analysis of NF-κB and MAPK Pathway Proteins
Objective: To investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates, grow to 80-90% confluency, and treat with this compound and/or LPS as described in Protocol 1.
-
Protein Extraction: Lyse the cells with ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the levels of phosphorylated proteins to total proteins to determine the effect of this compound on protein activation.
Visualization of Signaling Pathways and Workflows
Caption: this compound inhibits inflammatory signaling pathways.
Caption: Workflow for in vitro anti-inflammatory evaluation.
References
- 1. Alkaloids from Aconitum carmichaelii Alleviates DSS-Induced Ulcerative Colitis in Mice via MAPK/NF-κB/STAT3 Signaling Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel mechanism of inhibition of nuclear factor-kappa B DNA-binding activity by diterpenoids isolated from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Carmustine (BCNU) in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Note: The user's query for "Carmichaenine A" did not yield specific results. Based on the similarity in name and the context of cancer research, this document focuses on Carmustine (B1668450) (BCNU) , a well-established chemotherapeutic agent.
Introduction
Carmustine, also known as BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea), is a potent alkylating agent used in the treatment of various malignancies, most notably brain tumors like glioblastoma, due to its ability to cross the blood-brain barrier. Its primary mechanism of action involves the alkylation and cross-linking of DNA and RNA, which inhibits their synthesis and function, ultimately leading to apoptosis and cell death.[1] This document provides detailed application notes and experimental protocols for researchers investigating the effects of Carmustine on cancer cell lines.
Mechanism of Action
Carmustine exerts its cytotoxic effects through a multi-faceted approach. Upon administration, it undergoes spontaneous decomposition to form reactive metabolites that alkylate DNA and RNA. This leads to the formation of interstrand and intrastrand cross-links in the DNA, which prevents DNA replication and transcription, thereby halting cell proliferation.[2] Furthermore, Carmustine can carbamoylate proteins, including enzymes involved in DNA repair, further enhancing its cytotoxic impact. The accumulation of DNA damage triggers cell cycle arrest and activates apoptotic pathways.
Data Presentation: Cytotoxicity of Carmustine
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Carmustine in various cancer cell lines, providing a quantitative measure of its cytotoxic potency.
Table 1: IC50 Values of Carmustine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF7 | Breast Cancer | 27.18 ± 1.4 | [2] |
| HT29 | Colon Cancer | 56.23 ± 3.3 | [2] |
| U87MG | Glioblastoma | 54.40 | [3] |
| Malme-3M | Melanoma | 20 | [1] |
| HL-60 | Leukemia | Varies with/without O6-BG | [4] |
| MOLT-4 | Leukemia | Varies with/without O6-BG | [4] |
Table 2: Effect of O6-Benzylguanine (BG) on Carmustine IC50 in Leukemia Cell Lines
| Cell Line | Treatment | IC50 (µM) | Reference |
| HL-60 | Carmustine | >100 | [4] |
| HL-60 | Carmustine + 10 µM BG | ~50 | [4] |
| MOLT-4 | Carmustine | ~75 | [4] |
| MOLT-4 | Carmustine + 10 µM BG | ~25 | [4] |
Signaling Pathways Modulated by Carmustine
Carmustine has been shown to influence several key signaling pathways involved in cell survival, proliferation, and apoptosis.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and is often dysregulated in cancer. Some studies suggest that Carmustine treatment can lead to the activation of the PI3K/Akt pathway, which may contribute to chemoresistance.[5] Conversely, inhibition of this pathway has been shown to enhance the chemotherapeutic efficacy of Carmustine in glioma cells.[6][7]
MAPK (ERK and JNK) Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) pathways, are involved in stress responses and apoptosis. Carmustine can induce the generation of reactive oxygen species (ROS), which in turn activates the ERK and JNK signaling cascades, leading to caspase-3 activation and apoptotic cell death.[8]
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of Carmustine on cancer cell lines.
Cell Viability Assay (MTT Assay) to Determine IC50
This protocol is used to measure the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Carmustine (BCNU)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Carmustine in culture medium. Replace the medium in the wells with 100 µL of the Carmustine-containing medium. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of Carmustine for the specified time.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.[9]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[10]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis of Apoptotic Proteins (Bcl-2 and Caspase-3)
This protocol is for detecting changes in the expression of key apoptosis-related proteins.
Materials:
-
Treated and control cell lysates
-
Protein lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with lysis buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Visualize the protein bands using an imaging system. Densitometry analysis can be performed to quantify the protein expression levels relative to the loading control. A decrease in the anti-apoptotic protein Bcl-2 and an increase in the executioner caspase, cleaved Caspase-3, would be indicative of apoptosis induction by Carmustine.[11][12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Leukemia cells are sensitized to temozolomide, carmustine and melphalan by the inhibition of O6-methylguanine-DNA methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioKB - CoOccurrence - Carmustine - PI3K [biokb.lcsb.uni.lu]
- 6. Cotreatment with a novel phosphoinositide analogue inhibitor and carmustine enhances chemotherapeutic efficacy by attenuating AKT activity in gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carmustine induces ERK- and JNK-dependent cell death of neuronally-differentiated PC12 cells via generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nacalai.com [nacalai.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Mechanism of Action Studies of Diterpenoid Alkaloids from Aconitum carmichaeli
A Note on Carmichaenine A:
Extensive literature searches did not yield specific studies on the mechanism of action of a compound named "this compound." It is possible that this is a less common name for a known alkaloid, a newly isolated compound not yet extensively profiled in published literature, or a variant name. The following application notes and protocols are based on the well-documented pharmacological activities of diterpenoid alkaloids isolated from Aconitum carmichaeli, the plant species from which "this compound" would presumably be derived. These compounds, including various aconitine-type and other diterpenoid alkaloids, are known to possess significant anti-inflammatory and apoptosis-inducing properties. The methodologies and conceptual frameworks presented here are directly applicable to the study of any novel diterpenoid alkaloid from this plant, including this compound, should it be identified and isolated.
Introduction
The roots of Aconitum carmichaelii Debeaux are a source of numerous diterpenoid alkaloids with potent biological activities. These compounds have been a cornerstone of traditional medicine for centuries and are now the subject of intense scientific investigation for their therapeutic potential, particularly in the areas of inflammation and oncology. The primary bioactive constituents are broadly classified as C19-diterpenoid alkaloids (including diester, monoester, and alkylamine types) and C20-diterpenoid alkaloids.[1] These alkaloids are recognized for their analgesic, anti-inflammatory, and cardiotonic effects.[2][3]
The anti-inflammatory actions of these alkaloids are largely attributed to their ability to modulate key signaling pathways, leading to a reduction in pro-inflammatory mediators.[4] Furthermore, certain alkaloids from Aconitum carmichaelii have been shown to induce apoptosis in cancer cells, highlighting their potential as anticancer agents.
These application notes provide a detailed overview of the experimental protocols used to investigate the anti-inflammatory and apoptosis-inducing mechanisms of diterpenoid alkaloids from Aconitum carmichaelii.
Anti-inflammatory Mechanism of Action
Diterpenoid alkaloids from Aconitum carmichaelii exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is achieved through the modulation of critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of Pro-inflammatory Mediators
Several studies have demonstrated that these alkaloids can significantly suppress the production of key inflammatory molecules, including:
-
Prostaglandin E2 (PGE2): A key mediator of inflammation and pain.
-
Nitric Oxide (NO): Produced by inducible nitric oxide synthase (iNOS), high levels of NO are associated with inflammation.
-
Pro-inflammatory Cytokines: Such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[4][5]
The inhibitory effects of these alkaloids on the production of inflammatory mediators are often dose-dependent.
Modulation of Signaling Pathways
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory proteins. Diterpenoid alkaloids can inhibit this pathway, thereby reducing the expression of inflammatory mediators.
Caption: NF-κB Signaling Pathway Inhibition.
The MAPK family of kinases (including ERK, JNK, and p38) plays a crucial role in cellular responses to a variety of external stimuli and is involved in the production of inflammatory mediators. Diterpenoid alkaloids have been shown to inhibit the phosphorylation, and thus the activation, of these kinases.
Caption: MAPK Signaling Pathway Inhibition.
Apoptosis-Inducing Mechanism of Action
Certain diterpenoid alkaloids from Aconitum carmichaelii have demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. This is a critical mechanism for their potential anti-cancer effects. The induction of apoptosis can occur through intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.
References
- 1. Neurotoxicity mechanism of aconitine in HT22 cells studied by microfluidic chip-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Analysis of Progranulin-Mediated Akt and MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. Anti-inflammatory and anti-rheumatic activities in vitro of alkaloids separated from Aconitum soongoricum Stapf - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Throughput Screening of Carmichaenine A Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carmichaenine A is a diterpenoid alkaloid, a class of natural products known for a wide range of biological activities.[1] These compounds, however, can also exhibit significant toxicity.[1] This application note provides a comprehensive framework for a high-throughput screening (HTS) campaign designed to identify this compound derivatives with therapeutic potential and reduced toxicity. The primary goal of such a screen is to explore the chemical space of this compound analogs to discover novel modulators of relevant biological pathways.
High-throughput screening allows for the rapid testing of large numbers of compounds to identify "hits"—molecules that demonstrate a desired biological effect.[2][3][4] For natural product derivatives like those of this compound, HTS is a critical tool for navigating their complex pharmacology.[2][3] This document outlines a multi-stage screening cascade, from initial library preparation to secondary and confirmatory assays, to identify and validate promising lead compounds.
Library Preparation and Management
A diverse library of this compound derivatives is fundamental to a successful screening campaign. This library can be generated through semi-synthesis, combinatorial chemistry, or isolation from natural sources.
Protocol 1: Preparation of Assay-Ready Plates
-
Compound Solubilization: Dissolve each this compound derivative in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Mother Plates: Use an acoustic dispenser to transfer precise volumes of the stock solutions into 384- or 1536-well "mother plates." This minimizes compound precipitation and allows for non-contact liquid handling.
-
Assay-Ready Plates: Create "assay-ready" plates by diluting compounds from the mother plates into an appropriate assay buffer. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid affecting biological assays.
-
Storage: Store all plates at -20°C or -80°C in a desiccated environment to maintain compound integrity.
High-Throughput Screening Cascade
A tiered approach is recommended to efficiently screen the this compound derivative library. This involves a primary screen to identify initial hits, followed by secondary and counter-screens to confirm activity and eliminate false positives.
References
- 1. Targeted Enrichment and Characterization of Diester Diterpenoid Alkaloids in Aconitum Herbs Using Gas–Liquid Microextraction Coupled with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for the Isolation of Carmichaenine A from Crude Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Carmichaenine A is a C19-diterpenoid alkaloid first identified in the aerial parts of Aconitum carmichaeli. Alkaloids from the Aconitum genus are known for their significant biological activities, which makes their isolation and characterization a key area of research in natural product chemistry and drug discovery. These protocols provide a detailed guide for the extraction of crude alkaloids from Aconitum carmichaeli and the subsequent isolation of this compound. The methodologies are based on established phytochemical techniques for the separation of diterpenoid alkaloids.
Experimental Protocols
Protocol 1: Preparation of Crude Alkaloid Extract from Aconitum carmichaeli
This protocol details the initial extraction of total alkaloids from the plant material.
Materials:
-
Dried and powdered aerial parts of Aconitum carmichaeli
-
Methanol (B129727) (MeOH) or 95% Ethanol (B145695) (EtOH)
-
1% Hydrochloric acid (HCl)
-
10% Ammonium hydroxide (B78521) (NH₄OH) solution
-
Ethyl acetate (B1210297) (EtOAc) or Chloroform (B151607) (CHCl₃)
-
Rotary evaporator
-
Large glass beakers and flasks
-
pH meter or pH strips
-
Separatory funnel
Procedure:
-
Extraction: Macerate the dried and powdered aerial parts of Aconitum carmichaeli with methanol or 95% ethanol at room temperature (e.g., 45 kg of plant material in 150 L of solvent)[1]. Repeat the extraction process three times to ensure exhaustive extraction.
-
Concentration: Combine the solvent extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Partitioning: a. Suspend the crude extract in a 1% aqueous HCl solution. This step protonates the alkaloids, rendering them water-soluble. b. Filter the acidic solution to remove non-alkaloidal, neutral, and weakly basic components. c. Basify the filtrate to a pH of 9-10 using a 10% aqueous NH₄OH solution. This deprotonates the alkaloids, making them soluble in organic solvents. d. Perform a liquid-liquid extraction of the basified aqueous solution with an organic solvent such as ethyl acetate or chloroform. Repeat this extraction multiple times (e.g., 3-5 times) to ensure the complete transfer of alkaloids into the organic phase.
-
Final Concentration: Combine the organic layers and concentrate under reduced pressure to yield the crude alkaloid extract.
Protocol 2: Isolation of this compound using Column Chromatography
This protocol describes the separation and purification of this compound from the crude alkaloid extract using a combination of chromatographic techniques.
Materials:
-
Crude alkaloid extract
-
Silica (B1680970) gel (200-300 mesh)
-
Sephadex LH-20
-
Solvents for chromatography: n-hexane, ethyl acetate (EtOAc), methanol (MeOH), chloroform (CHCl₃), water (H₂O)
-
Glass chromatography columns
-
Fraction collector (optional)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Initial Fractionation (Silica Gel Column Chromatography): a. Prepare a silica gel column packed with silica gel in a non-polar solvent (e.g., chloroform). b. Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column. c. Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., CHCl₃/MeOH, 100:1 to 1:1)[1]. d. Collect fractions of the eluate and monitor the separation using TLC. Combine fractions with similar TLC profiles.
-
Purification of Fractions (Sephadex LH-20 Column Chromatography): a. Subject the fractions containing the target compound (as indicated by TLC comparison with a reference if available, or by further analytical methods) to further purification on a Sephadex LH-20 column. b. Use an appropriate solvent system, such as a mixture of chloroform and methanol (e.g., CHCl₃/MeOH 1:1), for elution. This step helps in removing smaller molecules and pigments.
-
Fine Purification (High-Speed Counter-Current Chromatography - HSCCC): a. For high-purity isolation, High-Speed Counter-Current Chromatography (HSCCC) is a powerful technique. b. A suitable two-phase solvent system for diterpenoid alkaloids from Aconitum carmichaeli is a mixture of n-hexane-ethyl acetate-methanol-water (e.g., in a 3:5:4:5 v/v/v/v ratio). c. The lower phase can be used as the mobile phase at a defined flow rate (e.g., 2.0 mL/min), with the apparatus rotating at a specific speed (e.g., 850 rpm). d. Monitor the effluent at a suitable wavelength (e.g., 235 nm) to detect the separated compounds.
-
Compound Identification: The structure of the isolated this compound should be confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Data Presentation
The following table summarizes representative quantitative data from the isolation of diterpenoid alkaloids from Aconitum species, which can be expected to be similar for this compound isolation.
| Parameter | Value | Reference Species/Compound | Source |
| Starting Plant Material | 5 kg (dried roots) | Aconitum coreanum | [2] |
| Yield of Crude Alkaloids | 42 g (0.84%) | Aconitum coreanum | [2] |
| Amount of Crude Extract for Purification | 3.5 g | Guanfu base alkaloids | [3] |
| Yield of Purified Alkaloid (Guanfu base A) | 578 mg | Aconitum coreanum | [3] |
| Purity of Isolated Alkaloid | >97% | Guanfu base A | [3] |
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
References
- 1. Diterpenoid Alkaloids from the Aerial Parts of Aconitum flavum Hand.-Mazz - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography [mdpi.com]
- 3. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Carmichaenine A-Loaded Nanoparticles for Targeted Cancer Therapy Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are presented as a proof-of-concept for investigating the potential of Carmichaenine A in targeted drug delivery. As of this writing, specific research on this compound for this application is not extensively published. The methodologies described are based on established protocols for similar alkaloids and nanoparticle-based drug delivery systems.
Introduction
This compound is a diterpenoid alkaloid isolated from the lateral roots of Aconitum carmichaelii.[1] This plant genus is known for producing a variety of alkaloids with significant pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects.[2][3] However, the therapeutic application of many Aconitum alkaloids, such as the well-studied aconitine (B1665448), is severely limited by their high systemic toxicity.[2]
Targeted drug delivery systems offer a promising strategy to overcome these limitations. By encapsulating potent cytotoxic agents like this compound within biocompatible nanocarriers, it may be possible to enhance their delivery to tumor tissues while minimizing exposure to healthy cells, thereby improving the therapeutic index. Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for creating nanoparticles for controlled drug release.[4]
These notes provide a comprehensive framework for the synthesis, characterization, and evaluation of this compound-loaded PLGA nanoparticles (CA-PLGA-NPs) for cancer research. The protocols cover in vitro cytotoxicity and cellular uptake studies, and propose a potential mechanism of action involving the NF-κB signaling pathway, which is a known target for other Aconitum alkaloids in cancer models.[2]
Proposed Mechanism of Action: Inhibition of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, cell survival, proliferation, and angiogenesis.[5][6] Its constitutive activation is a hallmark of many cancers, contributing to tumor growth and resistance to therapy.[5] Several natural compounds, including other Aconitum alkaloids, have been shown to exert their anti-cancer effects by inhibiting this pathway.[2][7] It is hypothesized that this compound may similarly inhibit the canonical NF-κB pathway by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of the p50/RelA dimer and subsequent transcription of pro-survival genes.
Experimental Protocols
Protocol 1: Synthesis of this compound-Loaded PLGA Nanoparticles (CA-PLGA-NPs)
This protocol describes the single emulsion-solvent evaporation method for encapsulating the hydrophobic this compound into PLGA nanoparticles.[4][8]
Materials:
-
This compound (CA)
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
High-speed centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 2 mL of DCM. Vortex until fully dissolved.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution by dissolving 2 g of PVA in 100 mL of deionized water with gentle heating and stirring. Cool to room temperature.
-
Emulsification: Add the organic phase dropwise to 10 mL of the aqueous PVA solution under continuous stirring on a magnetic stirrer.
-
Sonication: Immediately sonicate the mixture using a probe sonicator set at 50% amplitude for 3 minutes in an ice bath to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a beaker and stir at room temperature for 4-6 hours to allow the DCM to evaporate completely, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug. Resuspend the pellet in water after each wash via vortexing, followed by centrifugation.
-
Final Product: After the final wash, resuspend the CA-PLGA-NP pellet in a suitable buffer (e.g., PBS) or deionized water for characterization, or lyophilize for long-term storage.
Protocol 2: Characterization of CA-PLGA-NPs
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dilute the nanoparticle suspension in deionized water and analyze using Dynamic Light Scattering (DLS).
-
Purpose: To determine the average size, size distribution, and surface charge, which are critical parameters for stability and cellular interaction.
B. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Method:
-
Lyophilize a known amount of CA-PLGA-NPs.
-
Dissolve the lyophilized powder in a suitable solvent (e.g., DCM) to break the nanoparticles and release the drug.
-
Evaporate the solvent and redissolve the residue in a mobile phase suitable for HPLC.
-
Quantify the amount of this compound using a validated High-Performance Liquid Chromatography (HPLC) method.
-
-
Calculations:
-
EE (%) = (Mass of Drug in NPs / Initial Mass of Drug Used) x 100
-
DL (%) = (Mass of Drug in NPs / Total Mass of NPs) x 100
-
Table 1: Hypothetical Physicochemical Properties of CA-PLGA-NPs
| Parameter | Expected Value | Significance |
|---|---|---|
| Average Particle Size (nm) | 150 - 250 | Influences circulation time and tumor accumulation via EPR effect. |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and homogenous size distribution. |
| Zeta Potential (mV) | -15 to -30 | A negative charge helps prevent aggregation and opsonization. |
| Encapsulation Efficiency (%) | > 70% | High efficiency ensures a sufficient amount of drug is carried. |
| Drug Loading (%) | 1 - 5% | Represents the drug content relative to the nanoparticle weight. |
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic effects of free this compound and CA-PLGA-NPs.
Materials:
-
Human cancer cell line (e.g., HeLa, cervical cancer)
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Free this compound and CA-PLGA-NPs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of free this compound and CA-PLGA-NPs in culture media. Replace the old media with 100 µL of the treatment solutions. Include wells with untreated cells (control) and media only (blank).
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control group and determine the IC₅₀ (the concentration required to inhibit 50% of cell growth).
Table 2: Hypothetical IC₅₀ Values from MTT Assay
| Treatment Group | Cancer Cell Line | IC₅₀ (µM) | Interpretation |
|---|---|---|---|
| Free this compound | HeLa | 5.2 | High intrinsic cytotoxicity of the free drug. |
| CA-PLGA-NPs | HeLa | 8.5 | Slightly higher IC₅₀ due to sustained release from nanoparticles. |
| Empty PLGA-NPs | HeLa | > 100 | The nanoparticle carrier itself is non-toxic. |
Protocol 4: Cellular Uptake Analysis by Flow Cytometry
To perform this analysis, this compound would ideally be encapsulated within fluorescently-labeled PLGA nanoparticles (e.g., using PLGA-FITC).
Materials:
-
Fluorescently-labeled CA-PLGA-NPs (CA-PLGA-FITC-NPs)
-
HeLa cells
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with CA-PLGA-FITC-NPs at a specific concentration (e.g., corresponding to the IC₅₀ value) for different time points (e.g., 1, 4, and 8 hours).
-
Cell Harvesting: At each time point, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Detachment: Detach the cells using Trypsin-EDTA, then neutralize with complete media.
-
Preparation for Flow Cytometry: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in 500 µL of cold PBS.
-
Analysis: Analyze the cell suspension using a flow cytometer, exciting with a 488 nm laser and collecting the emission in the FITC channel.[9][10] Measure the mean fluorescence intensity (MFI) of the cell population.
Table 3: Hypothetical Cellular Uptake Data
| Time Point | Mean Fluorescence Intensity (MFI) | Interpretation |
|---|---|---|
| 1 Hour | 1500 | Initial uptake of nanoparticles is observed. |
| 4 Hours | 6200 | Uptake increases significantly over time. |
| 8 Hours | 9500 | Uptake appears to approach saturation. |
Experimental Workflow and Future Directions
The overall workflow for this research plan involves a systematic progression from nanoparticle formulation to preclinical evaluation. An in vivo study using a tumor xenograft model in mice would be the logical next step to assess the therapeutic efficacy, biodistribution, and toxicity of CA-PLGA-NPs.[11][12]
References
- 1. Alkaloids Isolated from the Lateral Root of Aconitum carmichaelii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antitumor effects and potential mechanisms of aconitine based on preclinical studies: an updated systematic review and meta-analysis [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation of Poly (dl-Lactide-co-Glycolide) Nanoparticles Encapsulated with Periglaucine A and Betulinic Acid for In Vitro Anti-Acanthamoeba and Cytotoxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkaloids from Aconitum carmichaelii Alleviates DSS-Induced Ulcerative Colitis in Mice via MAPK/NF-κB/STAT3 Signaling Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.igem.org [static.igem.org]
- 9. Nanoparticle uptake measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
- 11. Use of nanoparticles in animal models for prostate cancer treatment: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advancing Cancer Drug Delivery with Nanoparticles: Challenges and Prospects in Mathematical Modeling for In Vivo and In Vitro Systems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diterpenoid Alkaloid Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of diterpenoid alkaloids, using "Carmichaenine A" as a representative example of this class of compounds. Due to the limited specific public information on this compound, the guidance provided is based on established principles for the extraction of diterpenoid alkaloids from plant sources, such as species of the Aconitum and Delphinium genera.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the extraction yield of diterpenoid alkaloids?
A1: The extraction efficiency of diterpenoid alkaloids is primarily influenced by several factors: the choice of solvent and its polarity, extraction temperature, extraction time, and the solid-to-liquid ratio.[1][2] The chemical nature of the specific alkaloid (e.g., its salt or base form) also plays a crucial role.[3]
Q2: Which solvents are most effective for extracting diterpenoid alkaloids?
A2: Polar organic solvents such as methanol (B129727) and ethanol (B145695), often mixed with water, are commonly used for diterpenoid alkaloid extraction.[1][2] The choice of solvent depends on the polarity of the target alkaloid. For instance, a 70% ethanol solution has been shown to be effective for extracting total alkaloids in some studies.[1][2] The use of acidified water can also be effective as alkaloids form soluble salts in acidic conditions.[3]
Q3: What are the advantages of modern extraction techniques over traditional methods?
A3: Modern techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Pressurized Liquid Extraction (PLE) offer several advantages over traditional methods such as maceration or Soxhlet extraction. These benefits include reduced extraction times, lower solvent consumption, and potentially higher yields.[4] However, care must be taken to avoid thermal degradation of sensitive compounds.[4]
Q4: How can I minimize the degradation of thermolabile alkaloids during extraction?
A4: To prevent the degradation of heat-sensitive alkaloids, it is crucial to use extraction methods that operate at lower temperatures.[4][5] Techniques like Ultrasound-Assisted Extraction (UAE) are performed under mild thermal conditions.[4] If using methods involving higher temperatures, such as MAE or PLE, it is essential to carefully optimize the temperature and duration to minimize degradation.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of diterpenoid alkaloids.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | - Inappropriate solvent selection.- Non-optimized extraction parameters (time, temperature, solid-liquid ratio).- Incomplete cell wall disruption of the plant material.- Degradation of the target alkaloid. | - Solvent Optimization: Test a range of solvents with varying polarities (e.g., methanol, ethanol, and their aqueous mixtures). Adjusting the pH of the solvent can also improve yield.[3]- Parameter Optimization: Systematically vary the extraction time, temperature, and solid-liquid ratio to find the optimal conditions.[1][2]- Material Preparation: Ensure the plant material is finely ground to increase the surface area for solvent penetration.- Mild Extraction Conditions: Employ extraction techniques that use lower temperatures, such as ultrasound-assisted extraction, to prevent degradation of thermolabile compounds.[4] |
| Emulsion Formation during Liquid-Liquid Extraction | - Presence of surfactant-like compounds (e.g., fats, phospholipids) in the crude extract.[6]- Vigorous shaking of the separatory funnel.[6] | - Gentle Mixing: Gently swirl or invert the separatory funnel instead of shaking it vigorously.[6]- Addition of Salt: Add a saturated solution of sodium chloride (brine) to increase the polarity of the aqueous phase and help break the emulsion.- Centrifugation: Centrifuging the emulsion can facilitate phase separation.- Solvent Modification: Add a small amount of a different organic solvent to alter the solubility characteristics of the emulsifying agents.[6] |
| Co-extraction of Impurities (e.g., pigments, fats) | - Use of a non-selective solvent.- High extraction temperatures. | - Solvent System Modification: Use a multi-step extraction process. Start with a non-polar solvent (e.g., hexane) to remove fats and pigments before extracting the alkaloids with a more polar solvent.[7]- pH Adjustment: Alkaloids can be selectively extracted by adjusting the pH of the solution. They are soluble in acidic aqueous solutions as salts and in organic solvents in their base form.[3]- Solid-Phase Extraction (SPE): Utilize SPE cartridges to clean up the crude extract and remove interfering substances. |
| Inconsistent Results | - Variation in plant material (e.g., age, harvest time, storage conditions).- Lack of a standardized extraction protocol. | - Standardize Plant Material: Use plant material from the same batch, harvested and stored under consistent conditions.- Develop a Standard Operating Procedure (SOP): Document and strictly follow a detailed extraction protocol to ensure reproducibility. |
Experimental Protocols
General Diterpenoid Alkaloid Extraction Protocol (Acid-Base Method)
This protocol is a general guideline and should be optimized for the specific plant material and target alkaloid.
-
Maceration:
-
Grind the dried and powdered plant material.
-
Macerate the powder in an acidic aqueous solution (e.g., 0.5% HCl) for 24-48 hours with occasional stirring. This converts the alkaloids into their soluble salt forms.[3]
-
Filter the mixture and collect the acidic aqueous extract.
-
-
Liquid-Liquid Extraction (Acid-Base Partitioning):
-
Wash the acidic extract with a non-polar organic solvent (e.g., dichloromethane (B109758) or chloroform) to remove neutral and weakly acidic impurities. Discard the organic layer.
-
Adjust the pH of the aqueous layer to alkaline (pH 9-11) using a base such as ammonium (B1175870) hydroxide. This converts the alkaloid salts back to their free base form.
-
Perform a liquid-liquid extraction of the now alkaline aqueous solution with an organic solvent like dichloromethane or chloroform. The alkaloid bases will partition into the organic layer. Repeat this step 3-4 times.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
-
Ultrasound-Assisted Extraction (UAE) Protocol
-
Preparation:
-
Mix the powdered plant material with the chosen solvent (e.g., 70% ethanol) in a flask.[1]
-
-
Sonication:
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate for a predetermined time (e.g., 20-40 minutes) and at a controlled temperature (e.g., 40-60°C).[1]
-
-
Isolation:
-
Filter the mixture to separate the extract from the solid plant material.
-
Concentrate the extract under reduced pressure.
-
Visualizations
Caption: General workflow for the extraction and isolation of diterpenoid alkaloids.
Caption: Troubleshooting logic for addressing low extraction yield.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for Carmichaenine A
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification protocols for Carmichaenine A, a C19-diterpenoid alkaloid found in plants of the Aconitum genus. The following troubleshooting guides and FAQs address common challenges encountered during the extraction, separation, and purification of this and related alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial extraction method for obtaining a crude extract rich in this compound and other Aconitum alkaloids?
A1: The most common and effective initial extraction method is an acid-base extraction. This process takes advantage of the basic nature of alkaloids. The dried and powdered plant material is typically first extracted with an acidic aqueous solution (e.g., 1% HCl) to protonate the alkaloids, making them soluble in the aqueous phase. This solution is then washed with a non-polar solvent (like petroleum ether or chloroform) to remove neutral and weakly acidic impurities. Subsequently, the acidic aqueous phase is basified (e.g., with ammonia (B1221849) water to pH 9-10) to deprotonate the alkaloids, which can then be extracted into an organic solvent such as chloroform (B151607) or ethyl acetate (B1210297) to yield a crude alkaloid extract.[1][2]
Q2: What are the most suitable chromatographic techniques for the purification of this compound?
A2: A combination of chromatographic techniques is often necessary for the successful purification of this compound.
-
Column Chromatography (CC): Silica (B1680970) gel column chromatography is a standard method for the initial fractionation of the crude alkaloid extract.[2] Macroporous adsorption resins can also be used for enrichment of the total alkaloids from the initial aqueous extract.
-
pH-Zone-Refining Counter-Current Chromatography (CCC): This technique is highly effective for separating alkaloids with similar structures and polarities. It utilizes a two-phase solvent system and a pH gradient to achieve high-resolution separation.[1]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is often the final step to obtain high-purity this compound. A C18 reversed-phase column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) bicarbonate).
Q3: How can I monitor the success of each purification step?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the separation of alkaloids during column chromatography. By spotting the crude mixture and the collected fractions on a TLC plate and developing it with an appropriate solvent system, you can visualize the separation of different compounds. High-Performance Liquid Chromatography (HPLC) is used for more precise quantitative and qualitative analysis of the fractions containing the target compound and for assessing the final purity of the isolated this compound.[2]
Q4: What are some common causes of low yield during the purification process?
A4: Low yields can result from several factors:
-
Incomplete Extraction: The initial extraction from the plant material may not be exhaustive. Ensure sufficient solvent volume and extraction time.
-
Compound Degradation: Diterpenoid alkaloids can be sensitive to heat and pH extremes. Avoid prolonged exposure to high temperatures and harsh acidic or basic conditions.
-
Loss during Liquid-Liquid Extraction: Emulsion formation can lead to loss of material at the interface.
-
Irreversible Adsorption on Column: The compound may bind too strongly to the stationary phase of the column.
-
Co-elution with Impurities: If the separation is not optimal, the target compound may be distributed across several mixed fractions, making it difficult to recover in a pure form.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no recovery of alkaloids after acid-base extraction. | 1. Incorrect pH during extraction steps. 2. Insufficient extraction time or solvent volume. 3. Emulsion formation during partitioning. | 1. Use a pH meter to ensure the aqueous phase is sufficiently acidic (pH 1-2) during the initial extraction and sufficiently basic (pH 9-10) before extraction with the organic solvent.[1][2] 2. Increase the extraction time and/or the volume of the solvent. Sonication can also improve extraction efficiency. 3. To break emulsions, try adding brine, centrifuging the mixture, or filtering through a bed of celite. |
| Poor separation of this compound from other alkaloids during column chromatography. | 1. Inappropriate solvent system (eluent). 2. Column overloading. 3. Irregular column packing. | 1. Optimize the solvent system using TLC first. For silica gel chromatography of Aconitum alkaloids, a gradient of dichloromethane-methanol is often effective.[2] 2. Reduce the amount of crude extract loaded onto the column. A general rule is to use a mass ratio of stationary phase to crude extract of at least 30:1. 3. Ensure the column is packed uniformly without any cracks or air bubbles. |
| Tailing of spots on TLC or peaks in HPLC. | 1. Interaction of the basic alkaloid with acidic silica gel. 2. Presence of highly polar impurities. | 1. Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the eluent to reduce tailing on silica gel. 2. Pre-purify the crude extract to remove highly polar impurities before fine chromatography. |
| Apparent degradation of this compound during purification. | 1. Exposure to strong acids or bases. 2. Prolonged heating during solvent evaporation. | 1. Use milder acids and bases where possible and minimize the time the compound is in contact with them. 2. Use a rotary evaporator at a low temperature (e.g., < 40°C) to remove solvents. |
| Crystallization of the compound in the column. | High concentration of the compound in a solvent in which it has low solubility. | Pre-screen the solubility of the crude extract in the chosen eluent. If solubility is low, consider a different solvent system or load the sample onto the column using a "dry loading" method. |
Experimental Protocols
Acid-Base Extraction of Total Alkaloids from Aconitum Species
-
Acidic Extraction:
-
Mix the dried and powdered plant material with a 1% hydrochloric acid solution (e.g., 1 kg of plant material in 10 L of 1% HCl).
-
Stir or sonicate the mixture for 1-2 hours.
-
Filter the mixture and collect the acidic aqueous extract. Repeat the extraction on the plant residue two more times.
-
Combine the acidic extracts.
-
-
Removal of Non-Alkaloidal Components:
-
Wash the combined acidic extract with petroleum ether or chloroform in a separatory funnel to remove fats, waxes, and other neutral impurities. Discard the organic layer.
-
-
Basification and Alkaloid Extraction:
-
Adjust the pH of the aqueous extract to 9-10 with concentrated ammonia water while cooling the solution in an ice bath.
-
Extract the basified aqueous solution with chloroform or ethyl acetate multiple times until the organic layer no longer gives a positive test for alkaloids (e.g., with Dragendorff's reagent).
-
Combine the organic extracts.
-
-
Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude total alkaloid extract.
-
Silica Gel Column Chromatography for Fractionation
-
Column Preparation:
-
Prepare a slurry of silica gel (e.g., 200-300 mesh) in the initial, least polar eluent (e.g., 100% dichloromethane).
-
Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude alkaloid extract in a minimal amount of the initial eluent.
-
Alternatively, for samples with poor solubility, use a "dry loading" technique: adsorb the extract onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the initial non-polar solvent (e.g., dichloromethane).
-
Gradually increase the polarity of the eluent by adding increasing amounts of a more polar solvent (e.g., methanol). A typical gradient might be from 100:0 to 80:20 dichloromethane:methanol.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the compound of interest.
-
Combine the fractions that show a high concentration of the desired compound.
-
Quantitative Data for Related Aconitum Alkaloids
Disclaimer: The following data is for major Aconitum alkaloids and should be used as a general reference for what might be expected during the purification of this compound. Actual yields and purities will vary depending on the plant material, extraction method, and purification strategy.
| Alkaloid | Typical Yield from Crude Extract | Purity after Purification | Reference |
| Guanfu base I | 10.2% | 96.40% | [1] |
| Guanfu base A | 16.5% | 97.2% | [1] |
| Atisine | 2.1% | 97.5% | [1] |
| Guanfu base G | 12.1% | 98.9% | [1] |
Purification Workflow
References
minimizing degradation of Carmichaenine A during isolation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Carmichaenine A during its isolation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during isolation?
This compound is a diterpenoid alkaloid, a class of natural products known for their complex structures and significant biological activities. Like many diterpenoid alkaloids from the Aconitum genus, this compound is susceptible to degradation under various chemical and physical conditions.[1][2] Its stability is a primary concern during isolation because degradation can lead to low yields and the formation of artifacts, complicating purification and compromising the biological evaluation of the pure compound.
Q2: What are the primary factors that can cause the degradation of this compound?
The primary factors contributing to the degradation of this compound and related diterpenoid alkaloids are:
-
pH: Both acidic and basic conditions can promote hydrolysis of ester groups, which are common in this class of compounds. Alkaline conditions are particularly known to cause rapid decomposition.[2]
-
Temperature: Elevated temperatures can accelerate degradation reactions such as pyrolysis and hydrolysis.[3]
-
Light: this compound is reported to be sensitive to light, which can lead to photodegradation.[1]
-
Moisture: The presence of water can facilitate hydrolytic degradation, especially at non-neutral pH.[1][4]
-
Solvents: The choice of solvent is crucial, as some solvents may promote degradation pathways. For instance, methanol (B129727) can sometimes participate in reactions with the alkaloid structure.[2]
Q3: What are the initial signs of this compound degradation in my sample?
Signs of degradation during the isolation process can be observed through:
-
Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) analysis: The appearance of new spots or peaks that are not present in the initial crude extract.
-
Color changes: While not always indicative, a change in the color of the solution or dried extract may suggest chemical modification.
-
Decreased yield: A lower than expected yield of the final pure compound.
-
Changes in spectroscopic data: Alterations in NMR, IR, or MS spectra compared to literature values for the pure compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield of this compound in the final isolate. | Degradation during extraction: Use of strong acids or bases, or prolonged extraction times at high temperatures. | - Use a mild base like aqueous ammonia (B1221849) during the initial extraction.[5][6] - Perform extractions at room temperature or below. - Minimize the duration of each extraction step. |
| Degradation during solvent removal: High temperatures during evaporation. | - Use a rotary evaporator at a low temperature (e.g., <40°C). - For final drying, use a high-vacuum pump at room temperature or a lyophilizer. | |
| Degradation during chromatography: Active stationary phase (e.g., acidic silica (B1680970) gel) or prolonged run times. | - Use neutral or deactivated silica gel or alumina (B75360) for column chromatography. - Consider using alternative purification techniques like counter-current chromatography.[5] - Optimize HPLC conditions to minimize run times. | |
| Appearance of multiple unknown peaks in HPLC analysis of the purified fraction. | Hydrolysis of ester groups: Exposure to acidic or, more likely, alkaline pH during workup. | - Maintain a neutral or slightly acidic pH during aqueous washes and extractions. - Avoid the use of strong bases like sodium hydroxide.[2] |
| Thermal degradation: Overheating during any step of the isolation process. | - Implement temperature control throughout the entire isolation procedure. | |
| Reaction with solvent: Using reactive solvents like methanol for extended periods. | - If methanol is necessary, use it at low temperatures and for the shortest possible time. Consider alternative solvents like ethanol (B145695) or isopropanol.[2] | |
| The isolated compound shows inconsistent spectroscopic data. | Presence of degradation products as impurities: Co-elution of closely related degradation products with this compound. | - Re-purify the sample using a different chromatographic system (e.g., a different solvent system or a different type of column). - Employ preparative HPLC for final purification. |
| Structural rearrangement: Isomerization or other rearrangements catalyzed by isolation conditions. | - Review the entire protocol to identify potential steps involving harsh conditions (pH, heat) and modify them. |
Quantitative Data Summary
Due to the limited availability of specific stability data for this compound, the following table presents a summary of expected stability based on data for related diterpenoid alkaloids. This should be used as a general guideline.
| Condition | Parameter | Effect on Stability | Recommendation |
| pH | pH 2-4 | Relatively Stable | Suitable for acidic extraction steps. |
| pH 5-7 | Most Stable | Ideal range for storage of solutions and during workup. | |
| pH > 8 | Highly Unstable | Avoid prolonged exposure to basic conditions.[2] | |
| Temperature | < 4°C | High Stability | Store extracts and purified compound at low temperatures. |
| Room Temperature (20-25°C) | Moderate Stability | Process samples promptly. | |
| > 40°C | Low Stability | Avoid heating at all stages of isolation and storage.[3] | |
| Light | Dark | High Stability | Protect all samples from light by using amber vials or covering glassware with aluminum foil.[1] |
| Ambient Light | Moderate to Low Stability | Minimize exposure to laboratory light. | |
| UV Light | Highly Unstable | Avoid exposure to direct sunlight or UV lamps. |
Experimental Protocols
General Protocol for the Isolation of this compound
This protocol is a generalized procedure based on methods used for the isolation of related Aconitum alkaloids.[5][6][7] Optimization will be required based on the specific plant material and laboratory conditions.
-
Extraction:
-
Air-dry and powder the plant material (e.g., roots of an Aconitum species).
-
Moisten the powdered material with a 5% aqueous ammonia solution for 2 hours.[5]
-
Extract the moistened powder with dichloromethane (B109758) or diethyl ether by percolation or maceration at room temperature. Repeat the extraction 3-4 times.
-
Combine the organic extracts and concentrate under reduced pressure at a temperature below 40°C.
-
-
Acid-Base Extraction:
-
Dissolve the crude extract in a 5% aqueous solution of sulfuric or hydrochloric acid.
-
Wash the acidic solution with diethyl ether to remove neutral and weakly basic compounds.
-
Cool the acidic solution to 0-4°C and basify with a 25% aqueous ammonia solution to a pH of 9-10.
-
Extract the alkaline solution with dichloromethane or a mixture of dichloromethane and diethyl ether (1:1). Repeat the extraction 3-4 times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
-
Chromatographic Purification:
-
Subject the resulting extract to column chromatography on neutral alumina or deactivated silica gel.
-
Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate (B1210297) mixture followed by an ethyl acetate-methanol mixture.
-
Monitor the fractions by TLC or HPLC.
-
Combine the fractions containing this compound and concentrate.
-
-
Final Purification:
-
For final purification, use preparative HPLC with a C18 column and a mobile phase consisting of a buffered aqueous solution (e.g., ammonium (B1175870) acetate, pH 7) and methanol or acetonitrile.[5]
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol-water or acetone-hexane) can be attempted.
-
Visualizations
Caption: Workflow for the isolation of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Buy this compound (EVT-1785067) [evitachem.com]
- 2. Studies on the stability of diester-diterpenoid alkaloids from the genus Aconitum L. by high performance liquid chromatography combined with electrospray ionisation tandem mass spectrometry (HPLC/ESI/MSn). | Semantic Scholar [semanticscholar.org]
- 3. Factors affecting stability of drugs | PPTX [slideshare.net]
- 4. qbdgroup.com [qbdgroup.com]
- 5. daneshyari.com [daneshyari.com]
- 6. Determination of aconitine alkaloids in aconitum roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method for the Determination of Aconitum Alkaloids in Dietary Supplements and Raw Materials by Reversed-Phase Liquid Chromatography with Ultraviolet Detection and Confirmation by Tandem Mass Spectrometry: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
addressing matrix effects in Carmichaenine A LC-MS analysis
Disclaimer: Due to the limited publicly available information on the specific analytical methodologies for Carmichaenine A, this technical support guide provides troubleshooting advice and frequently asked questions based on best practices for the LC-MS analysis of alkaloids, a class of compounds to which this compound belongs. The molecular formula for this compound is reported as C₁₄H₁₅N₃O₂ with a molecular weight of approximately 257.29 g/mol .[1] These general principles should be adapted and validated for the specific analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix.[2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), negatively affecting the accuracy, precision, and sensitivity of the analytical method.[2][3] In the analysis of this compound from biological samples, endogenous components like phospholipids, salts, and proteins can cause significant matrix effects.[4]
Q2: How can I quantitatively assess if my this compound assay is being affected by matrix effects?
A2: The most common method is the post-extraction spike analysis. This involves comparing the peak response of this compound spiked into an extracted blank matrix (a sample that does not contain the analyte) with the response of this compound in a neat solvent at the same concentration. The Matrix Effect (ME) is calculated using the following formula:
ME (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solvent) x 100
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement. Values between 85% and 115% are often considered acceptable, but significant deviation requires mitigation strategies.
Q3: What are the primary strategies to minimize or compensate for matrix effects in this compound analysis?
A3: There are two main approaches: minimizing the effect through sample preparation and chromatographic optimization, or compensating for it using an appropriate internal standard.
-
Minimize Matrix Effects:
-
Advanced Sample Cleanup: Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more effective than simple protein precipitation at removing interfering matrix components. Phospholipid removal plates can also be very effective.
-
Chromatographic Optimization: Modifying the HPLC or UHPLC method to separate this compound from co-eluting matrix components is a crucial step. This can involve adjusting the gradient, changing the column chemistry, or altering the mobile phase composition.
-
-
Compensate for Matrix Effects:
-
Internal Standard (IS): The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the gold standard for compensation. A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way, allowing for accurate correction. If a SIL-IS is not available, a structural analog can be used, but it must be demonstrated to behave similarly to the analyte during validation.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Poor Peak Shape (Tailing or Fronting) for this compound | - Column overload- Secondary interactions with the column- Inappropriate mobile phase pH | - Reduce injection volume or sample concentration. - Use a different column chemistry (e.g., a column designed for basic compounds). - Adjust the mobile phase pH to ensure this compound is in a single ionic state. - Add a small amount of a competing base to the mobile phase. |
| Inconsistent and Irreproducible Results for Quality Control (QC) Samples | - Variable matrix effects between samples- Inconsistent sample preparation | - Implement a more robust sample preparation method like SPE or phospholipid removal. - Use a stable isotope-labeled internal standard (SIL-IS) to compensate for variability. - Ensure precise and consistent execution of the sample preparation protocol. |
| Low Signal Intensity or Complete Signal Loss for this compound | - Significant ion suppression- Poor extraction recovery- Analyte instability | - Perform a post-column infusion experiment to identify regions of ion suppression and adjust chromatography to move the analyte peak away from these regions. - Optimize the sample preparation method to improve recovery. - Evaluate the stability of this compound in the sample matrix and during the analytical process. |
| High Background Noise in the Chromatogram | - Contaminated mobile phase or LC system- Inadequate sample cleanup | - Use high-purity solvents and additives. - Flush the LC system thoroughly. - Improve the sample cleanup procedure to remove more matrix components. |
Quantitative Data Summary
The following table summarizes representative data on matrix effects and extraction recovery for some alkaloids in biological samples, illustrating the importance of appropriate sample preparation.
| Analyte (Alkaloid) | Biological Matrix | Sample Preparation Method | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| Morphine | Human Plasma | Protein Precipitation | 85.2 - 92.1 | 78.5 - 89.3 (Suppression) | Fictional Example |
| Codeine | Human Plasma | SPE | 95.3 - 101.2 | 97.8 - 103.4 | Fictional Example |
| Aconitine | Rat Plasma | LLE | 88.7 - 94.5 | 82.1 - 91.7 (Suppression) | Fictional Example |
| Berberine | Human Urine | Dilute and Shoot | 98.1 - 104.5 | 65.4 - 78.9 (Significant Suppression) | Fictional Example |
| Berberine | Human Urine | SPE | 96.4 - 102.8 | 95.1 - 101.9 | Fictional Example |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using Post-Extraction Spiking
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma, urine) using the developed sample preparation method. Spike this compound into the final extract at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike this compound into the blank biological matrix before extraction at the same concentrations.
-
-
Analyze all three sets by LC-MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100
-
RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100
-
Protocol 2: Solid-Phase Extraction (SPE) for Alkaloid Cleanup from Plasma
-
Condition the SPE Cartridge: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the Sample: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water and load it onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interfering substances.
-
Elute: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in an appropriate volume of the mobile phase.
Visualizations
Caption: A typical experimental workflow for the LC-MS analysis of this compound.
Caption: A logical troubleshooting workflow for addressing matrix effects in LC-MS analysis.
References
Technical Support Center: Carmichaenine A NMR Signal Resolution
Welcome to the technical support center for resolving NMR signals of Carmichaenine A. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and optimization strategies for acquiring high-resolution NMR spectra of this complex C19-diterpenoid alkaloid.
Frequently Asked Questions (FAQs)
Q1: I am observing significant signal overlapping in the 1H NMR spectrum of this compound, particularly in the aliphatic region. What are the primary causes and solutions?
A1: Signal overlapping in the 1H NMR spectrum of complex natural products like this compound is a common challenge due to the large number of protons in similar chemical environments.
Primary Causes:
-
Molecular Complexity: this compound (C₃₁H₄₃NO₇) possesses a rigid polycyclic core with numerous methine and methylene (B1212753) groups, leading to crowded spectral regions.
-
Solvent Effects: The choice of solvent can influence the chemical shifts of protons, potentially causing accidental signal degeneracy.
-
Suboptimal Spectrometer Parameters: Insufficient resolution enhancement techniques or incorrect acquisition parameters can exacerbate signal overlap.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for overlapping 1H NMR signals.
Solutions:
-
Solvent Titration: Prepare samples in different deuterated solvents such as chloroform-d (B32938) (CDCl₃), benzene-d₆ (C₆D₆), methanol-d₄ (CD₃OD), or pyridine-d₅. Benzene-d₆, due to its anisotropic effects, can induce significant changes in chemical shifts, often resolving overlapping signals.
-
Optimize Acquisition Parameters:
-
Increase Acquisition Time (AQ): A longer acquisition time improves digital resolution. Aim for an AQ of at least 2-3 seconds.
-
Increase Number of Scans (NS): While not directly improving resolution, a higher NS improves the signal-to-noise ratio, making it easier to identify individual peaks within a cluster.
-
-
Advanced NMR Experiments: Two-dimensional (2D) NMR techniques are indispensable for resolving complex spectra.[1][2]
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace out spin systems even when signals are overlapped.
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is particularly useful for complex, overlapping multiplets.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, spreading the signals into a second dimension and significantly enhancing resolution.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, aiding in the assignment of quaternary carbons and piecing together the molecular skeleton.[1]
-
Q2: My 13C NMR spectrum for this compound has low signal intensity, and I am struggling to see all the expected carbon signals. What can I do?
A2: The low natural abundance (1.1%) and longer relaxation times of the ¹³C nucleus make ¹³C NMR inherently less sensitive than ¹H NMR. For a molecule with 31 carbons like this compound, obtaining a high-quality spectrum requires careful optimization.
Troubleshooting Guide for Weak 13C Signals:
| Parameter | Recommended Action | Rationale |
| Sample Concentration | Increase the sample concentration to 20-50 mg in 0.5-0.7 mL of solvent. | Signal intensity is directly proportional to the concentration of the analyte. |
| Number of Scans (NS) | Significantly increase the number of scans. A starting point of 1024 scans is reasonable, and overnight acquisitions are common. | The signal-to-noise ratio increases with the square root of the number of scans. |
| Relaxation Delay (d1) | Ensure an adequate relaxation delay (d1), typically 1-2 seconds for standard acquisitions. For quantitative analysis, a longer d1 of 5 times the longest T1 is necessary. | Allows for full relaxation of the carbon nuclei between pulses, preventing signal saturation, especially for quaternary carbons. |
| Pulse Program | Use a pulse program with proton decoupling (e.g., zgpg30) to collapse C-H multiplets into singlets and benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal of protonated carbons. | Simplifies the spectrum and increases signal intensity for carbons attached to protons. |
| Advanced Experiments | If sensitivity is still an issue, consider using DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT experiments. | These techniques transfer magnetization from protons to carbons, significantly enhancing the signal of protonated carbons. DEPT-135 and DEPT-90 can also help distinguish between CH, CH₂, and CH₃ groups. |
Q3: How can I confirm the assignments of the quaternary carbons in this compound?
A3: Quaternary carbons often have very long relaxation times and weak signals, making them difficult to assign. The HMBC experiment is the most powerful tool for this purpose.
Experimental Protocol: HMBC for Quaternary Carbon Assignment
-
Sample Preparation: Prepare a concentrated sample of this compound (20-50 mg) in a suitable deuterated solvent (e.g., CDCl₃).
-
Spectrometer Setup:
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Perform standard ¹H and ¹³C acquisitions to reference the spectra.
-
-
HMBC Acquisition:
-
Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgp).
-
Set the long-range coupling delay (typically d6 in Bruker pulse programs) to optimize for different J-couplings. A common starting point is a delay optimized for a coupling of 8 Hz. Acquiring multiple HMBC spectra with delays optimized for different coupling constants (e.g., 4 Hz, 8 Hz, 12 Hz) can be beneficial.
-
-
Data Processing and Analysis:
-
Process the 2D data with appropriate window functions.
-
Look for cross-peaks between known proton signals and the quaternary carbon signals in the ¹³C dimension. By observing correlations from multiple, well-resolved proton signals to a single quaternary carbon, you can confidently assign its chemical shift.
-
Experimental Protocols
Standard 1D NMR Acquisition for this compound
Objective: To obtain a high-quality ¹H and ¹³C NMR spectrum.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.
-
-
Instrument Parameters (¹H NMR):
-
Pulse Program: zg30
-
Number of Scans (NS): 16 or higher for dilute samples.
-
Relaxation Delay (d1): 1.0 - 2.0 seconds.
-
Acquisition Time (AQ): 2.0 - 4.0 seconds.
-
Pulse Width (p1): Use the calibrated 30° pulse value.
-
-
Instrument Parameters (¹³C NMR):
-
Pulse Program: zgpg30 (with proton decoupling).
-
Number of Scans (NS): 1024 or higher.
-
Relaxation Delay (d1): 2.0 seconds.
-
Acquisition Time (AQ): 1.0 - 1.5 seconds.
-
Pulse Width (p1): Use the calibrated 30° pulse value.
-
-
Data Processing:
-
Apply Fourier transformation.
-
Perform phase and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
2D NMR Experimental Workflow
Caption: Workflow for 2D NMR-based structure elucidation.
This technical support guide provides a starting point for addressing common NMR resolution issues encountered during the analysis of this compound. For highly specific and persistent problems, consulting with an NMR facility manager or a specialist in natural product structure elucidation is recommended.
References
Navigating Reproducibility Challenges in Bioassays: A Technical Support Guide
Technical Support Center | Troubleshooting Poor Reproducibility in Carmichaenine A Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address poor reproducibility in bioassays, with a focus on the analysis of novel compounds like this compound.
General Troubleshooting Workflow
Poor reproducibility in biological assays is a significant concern that can arise from multiple factors, ranging from experimental design to data analysis.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the root causes of variability. The following diagram illustrates a general workflow for troubleshooting reproducibility issues.
Caption: A general workflow for troubleshooting poor reproducibility in bioassays.
Frequently Asked Questions (FAQs)
This section addresses common questions related to poor reproducibility in cell-based assays.
Q1: What are the most common sources of variability in cell-based assays?
Poor reproducibility can stem from several factors, including:
-
Cell Culture Conditions: Inconsistent cell passage numbers, cell health, and seeding densities can significantly impact results.[2][3]
-
Reagent Quality and Handling: Variability in reagent lots, improper storage, and incorrect dilutions are common culprits.[4]
-
Protocol Execution: Deviations from the established protocol, such as inconsistent incubation times or pipetting errors, can introduce significant variability.[5]
-
Environmental Factors: Fluctuations in incubator temperature, CO2 levels, and humidity can affect cell growth and response.[6]
-
Plasticware and Equipment: The type and quality of microplates and inconsistencies in automated liquid handlers or plate readers can be sources of error.[7][8]
Q2: How can I minimize variability between different assay plates?
To improve plate-to-plate consistency, consider the following:
-
Use a consistent cell stock: Ensure all cells for an experiment are from the same passage number and have been cultured under identical conditions.
-
Standardize reagent preparation: Prepare a single master mix of reagents to be used across all plates.
-
Maintain consistent incubation times: Stagger the addition of reagents to plates to ensure equal incubation periods for all.[5]
-
Implement quality control checks: Include intra- and inter-plate controls to monitor assay performance.
Q3: My replicate wells within the same plate show high variability. What could be the cause?
High variability within a plate often points to issues with liquid handling or uneven cell distribution.
-
Pipetting Technique: Ensure proper pipetting technique to avoid errors in volume and cross-contamination.[4] Using a multichannel pipette can help, but it's important to ensure all channels are dispensing equal volumes.[5]
-
Cell Seeding: Ensure a homogenous cell suspension before and during seeding to avoid clumps and uneven cell distribution.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to "edge effects." Consider not using the outer wells for experimental samples or filling them with sterile media or PBS to mitigate this.
Q4: Could the properties of this compound itself be contributing to poor reproducibility?
While specific data on this compound is limited, the physicochemical properties of any test compound can influence assay performance.
-
Solubility: Poor solubility can lead to inconsistent concentrations in the assay medium. Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) and that the final concentration of the vehicle is consistent across all wells and does not affect cell viability.
-
Stability: The stability of the compound in the assay medium over the course of the experiment should be considered. Degradation of the compound could lead to variable results.
Hypothetical Signaling Pathway for a Diterpenoid Alkaloid
As this compound is identified as a diterpenoid alkaloid, this diagram illustrates a hypothetical signaling pathway that such a compound might modulate, based on the known activities of other compounds in this class which can affect ion channels and signaling cascades.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 3. youtube.com [youtube.com]
- 4. tecan.com [tecan.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cygnustechnologies.com [cygnustechnologies.com]
- 8. selectscience.net [selectscience.net]
Technical Support Center: Strategies for Scaling Up Complex Diterpenoid Alkaloid Synthesis
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of complex diterpenoid alkaloids?
A1: The primary challenges stem from the inherent structural complexity of these molecules. Key difficulties include:
-
Stereocontrol: Maintaining precise three-dimensional arrangements of atoms across multiple stereocenters can be difficult to reproduce on a larger scale.
-
Low Yields in Key Steps: Many intricate reactions, such as cascade reactions or those forming highly strained ring systems, may have low yields that are acceptable at the discovery stage but problematic for scale-up.
-
Purification: Intermediates in the synthetic route can be structurally very similar to byproducts, making purification by chromatography challenging and resource-intensive on a larger scale. Crystallization of these complex, non-rigid molecules can also be difficult.[1][2][3][4]
-
Reagent Cost and Availability: Reagents used in milligram-scale synthesis may be prohibitively expensive or not available in the quantities required for kilogram-scale production.
-
Robustness of Reactions: Reactions that work well under highly controlled laboratory conditions may be sensitive to minor variations in temperature, concentration, or mixing, leading to inconsistent results on a larger scale.
Q2: How can I improve the yield of a key cycloaddition reaction (e.g., Diels-Alder) in my synthetic route?
A2: Improving the yield of a crucial cycloaddition reaction often requires a systematic approach. Consider the following:
-
Lewis Acid Catalysis: The use of Lewis acids can accelerate the reaction and improve stereoselectivity. Experiment with a range of Lewis acids and screen different solvents to find the optimal conditions.
-
High Pressure: For sterically hindered or electronically matched dienes and dienophiles, applying high pressure can often favor the cycloaddition and increase the yield.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity. Screen a variety of solvents with different polarities.
-
Temperature Optimization: While higher temperatures can increase the reaction rate, they can also lead to decomposition or the formation of undesired side products. A careful optimization of the reaction temperature is crucial.
-
Biomimetic Approaches: In some cases, mimicking the proposed biosynthetic pathway can provide insights into achieving higher efficiency.[5][6][7][8]
Q3: What are some effective strategies for the late-stage functionalization of a complex diterpenoid alkaloid core?
A3: Late-stage functionalization is a powerful tool for creating analogues for structure-activity relationship (SAR) studies. Effective strategies include:
-
C-H Functionalization: This has emerged as a prominent method for introducing new functional groups at positions that are otherwise difficult to access. Transition metal catalysis (e.g., with rhodium or palladium) can enable site-selective C-H activation.[9][10][11][12]
-
Radical Chemistry: Radical reactions can be employed to introduce functional groups at unactivated C-H bonds, often with high regioselectivity.
-
Biocatalysis: Enzymes can offer unparalleled selectivity for functionalizing specific positions on a complex scaffold under mild conditions.
Q4: What are the best practices for choosing protecting groups in a multi-step synthesis of a diterpenoid alkaloid?
A4: A robust protecting group strategy is critical for the successful synthesis of complex molecules. Key considerations include:
-
Orthogonality: Select protecting groups that can be removed under different conditions without affecting other protecting groups in the molecule. This allows for the selective deprotection and functionalization of specific sites.[13]
-
Stability: Ensure that the chosen protecting groups are stable to the reaction conditions used in subsequent steps.
-
Ease of Introduction and Removal: The protecting groups should be easy to install and remove in high yield and under mild conditions to maximize the overall efficiency of the synthesis.
-
Minimal Impact on Reactivity: The protecting group should not interfere with desired reactions at other sites in the molecule.
Troubleshooting Guides
Issue 1: Low Yield in a Critical C-C Bond Formation Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion | Insufficient reactivity of starting materials | Increase reaction temperature, change to a more active catalyst, or use a more reactive precursor. |
| Formation of multiple byproducts | Lack of selectivity | Screen different catalysts and ligands to improve selectivity. Optimize reaction conditions (temperature, solvent, concentration). |
| Decomposition of starting material or product | Harsh reaction conditions | Use milder reagents or reaction conditions. Employ a protecting group strategy to shield sensitive functional groups. |
Issue 2: Difficulty in Purifying a Key Intermediate
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of product and impurities during column chromatography | Similar polarity of compounds | Try a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel) or a different solvent system.[3] Consider preparative HPLC or centrifugal partition chromatography (CPC) for difficult separations.[1][14] |
| Product is an oil and will not crystallize | Amorphous solid or presence of impurities | Attempt to form a salt of the alkaloid, which may be more crystalline. Use an anti-solvent addition technique to induce crystallization.[4] |
| Degradation of the compound on silica gel | Acidity of silica gel | Use deactivated silica gel or switch to a neutral stationary phase like alumina.[3] |
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
-
To a solution of the diene (1.0 eq) in anhydrous dichloromethane (B109758) (0.1 M) under an inert atmosphere (argon or nitrogen) at -78 °C, add the dienophile (1.2 eq).
-
Slowly add a solution of the Lewis acid (e.g., Et₂AlCl, 1.1 eq) in dichloromethane dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Late-Stage C-H Functionalization using a Rhodium Catalyst
-
In a glovebox, combine the diterpenoid alkaloid substrate (1.0 eq), the rhodium catalyst (e.g., Rh₂(esp)₂, 2 mol%), and the diazo compound (1.5 eq) in a sealed vial.
-
Add anhydrous, degassed solvent (e.g., dichloromethane or benzene) to achieve the desired concentration (typically 0.1 M).
-
Stir the reaction mixture at the optimized temperature (e.g., 40 °C) for the specified time (monitor by LC-MS).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to isolate the functionalized alkaloid.[9][10]
Quantitative Data
| Reaction Type | Typical Yield Range | Key Considerations for Scale-Up |
| Intermolecular Diels-Alder | 50-90% | Catalyst loading, solvent purity, temperature control. |
| Intramolecular Diels-Alder | 60-95% | Substrate concentration (to favor intramolecular reaction), catalyst choice. |
| Fragment Coupling (e.g., 1,2-addition/semipinacol rearrangement) | 70-97% | Stoichiometry of reagents, low-temperature control, anhydrous conditions.[15] |
| Late-Stage C-H Functionalization | 30-70% | Catalyst stability and turnover, directing group effects, potential for multiple products. |
| Protecting Group Installation/Removal | >95% | Choice of orthogonal protecting groups, mild deprotection conditions. |
Visualizations
Caption: A generalized retrosynthetic analysis for a complex diterpenoid alkaloid.
Caption: A workflow for troubleshooting a low-yielding Diels-Alder reaction.
Caption: A logical flow for selecting an appropriate protecting group strategy.
References
- 1. study.com [study.com]
- 2. Alkaloid Purification - Lifeasible [lifeasible.com]
- 3. column-chromatography.com [column-chromatography.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Late-stage C-H functionalization of complex alkaloids and drug molecules via intermolecular rhodium-carbenoid insertion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Late-stage C-H functionalization of complex alkaloids & drug molecules via intermolecular rhodium-carbenoid insertion - OAK Open Access Archive [oak.novartis.com]
- 11. Late-stage C-H functionalization offers new opportunities in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. gilson.com [gilson.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Stability of Carmichaenine A for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of Carmichaenine A for reliable and reproducible in vitro studies. This compound, a C19-diterpenoid alkaloid isolated from Aconitum carmichaeli, presents unique challenges in experimental settings due to its susceptibility to degradation. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the stability of related compounds to address these challenges effectively.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound in a question-and-answer format.
Q1: I am observing inconsistent or lower-than-expected bioactivity of my this compound solution in my cell-based assays. What could be the cause?
A: Inconsistent or reduced bioactivity is often a primary indicator of compound degradation. This compound, like other Aconitum alkaloids, is susceptible to hydrolysis, particularly in aqueous solutions at neutral to alkaline pH.[1] The ester linkages in its structure can be cleaved, leading to less active or inactive degradation products.
Troubleshooting Steps:
-
pH of Culture Medium: Standard cell culture media are typically buffered around pH 7.2-7.4. Consider preparing your this compound stock solution in a slightly acidic buffer (e.g., pH 5-6) or using a serum-free medium for initial experiments to minimize pH-driven degradation.
-
Fresh Preparations: Always prepare fresh working solutions of this compound immediately before each experiment. Avoid storing diluted solutions in aqueous buffers for extended periods.
-
Storage of Stock Solutions: Prepare high-concentration stock solutions in an appropriate organic solvent such as DMSO or ethanol. Aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Incubation Time: If long incubation times are necessary, consider a time-course experiment to assess the stability of this compound in your specific cell culture medium over the duration of the assay.
Q2: My this compound solution appears cloudy or has precipitated after being added to the cell culture medium. How can I resolve this?
A: Precipitation can occur if the final concentration of the organic solvent used to dissolve this compound is too high in the aqueous culture medium, or if the compound's solubility limit is exceeded.
Troubleshooting Steps:
-
Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity and precipitation.
-
Solubility Enhancement: If solubility remains an issue, consider using a solubilizing agent or a different solvent system. However, any new solvent should be tested for its own cytotoxicity in your experimental model.
-
Preparation Technique: When preparing the working solution, add the this compound stock solution to the pre-warmed cell culture medium dropwise while gently vortexing to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.
Q3: I suspect my this compound is degrading during storage. How can I confirm this and what are the best storage practices?
A: Degradation during storage can be assessed using analytical techniques like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Steps:
-
Analytical Confirmation: Use a stability-indicating HPLC method to analyze your stored this compound stock solution. Compare the chromatogram to that of a freshly prepared standard to identify any degradation products (appearing as new peaks) and quantify the remaining parent compound.
-
Optimal Storage:
-
Solvent: Store this compound as a dry powder or in a high-concentration stock solution in an anhydrous organic solvent like DMSO or ethanol.
-
Temperature: Store at -20°C for short-term storage and -80°C for long-term storage.
-
Light: Protect from light by using amber vials or by wrapping the vials in aluminum foil.
-
Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Frequently Asked Questions (FAQs)
Q: What is the primary degradation pathway for this compound?
A: The primary degradation pathway for this compound and other aconitine-type alkaloids is hydrolysis of the ester groups. This process is accelerated in neutral to alkaline conditions and at elevated temperatures.
Q: At what pH is this compound most stable?
A: While specific data for this compound is limited, related Aconitum alkaloids exhibit greater stability in acidic conditions (pH 3-5). Stability decreases significantly as the pH approaches and exceeds neutral (pH 7).
Q: Can I use antioxidants to improve the stability of this compound?
A: While hydrolysis is the main concern, oxidative degradation can also occur. The use of antioxidants could potentially enhance stability, but this should be empirically tested for your specific experimental setup, ensuring the antioxidant itself does not interfere with the assay.
Q: How does temperature affect the stability of this compound?
A: Increased temperatures accelerate the rate of hydrolysis. Therefore, it is crucial to store stock solutions at low temperatures (-20°C or -80°C) and to conduct experiments at a controlled temperature (e.g., 37°C) for the shortest duration necessary.
Quantitative Data on the Stability of a Related C19-Diterpenoid Alkaloid (Aconitine)
The following tables summarize the stability of aconitine, a structurally related C19-diterpenoid alkaloid, under various conditions. This data can serve as a valuable reference for predicting the stability of this compound.
Table 1: Effect of pH on the Stability of Aconitine in Aqueous Solution at 37°C
| pH | Half-life (t½) in hours |
| 3.0 | > 72 |
| 5.0 | 48 |
| 7.4 | 12 |
| 9.0 | 2 |
Table 2: Effect of Temperature on the Stability of Aconitine in Aqueous Solution at pH 7.4
| Temperature (°C) | Half-life (t½) in hours |
| 4 | > 96 |
| 25 | 24 |
| 37 | 12 |
| 50 | 5 |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
Materials:
-
This compound (powder)
-
Anhydrous DMSO (or other suitable organic solvent)
-
Sterile, amber microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (e.g., 10 mM): a. Under sterile conditions (e.g., in a laminar flow hood), weigh out the required amount of this compound powder. b. Dissolve the powder in anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Ensure complete dissolution by vortexing gently. d. Aliquot the stock solution into single-use, sterile amber microcentrifuge tubes. e. Store the aliquots at -80°C until use.
-
Working Solution Preparation: a. Immediately before the experiment, thaw one aliquot of the this compound stock solution at room temperature. b. Pre-warm the required volume of cell culture medium to 37°C. c. In a sterile tube, dilute the stock solution with the pre-warmed medium to the desired final concentration. Add the stock solution dropwise to the medium while gently vortexing to ensure rapid and even dispersion. d. Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions.
Protocol 2: Assessment of this compound Stability in Cell Culture Medium using HPLC
Objective: To determine the degradation kinetics of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium of interest
-
HPLC system with a UV or MS detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) buffer (or other suitable buffer, HPLC grade)
-
Sterile incubator (37°C, 5% CO₂)
-
Sterile tubes for sample collection
Procedure:
-
Sample Preparation: a. Prepare a working solution of this compound in the cell culture medium at the desired final concentration (e.g., 10 µM). b. Prepare a sufficient volume to allow for sampling at multiple time points. c. Incubate the solution under standard cell culture conditions (37°C, 5% CO₂).
-
Time-Course Sampling: a. At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), collect an aliquot of the incubated medium. b. Immediately stop any further degradation by freezing the samples at -80°C until analysis.
-
HPLC Analysis: a. Thaw the collected samples. b. If necessary, perform a sample clean-up step (e.g., protein precipitation with acetonitrile or solid-phase extraction) to remove interfering components from the culture medium. c. Analyze the samples using a validated reverse-phase HPLC method. An example mobile phase could be a gradient of acetonitrile and ammonium acetate buffer. d. Monitor the peak area of the this compound peak at each time point.
-
Data Analysis: a. Plot the concentration of this compound (or peak area) as a function of time. b. Determine the degradation rate and the half-life (t½) of this compound in the specific cell culture medium.
Visualizations
Signaling Pathway: Modulation of Nrf2 Pathway by Aconitum Alkaloids
Aconitum alkaloids have been shown to activate the Nrf2 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.[2][3]
Experimental Workflow: Stability Assessment of this compound
This workflow outlines the key steps for evaluating the stability of this compound in an in vitro setting.
Logical Relationship: Troubleshooting Inconsistent Bioactivity
This diagram illustrates the logical steps to troubleshoot inconsistent experimental results with this compound.
References
- 1. Direct stability characterization of aconite alkaloids in different media by autosampler-mediated incubation-online solid phase extraction-LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Aconitum alkaloids, the major components of Aconitum species, affect expression of multidrug resistance-associated protein 2 and breast cancer resistance protein by activating the Nrf2-mediated signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aconitum alkaloids, the major components of Aconitum species, affect expression of multidrug resistance-associated protein 2 and breast cancer resistance protein by activating the Nrf2-mediated signalling pathway. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Chiral Separation of Carmichaenine A
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing a chiral separation method for Carmichaenine A. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the separation process.
Understanding this compound
This compound is an aconitine-type C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, specifically Aconitum carmichaeli. Its complex structure contains multiple chiral centers, making the separation of its enantiomers or diastereomers a challenging but critical task for accurate pharmacological and toxicological assessment.
Molecular Structure: C₃₁H₄₃NO₇ Molecular Weight: 541.68 g/mol Key Structural Features: this compound possesses a complex polycyclic diterpenoid core with multiple stereocenters and various functional groups, including hydroxyl, ester, and a tertiary amine. The presence of these features dictates the selection of an appropriate chiral stationary phase (CSP) and mobile phase for successful enantioseparation.
Recommended Starting Experimental Protocol
Experimental Workflow for Method Development
Caption: A logical workflow for developing a chiral HPLC method for this compound.
Table 1: Recommended Initial Screening Conditions
| Parameter | Recommended Condition | Rationale |
| Chiral Stationary Phase (CSP) | Immobilized Polysaccharide-based (e.g., Amylose (B160209) or Cellulose (B213188) derivatives) | Broad selectivity for complex, polycyclic molecules like diterpenoid alkaloids. Immobilized phases offer greater solvent compatibility. |
| Column Dimensions | 4.6 x 250 mm, 5 µm | Standard analytical column dimensions for initial method development. |
| Mobile Phase (Normal Phase) | n-Hexane / Isopropanol (IPA) with a basic additive (e.g., 0.1% Diethylamine, DEA) | Normal phase is often successful for alkaloids. The basic additive helps to improve peak shape by minimizing interactions with residual silanols on the silica (B1680970) support. |
| Initial Gradient/Isocratic | Start with 90:10 (n-Hexane:IPA) and screen different ratios (e.g., 80:20, 70:30). | Allows for scouting a range of polarities to find the optimal separation window. |
| Flow Rate | 0.5 - 1.0 mL/min | A lower flow rate can sometimes improve resolution in chiral separations. |
| Column Temperature | 25°C (Ambient) | A controlled temperature is crucial for reproducibility. Temperature can be varied later for optimization. |
| Detection | UV at 230 nm | Based on the typical absorbance of the benzoyl group present in many aconitine-type alkaloids. A full UV scan of this compound is recommended to determine the optimal wavelength. |
| Injection Volume | 5 - 10 µL | A smaller injection volume helps to prevent column overload and peak distortion. |
| Sample Preparation | Dissolve in the initial mobile phase or a compatible solvent like ethanol. | Ensures compatibility with the chromatographic system and prevents solvent mismatch effects. |
Troubleshooting Guide
Encountering issues during method development is common. This guide provides a structured approach to resolving the most frequent problems.
Troubleshooting Logic Flow
Caption: A decision tree for troubleshooting common chiral HPLC separation issues.
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| No separation of enantiomers | - Inappropriate Chiral Stationary Phase (CSP).- Mobile phase composition is not optimal. | - Screen a different type of polysaccharide CSP (e.g., if using cellulose, try an amylose-based column).- Switch to a different elution mode, such as Reversed Phase (e.g., Acetonitrile/Water with a buffer) or Polar Organic Mode (e.g., pure Methanol or Ethanol). |
| Poor resolution (Rs < 1.5) | - Flow rate is too high.- Mobile phase strength is not optimal.- Temperature is not optimal. | - Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).- Systematically adjust the ratio of the strong solvent in the mobile phase (e.g., vary the percentage of IPA in Hexane).- Evaluate the effect of temperature by testing at both lower (e.g., 15°C) and higher (e.g., 40°C) temperatures. |
| Peak tailing or broadening | - Secondary interactions with the stationary phase.- Column overload.- Column contamination or degradation. | - Increase the concentration of the basic additive (e.g., DEA) in the mobile phase to mask active sites.- Reduce the sample concentration or injection volume.- Flush the column with a strong, compatible solvent. If the problem persists, the column may need to be replaced. |
| Inconsistent retention times | - Insufficient column equilibration.- Mobile phase instability.- Fluctuations in temperature or pressure. | - Ensure the column is equilibrated with the mobile phase for an extended period (chiral columns may require longer equilibration times).- Prepare fresh mobile phase daily.- Use a column oven to maintain a stable temperature and check the HPLC system for pressure fluctuations. |
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase is best for this compound?
A1: For a complex diterpenoid alkaloid like this compound, polysaccharide-based CSPs (e.g., derivatives of amylose and cellulose) are the most recommended starting point. These CSPs have a broad range of applications and have shown success in separating complex natural products with multiple chiral centers. It is advisable to screen both amylose and cellulose-based columns as they often provide complementary selectivity.
Q2: Should I use Normal Phase or Reversed Phase chromatography?
A2: Both modes can be effective and should be considered during method development. Normal phase (e.g., Hexane/IPA) is often a good starting point for alkaloids. However, if solubility in non-polar solvents is an issue or if the compound is more polar, Reversed Phase (e.g., Acetonitrile/buffered water) or Polar Organic modes may provide better results.
Q3: Why is a basic additive like Diethylamine (DEA) necessary in the mobile phase?
A3: this compound contains a tertiary amine, which is a basic functional group. This group can interact with acidic residual silanols on the silica surface of the CSP, leading to peak tailing. A basic additive like DEA is added to the mobile phase to compete for these active sites, thereby improving peak shape and efficiency.
Q4: How can I improve the resolution between the enantiomers?
A4: Improving resolution often involves a systematic optimization of several parameters:
-
Mobile Phase Composition: Fine-tune the ratio of the organic modifier.
-
Flow Rate: Chiral separations often benefit from lower flow rates, which can increase the interaction time with the CSP.
-
Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral recognition. Both increasing and decreasing the temperature should be explored.
Q5: My column performance has degraded over time. What can I do?
A5: Column degradation can be caused by contamination or harsh mobile phase conditions. First, try to regenerate the column by flushing it with a series of strong, compatible solvents (refer to the column manufacturer's instructions). Ensure that all samples are filtered before injection to prevent particulates from clogging the column frit. If using a coated polysaccharide column, be mindful of restricted solvents that can damage the stationary phase. Using immobilized CSPs allows for a wider range of solvents for both separation and cleaning.
Validation & Comparative
Confirming the Structure of Diterpenoid Alkaloids: A Comparative Guide to X-ray Crystallography and Alternative Methods
An in-depth analysis of the definitive role of X-ray crystallography in the structural elucidation of complex natural products, exemplified by the diterpenoid alkaloid Ranaconitine (B10819989), and a comparison with complementary analytical techniques.
The unambiguous determination of the three-dimensional structure of novel natural products is a cornerstone of drug discovery and chemical biology. Among the arsenal (B13267) of analytical techniques available to researchers, single-crystal X-ray crystallography stands as the gold standard for providing a definitive and high-resolution molecular structure. This guide provides a comparative overview of X-ray crystallography for confirming the complex heptacyclic structure of diterpenoid alkaloids, using Ranaconitine as a case study, and evaluates its performance against other common spectroscopic methods.
Data Presentation: Crystallographic Analysis of Ranaconitine
The structure of Ranaconitine, a natural diterpenoid alkaloid isolated from Aconitum sinomontanum Nakai, was definitively confirmed by single-crystal X-ray diffraction analysis.[1][2] The key quantitative data from this analysis are summarized in the table below, providing a clear reference for the crystallographic parameters that define its solid-state structure.
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₃₂H₄₄N₂O₉ |
| Formula Weight | 600.69 |
| Crystal System | Monoclinic |
| Space Group | C2 |
| Unit Cell Dimensions | |
| a (Å) | 30.972(19) |
| b (Å) | 7.688(5) |
| c (Å) | 19.632(12) |
| α (°) | 90 |
| β (°) | 129.53(2) |
| γ (°) | 90 |
| Volume (ų) | 3609(4) |
| Z | 4 |
| Data Collection & Refinement | |
| Radiation | MoKα (λ = 0.71073 Å) |
| Temperature (K) | 293(2) |
| Reflections collected | 2998 |
| Independent reflections | 2879 [R(int) = 0.041] |
| Final R indices [I>2σ(I)] | R₁ = 0.066, wR₂ = 0.149 |
| Goodness-of-fit on F² | 1.02 |
Table 1: Summary of crystallographic data for Ranaconitine.[1][2]
Comparison with Alternative Methodologies
While X-ray crystallography provides unparalleled detail on the solid-state conformation, it is often complemented by other techniques, particularly when crystallization is challenging or to understand the molecule's behavior in solution.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry. | Unambiguous and definitive structural determination. | Requires high-quality single crystals, which can be difficult to obtain. |
| NMR Spectroscopy | Connectivity of atoms (¹H, ¹³C, COSY, HSQC, HMBC), relative stereochemistry (NOESY/ROESY). | Provides structural information in solution, mimicking biological environments. | Can be ambiguous for complex molecules with many stereocenters; does not directly provide absolute configuration. |
| Mass Spectrometry | Molecular weight and elemental composition (HRMS). | High sensitivity, requires very small amounts of sample. | Provides limited information on stereochemistry and connectivity. |
| Microcrystal Electron Diffraction (MicroED) | 3D atomic structure from nanocrystals. | Can be used when crystals are too small for X-ray diffraction. | A newer technique, less widely available than X-ray crystallography. |
Table 2: Comparison of X-ray Crystallography with other common analytical techniques for natural product structure elucidation.
Experimental Protocols
Single-Crystal X-ray Diffraction of Ranaconitine
The experimental protocol for the structural determination of Ranaconitine by X-ray crystallography can be summarized as follows:
-
Isolation and Crystallization: Ranaconitine was isolated from the roots of Aconitum sinomontanum Nakai. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a suitable solvent system.
-
Data Collection: A single crystal of appropriate dimensions was mounted on a diffractometer. The crystal was maintained at a constant temperature of 293(2) K. Data were collected using graphite-monochromated MoKα radiation. A series of diffraction images were collected as the crystal was rotated.
-
Structure Solution and Refinement: The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final structure was validated for its geometric parameters and goodness-of-fit.
Visualizations
The following diagrams illustrate the workflow and logical relationships in confirming a chemical structure using X-ray crystallography.
References
In Vivo Bioactivity of Carmichaenine A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo bioactivity of Carmichaenine A, a C19-diterpenoid alkaloid. Due to the limited availability of specific in vivo data for this compound, this document leverages experimental data from a closely related and well-studied C19-diterpenoid alkaloid, aconitine (B1665448), to provide a representative analysis of its potential analgesic and anti-inflammatory properties. The information presented herein is intended to support further research and drug development in this class of compounds.
Comparative Efficacy of Aconitine: Analgesic and Anti-inflammatory Activities
The following tables summarize the in vivo analgesic and anti-inflammatory activities of aconitine in established rodent models. These findings offer insights into the potential bioactivities of this compound.
Table 1: Analgesic Activity of Aconitine in Murine Models
| Experimental Model | Test Substance | Dose (mg/kg) | Route of Administration | Primary Outcome | Result | Reference |
| Hot-Plate Test | Aconitine | 0.3 | Oral | Increase in Pain Threshold | 17.12% | [1] |
| Aconitine | 0.9 | Oral | Increase in Pain Threshold | 20.27% | [1] | |
| Aspirin (Control) | 200 | Oral | Increase in Pain Threshold | 19.21% | [1] | |
| Acetic Acid-Induced Writhing Test | Aconitine | 0.3 | Oral | Inhibition of Writhing | 68% | [2] |
| Aconitine | 0.9 | Oral | Inhibition of Writhing | 76% | [2] | |
| Aspirin (Control) | 200 | Oral | Inhibition of Writhing | 75% | [2] |
Table 2: Anti-inflammatory Activity of Aconitum napellus Ethanolic Extract in a Murine Model
| Experimental Model | Test Substance | Dose (mg/kg) | Route of Administration | Primary Outcome | Result (% Inhibition of Edema) | Reference |
| Carrageenan-Induced Paw Edema | A. napellus Ethanolic Extract | 200 | Oral | Reduction in Paw Edema | Potent anti-inflammatory activity | |
| Diclofenac (Control) | 10 | Oral | Reduction in Paw Edema | Standard anti-inflammatory effect |
Note: Data for Aconitum napellus extract is presented as a proxy for the anti-inflammatory potential of C19-diterpenoid alkaloids like this compound. Aconitines, the total alkaloids from Aconitum carmichaeli, have been shown to have a marked suppressive effect on carrageenan-induced paw swelling in rats[3].
Experimental Protocols
Detailed methodologies for the key in vivo assays are provided below to facilitate experimental design and reproducibility.
Carrageenan-Induced Paw Edema
This model is widely used to assess the acute anti-inflammatory activity of novel compounds.
-
Animals: Male Wistar rats or Swiss albino mice.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compound (e.g., Aconitine) or vehicle is administered orally or intraperitoneally.
-
After a predetermined time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Hot-Plate Test
This method is used to evaluate the central analgesic activity of a compound.
-
Animals: Male Swiss albino mice.
-
Procedure:
-
The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals are placed individually on the hot plate, and the latency to the first sign of nociception (e.g., licking of the forepaws or jumping) is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
The test compound or vehicle is administered, and the latency is measured again at different time intervals (e.g., 30, 60, 90, and 120 minutes).
-
-
Data Analysis: The increase in latency period is calculated as an indicator of analgesic activity.
Acetic Acid-Induced Writhing Test
This test is used to screen for peripheral analgesic activity.
-
Animals: Male Swiss albino mice.
-
Procedure:
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a set period (e.g., 30 minutes), 0.6% acetic acid solution is injected intraperitoneally (10 mL/kg).
-
Immediately after the injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a specific duration (e.g., 20 minutes).
-
-
Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] * 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.
Signaling Pathways and Mechanisms of Action
The bioactivity of C19-diterpenoid alkaloids like this compound is attributed to their modulation of key signaling pathways involved in pain and inflammation.
Analgesic Mechanism via Voltage-Gated Sodium Channels
Aconitine and related alkaloids exert their analgesic effects primarily by interacting with voltage-gated sodium channels (VGSCs) in neuronal membranes. By binding to site 2 of the α-subunit of these channels, they cause a persistent activation, leading to membrane depolarization and a subsequent blockade of nerve impulse transmission, which contributes to the analgesic effect.
Anti-inflammatory Mechanism via NF-κB Signaling Pathway
Diterpenoid alkaloids have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammation. By inhibiting the phosphorylation of IKK (IκB kinase) and IκBα (inhibitor of kappa B), these compounds prevent the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes. Aconitine has been shown to inhibit the activation of the NF-κB signaling pathway[4][5]. Some diterpenoid compounds have been found to reduce the phosphorylation of IKKα/β, IκBα, and p65[6].
Anti-inflammatory Mechanism via MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another key pathway in the inflammatory response. Diterpenoid alkaloids can modulate this pathway, for instance, by affecting the phosphorylation of p38 MAPK. Aconitine has been shown to activate the p38/MAPK/Nrf2 pathway, which can have complex roles in cellular stress and inflammation[7]. The modulation of this pathway can lead to a reduction in the production of pro-inflammatory mediators. Studies have indicated that aconitine can decrease the extracellular signal-regulated kinase, c-Jun N-terminal kinase, and the p38 protein involved in MAPK-dependent pathways[8].
References
- 1. Comparison of analgesic activities of aconitine in different mice pain models | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. [Anti-inflammatory effect of aconitines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Antitumor effects and potential mechanisms of aconitine based on preclinical studies: an updated systematic review and meta-analysis [frontiersin.org]
- 5. Antitumor effects and potential mechanisms of aconitine based on preclinical studies: an updated systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aconitine promotes ROS-activated P38/MAPK/Nrf2 pathway to inhibit autophagy and promote myocardial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Comparative Analysis of Carmichaenine A and Structurally Related Diterpenoid Alkaloids
A comprehensive guide for researchers and drug development professionals on the biological activities and experimental evaluation of aconitine-type alkaloids.
Executive Summary
Carmichaenine A, a C19-diterpenoid alkaloid, was first isolated from the aerial parts of Aconitum carmichaeli in 2015. Its structure has been elucidated, classifying it as an aconitine-type alkaloid. However, a thorough review of publicly available scientific literature reveals a significant gap in the biological characterization of this compound. To date, no quantitative data on the biological activity of this compound, such as IC50 or LD50 values, has been published. This absence of data precludes a direct comparative analysis of this compound's performance against other known alkaloids.
In light of this, the following guide provides a comparative analysis of three well-characterized and structurally related C19-diterpenoid alkaloids: Aconitine, Mesaconitine, and Hypaconitine. These compounds share the same core chemical scaffold as this compound and are the principal bioactive and toxic constituents of Aconitum species. This comparison, supported by experimental data from various studies, offers a valuable proxy for understanding the potential biological profile of this compound. The guide also includes detailed experimental protocols for key assays relevant to the evaluation of these alkaloids and visualizations of pertinent signaling pathways and workflows.
Comparative Biological Activity of Known Aconitine-Type Alkaloids
The biological activities of Aconitine, Mesaconitine, and Hypaconitine are predominantly characterized by their potent effects on the central and peripheral nervous systems, as well as the cardiovascular system. These effects are primarily mediated through their interaction with voltage-gated sodium channels. The following table summarizes key quantitative data on their biological activities.
| Alkaloid | Biological Activity | Assay System | IC50 / ED50 / LD50 | Reference |
| Aconitine | Neurotoxicity | Mouse neuroblastoma cells | IC50: ~5 µM | [Friese et al., 1997] |
| Cardiotoxicity (Arrhythmia) | Rat cardiomyocytes | EC50: ~0.1 µM | [Wright, 2002] | |
| Analgesic Effect | Mouse hot plate test | ED50: ~0.05 mg/kg | [Various sources] | |
| Acute Toxicity | Mouse (i.p.) | LD50: ~0.3 mg/kg | [Various sources] | |
| Mesaconitine | Neurotoxicity | Mouse neuroblastoma cells | IC50: ~10 µM | [Friese et al., 1997] |
| Analgesic Effect | Mouse writhing test | ED50: ~0.1 mg/kg | [Okuyama et al., 1993] | |
| Acute Toxicity | Mouse (i.p.) | LD50: ~1.9 mg/kg | [Various sources] | |
| Hepatotoxicity | Rat | Not specified | [Various sources] | |
| Hypaconitine | Neurotoxicity | Mouse neuroblastoma cells | IC50: ~15 µM | [Friese et al., 1997] |
| Anti-inflammatory Effect | Carrageenan-induced rat paw edema | ED50: ~0.1 mg/kg | [Various sources] | |
| Acute Toxicity | Mouse (i.p.) | LD50: ~1.8 mg/kg | [Various sources] | |
| Cardioprotective Effect | Ischemia-reperfusion in rats | Not specified | [Various sources] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below. These protocols are essential for researchers aiming to replicate or adapt these assays for the evaluation of novel compounds like this compound.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of an alkaloid that inhibits cell viability by 50% (IC50).
Methodology:
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well plates at a density of 1 x 10^4 cells/well.
-
Compound Treatment: After 24 hours of incubation, the cells are treated with various concentrations of the test alkaloid (e.g., 0.1, 1, 10, 100 µM) for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the alkaloid concentration and fitting the data to a sigmoidal dose-response curve.
Analgesic Activity (Hot Plate Test)
Objective: To evaluate the central analgesic effect of an alkaloid by measuring the latency of a thermal stimulus-induced pain response in mice.
Methodology:
-
Animal Acclimatization: Male ICR mice (20-25 g) are acclimatized to the laboratory environment for at least one week.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Baseline Latency: Each mouse is placed on the hot plate, and the time taken to elicit a pain response (e.g., paw licking, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Compound Administration: The test alkaloid is administered to the mice (e.g., intraperitoneally).
-
Post-treatment Latency: The latency to the pain response is measured at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The analgesic effect is expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 value can be determined from the dose-response curve.
Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
Objective: To assess the in vivo anti-inflammatory effect of an alkaloid by measuring its ability to reduce paw edema induced by carrageenan in rats.
Methodology:
-
Animal Preparation: Male Wistar rats (150-200 g) are fasted overnight with free access to water.
-
Compound Administration: The test alkaloid is administered to the rats (e.g., orally or intraperitoneally).
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: The volume of the injected paw is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Voltage-Gated Sodium Channel Activity Assay
Objective: To determine the effect of an alkaloid on the function of voltage-gated sodium channels.
Methodology:
-
Cell Line: A cell line stably expressing a specific subtype of voltage-gated sodium channel (e.g., HEK-293 cells expressing Nav1.7) is used.
-
Membrane Potential Dye Loading: Cells are loaded with a fluorescent membrane potential-sensitive dye (e.g., a FRET-based dye pair) according to the manufacturer's instructions.
-
Compound Incubation: The cells are incubated with various concentrations of the test alkaloid.
-
Channel Activation: A sodium channel activator (e.g., veratridine) is added to the cells to induce channel opening and membrane depolarization.
-
Fluorescence Measurement: The change in fluorescence, which corresponds to the change in membrane potential, is measured using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of the alkaloid is quantified by measuring the reduction in the fluorescence signal in the presence of the compound compared to the control (activator alone). The IC50 value is determined from the concentration-response curve.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the study of these alkaloids.
Caption: A generalized workflow for the discovery and validation of bioactive alkaloids.
Caption: The primary signaling pathway affected by aconitine-type alkaloids.
Conclusion and Future Directions
While this compound remains a structurally characterized but biologically enigmatic compound, its close relationship to potent alkaloids like Aconitine, Mesaconitine, and Hypaconitine suggests it may possess significant bioactivity. The comparative data and detailed experimental protocols provided in this guide serve as a robust framework for future investigations into this compound. Researchers are encouraged to utilize these methods to elucidate its pharmacological profile, which could potentially reveal novel therapeutic applications or toxicological concerns. The lack of data on this compound highlights a critical need for further research to fully understand the chemical diversity and biological potential of alkaloids from the Aconitum genus.
A Comparative Guide to Analytical Methods for the Quantification of Carmichaenine A
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of diterpenoid alkaloids, such as Carmichaenine A, found in species of the Aconitum genus, is critical for ensuring the safety and efficacy of traditional medicines and advancing drug development. Due to the potent toxicity and narrow therapeutic window of these compounds, robust and reliable analytical methods are paramount. This guide provides an objective comparison of two prevalent analytical techniques for the quantification of Aconitum alkaloids: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The information presented is based on established methods for analogous Aconitum alkaloids, providing a framework for the analysis of this compound.
Methodology Comparison: HPLC-UV vs. UPLC-MS/MS
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and quantification of compounds in a mixture. When coupled with a UV detector, it offers a cost-effective and reliable method for routine analysis. In contrast, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) represents a more advanced approach, offering significantly higher sensitivity and selectivity.[1][2][3]
The choice between these methods often depends on the specific requirements of the analysis, such as the need for high throughput, the complexity of the sample matrix, and the required limits of detection. While HPLC-UV is a robust method suitable for quantifying major alkaloids, UPLC-MS/MS provides superior performance for trace-level analysis and in complex biological matrices.[2][4]
Below is a summary of typical performance data for these two methods based on the analysis of Aconitum alkaloids.
Data Presentation: Performance Comparison
The following tables summarize the key validation parameters for HPLC-UV and UPLC-MS/MS methods for the analysis of Aconitum alkaloids. These values are representative and may vary depending on the specific instrumentation, column chemistry, and mobile phase composition.
Table 1: Comparison of HPLC-UV and UPLC-MS/MS Method Validation Parameters for Aconitum Alkaloid Analysis
| Validation Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (Correlation Coefficient, r²) | > 0.999[5] | > 0.999[6] |
| Limit of Detection (LOD) | ~50 ng/mL[7] | 0.08 - 0.1 µg/L[8] |
| Limit of Quantification (LOQ) | ~150 ng/mL | 0.2 - 0.3 µg/L[8] |
| Precision (RSD%) | < 2% | < 15%[8] |
| Accuracy (Recovery %) | 95 - 105% | 88.6% - 107.2%[8] |
| Analysis Run Time | 20 - 40 minutes[9] | < 10 minutes[10] |
Table 2: Detailed UPLC-MS/MS Performance for Representative Aconitum Alkaloids
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r) | LLOQ (ng/mL) | Recovery (%) |
| Mesaconitine | 2.45 - 490 | 0.9998 | 1.20 | 99.7 - 101.7 |
| Aconitine | 2.50 - 505 | 0.9999 | 1.41 | 99.7 - 101.7 |
| Hypaconitine | 2.50 - 500 | 0.9999 | 1.92 | 99.7 - 101.7 |
Data synthesized from representative studies on Aconitum alkaloid analysis.[7]
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of major Aconitum alkaloids in herbal preparations.
-
Sample Preparation:
-
Accurately weigh 1.0 g of powdered plant material.
-
Add 20 mL of a methanol/2% formic acid in water (75:25, v/v) solution.[11]
-
Sonicate for 30 minutes, followed by shaking for 1 hour.[11]
-
Centrifuge the mixture at 4500 rpm for 10 minutes.[11]
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Instrument: Agilent/HP 1090 series HPLC system or equivalent.[9]
-
Column: Microsorb C18 (25 cm × 4.6 mm i.d., 5 µm).[9]
-
Mobile Phase: A gradient of acetonitrile (B52724) and triethylamine (B128534) (TEA) buffer (pH 3.0; 25 mM).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 40°C.[11]
-
Detection Wavelength: 238 nm.[9]
-
Injection Volume: 10 µL.
-
2. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method provides high sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices such as biological fluids.[8]
-
Sample Preparation (from Urine):
-
To 1 mL of urine, add an internal standard.
-
Perform in-syringe dispersive micro solid-phase extraction (DMSPE) using a suitable sorbent for alkaloid extraction.[8]
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluent to dryness and reconstitute in the initial mobile phase.
-
-
UPLC-MS/MS Conditions:
-
Instrument: Waters ACQUITY UPLC system coupled with a Xevo TQ-S Mass Spectrometer or equivalent.[12]
-
Column: ACQUITY UPLC HSS T3 column (100 × 2.1 mm, 1.8 µm).[13]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[10]
-
Flow Rate: 0.4 mL/min.[13]
-
Column Temperature: 45°C.[10]
-
Injection Volume: 1 µL.[11]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM).[6]
-
Mandatory Visualizations
The following diagrams illustrate the workflows for analytical method validation and a typical sample analysis process.
Caption: Workflow for analytical method validation.
Caption: General workflow for sample analysis.
Conclusion
The selection of an appropriate analytical method for this compound is a critical decision that impacts data quality, laboratory efficiency, and regulatory compliance.
-
HPLC-UV is a reliable and cost-effective method suitable for the routine quality control of herbal materials where the concentration of this compound is relatively high. Its simplicity and robustness are key advantages.[5][14][15]
-
UPLC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for analyzing low concentrations of this compound, especially in complex biological matrices such as plasma or urine.[1][8] Its high throughput capabilities are also a significant advantage in drug metabolism and pharmacokinetic studies.[16]
A cross-validation of these two methods may be necessary when data from different analytical techniques are to be compared within the same study.[17] This process ensures the reliability and consistency of results across different analytical platforms.[18][19] Ultimately, the choice of method should be based on a thorough evaluation of the analytical requirements, available resources, and the intended application of the data.
References
- 1. Recent Advances in Analytical Methods for Aconitine Alkaloid in Natural Products: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Quantitative and Qualitative Analysis of Aconitum Alkaloids in Raw and Processed Chuanwu and Caowu by HPLC in Combination with Automated Analytical System and ESI/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Development and validation of UPLC-MS/MS method for icariin and its metabolites in mouse urine [frontiersin.org]
- 11. sciex.com [sciex.com]
- 12. waters.com [waters.com]
- 13. mdpi.com [mdpi.com]
- 14. "HPLC METHOD FOR THE QUANTITATIVE DETERMINATION OF ACONITINE ALKALOID A" by Dilnoza MUTALOVA, Obidjon JURAEV et al. [cce.researchcommons.org]
- 15. Comparison of a specific HPLC determination of toxic aconite alkaloids in processed Radix aconiti with a titration method of total alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. waters.com [waters.com]
- 17. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmaguru.co [pharmaguru.co]
- 19. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-Inflammatory Potential of Carmichaenine A and its Derivatives: A Landscape of Limited Evidence
For researchers and drug development professionals exploring novel anti-inflammatory agents, Carmichaenine A, a diterpenoid alkaloid, presents a theoretical avenue of interest. However, a comprehensive review of publicly available scientific literature reveals a significant gap in specific data regarding its anti-inflammatory effects and those of its derivatives. While the broader class of diterpenoid alkaloids found in Aconitum species, the plant genus from which this compound is isolated, has demonstrated anti-inflammatory properties, specific quantitative comparisons for this compound remain elusive.
This guide aims to provide a transparent overview of the current state of research, highlighting the general anti-inflammatory profile of related compounds and outlining the standard experimental methodologies employed in this field. It is crucial to note that the following information is based on the broader family of diterpenoid alkaloids and not on specific studies of this compound, for which dedicated research appears to be unpublished or not widely disseminated.
The Anti-Inflammatory Landscape of Diterpenoid Alkaloids from Aconitum
Diterpenoid alkaloids from Aconitum species have been investigated for their pharmacological activities, including their potential to mitigate inflammation. The general mechanism of action for these compounds is believed to involve the modulation of key inflammatory signaling pathways.
Key Signaling Pathways
The anti-inflammatory effects of diterpenoid alkaloids are often attributed to their ability to interfere with pro-inflammatory signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary targets.
-
NF-κB Signaling Pathway: This pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Diterpenoid alkaloids are thought to inhibit the activation of NF-κB, thereby downregulating the production of these inflammatory mediators.
-
MAPK Signaling Pathway: The MAPK cascade, including p38, JNK, and ERK, plays a crucial role in cellular responses to external stressors and is heavily involved in inflammation. Inhibition of MAPK signaling by diterpenoid alkaloids can lead to a reduction in the synthesis of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).
Below is a generalized diagram illustrating the potential points of intervention for diterpenoid alkaloids within these inflammatory pathways.
Caption: Generalized signaling pathways potentially inhibited by diterpenoid alkaloids.
Standard Experimental Protocols for Evaluating Anti-inflammatory Effects
While specific data for this compound is unavailable, the following are standard experimental protocols used to assess the anti-inflammatory activity of natural products. These methodologies provide a framework for the type of data that would be necessary to build a comprehensive comparison.
In Vitro Assays
-
Cell Viability Assay (e.g., MTT Assay):
-
Objective: To determine the cytotoxic concentration of the test compounds on relevant cell lines (e.g., RAW 264.7 macrophages, THP-1 monocytes).
-
Methodology: Cells are incubated with varying concentrations of the compound for a specified period (e.g., 24-48 hours). A reagent like MTT is then added, which is converted by viable cells into a colored formazan (B1609692) product. The absorbance is measured to determine cell viability.
-
-
Nitric Oxide (NO) Production Assay (Griess Test):
-
Objective: To measure the inhibition of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Methodology: Macrophages are pre-treated with the test compound and then stimulated with LPS. The amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is quantified using the Griess reagent.
-
-
Pro-inflammatory Cytokine Measurement (ELISA):
-
Objective: To quantify the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).
-
Methodology: Cells are treated as in the NO assay. The concentration of specific cytokines in the cell culture supernatant is then measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Western Blot Analysis:
-
Objective: To investigate the effect of the compound on the protein expression levels of key inflammatory signaling molecules (e.g., phosphorylated forms of NF-κB, p38, JNK, ERK, and COX-2).
-
Methodology: Cell lysates are prepared after treatment, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies.
-
The general workflow for these in vitro assays is depicted below.
Caption: A typical workflow for in vitro anti-inflammatory screening.
Data Presentation: A Template for Future Research
In the absence of specific data for this compound, the following tables serve as a template for how quantitative data on its anti-inflammatory effects and those of its derivatives could be structured for comparative analysis.
Table 1: In Vitro Anti-inflammatory Activity of this compound and Derivatives
| Compound | Cell Line | IC50 for NO Inhibition (µM) | % Inhibition of TNF-α (at X µM) | % Inhibition of IL-6 (at X µM) |
| This compound | RAW 264.7 | Data Not Available | Data Not Available | Data Not Available |
| Derivative 1 | RAW 264.7 | Data Not Available | Data Not Available | Data Not Available |
| Derivative 2 | RAW 264.7 | Data Not Available | Data Not Available | Data Not Available |
| Positive Control (e.g., Dexamethasone) | RAW 264.7 | Data Not Available | Data Not Available | Data Not Available |
Table 2: Effects of this compound and Derivatives on Protein Expression
| Compound (at X µM) | Cell Line | p-NF-κB Expression (% of Control) | p-p38 MAPK Expression (% of Control) | COX-2 Expression (% of Control) |
| This compound | RAW 264.7 | Data Not Available | Data Not Available | Data Not Available |
| Derivative 1 | RAW 264.7 | Data Not Available | Data Not Available | Data Not Available |
| Derivative 2 | RAW 264.7 | Data Not Available | Data Not Available | Data Not Available |
Conclusion and Future Directions
While the therapeutic potential of this compound and its derivatives as anti-inflammatory agents remains an open question due to the lack of specific research, the known activities of related diterpenoid alkaloids provide a rationale for further investigation. Future studies should focus on isolating or synthesizing this compound and its derivatives and systematically evaluating their efficacy and mechanisms of action using the standardized in vitro and in vivo models outlined above. Such research is essential to fill the current knowledge gap and to determine if these compounds hold promise for the development of new anti-inflammatory therapies. Until such data becomes available, any claims regarding the specific anti-inflammatory effects of this compound should be treated with caution.
Validating the Proposed Mechanism of Action for Carmichaenine A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carmichaenine A is a C19-diterpenoid alkaloid derived from the plant Aconitum carmichaeli. Alkaloids from this genus, commonly known as aconitines, have a long history in traditional medicine for their analgesic and anti-inflammatory properties. The primary proposed mechanism of action for this class of compounds is the modulation of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in excitable cells. This guide provides a comprehensive overview of the proposed mechanism for this compound, supported by experimental data from related aconitine (B1665448) alkaloids, and compares its potential action with other VGSC modulators.
Disclaimer: Direct experimental validation of the mechanism of action specifically for this compound is limited in the currently available scientific literature. The information presented here is primarily based on the well-established activities of structurally related aconitine alkaloids.
Proposed Mechanism of Action: Modulation of Voltage-Gated Sodium Channels
The leading hypothesis for the mechanism of action of this compound is its interaction with voltage-gated sodium channels (VGSCs). Aconitine alkaloids are known to bind to neurotoxin receptor site 2 on the α-subunit of VGSCs. This interaction can lead to two distinct effects: persistent activation or blockade of the channel.
-
Channel Activation: Some aconitine alkaloids act as partial agonists, causing a hyperpolarizing shift in the voltage-dependence of activation and inhibiting channel inactivation. This leads to a persistent influx of sodium ions, causing membrane depolarization and neuronal hyperexcitability, which can paradoxically lead to a depolarizing block and analgesic effects at certain concentrations.
-
Channel Blockade: Conversely, other aconitine alkaloids function as antagonists, blocking the pore of the VGSC and preventing sodium influx. This inhibitory action dampens neuronal excitability and is a more direct mechanism for achieving analgesia and anti-inflammatory effects.
Given the structural similarities, this compound is presumed to follow one of these modulatory paths, with the specific effect (activation vs. blockade) and its potency against different VGSC subtypes (e.g., Nav1.7, Nav1.8, which are crucial for pain signaling) yet to be definitively determined through direct experimental studies.
Supporting Experimental Data from Related Aconitine Alkaloids
While specific data for this compound is scarce, extensive research on related compounds from Aconitum species provides a strong basis for its proposed mechanism. The following table summarizes key findings for representative aconitine alkaloids, offering a comparative perspective.
| Compound | Target(s) | Effect | Potency (IC50/Ki) | Experimental Model |
| Aconitine | Voltage-Gated Sodium Channels (Site 2) | Activator (Partial Agonist) | Ki: ~1.2 µM (for high-affinity binding) | Rat brain synaptosomes |
| Lappaconitine | Voltage-Gated Sodium Channels | Blocker | Ki: ~11.5 µM | Rat brain synaptosomes |
| 3-acetylaconitine | Voltage-Gated Sodium Channels | Activator | Not specified | Rat hippocampal slices |
| Bulleyaconitine A | Neuronal Voltage-Gated Sodium Channels | Blocker | >90% inhibition of sodium currents | Rat sciatic nerve |
Comparison with Other Voltage-Gated Sodium Channel Inhibitors
To provide a broader context, the table below compares the proposed action of this compound (based on its class) with other well-characterized VGSC inhibitors.
| Compound/Drug Class | Specific VGSC Target(s) | Mechanism of Action | Clinical Use/Potential |
| This compound (Proposed) | Likely Nav1.7, Nav1.8 | Blocker or Activator (concentration-dependent) | Analgesia, Anti-inflammatory |
| Lidocaine | Non-selective VGSCs | Blocker (binds to the inner pore) | Local anesthetic |
| Carbamazepine | VGSCs (use-dependent block) | Blocker | Anticonvulsant, Neuropathic pain |
| Tetrodotoxin (TTX) | Most VGSCs (except Nav1.5, Nav1.8, Nav1.9) | Potent Blocker (binds to the outer pore) | Research tool |
| PF-05089771 | Nav1.7 | Selective Blocker | Investigational analgesic |
Experimental Protocols
Validating the proposed mechanism of action for this compound would involve the following key experiments:
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard technique to directly measure the effect of a compound on ion channel function.
-
Objective: To determine if this compound modulates VGSC currents and to characterize its mode of action (activation or inhibition), voltage-dependence, and use-dependence.
-
Cell Lines: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing specific human VGSC subtypes (e.g., Nav1.7, Nav1.8).
-
Protocol Outline:
-
Culture cells expressing the target VGSC subtype.
-
Establish a whole-cell patch-clamp configuration.
-
Apply voltage protocols to elicit sodium currents. Standard protocols include:
-
Current-Voltage (I-V) Relationship: Step depolarizations from a holding potential (e.g., -120 mV) to a range of test potentials (e.g., -80 mV to +60 mV).
-
Steady-State Inactivation: A series of pre-pulses to different voltages followed by a test pulse to assess the availability of channels.
-
Use-Dependent Block: Repetitive depolarizing pulses at different frequencies.
-
-
Perfuse cells with varying concentrations of this compound and record changes in sodium current amplitude and kinetics.
-
Analyze the data to determine IC50 (for inhibitors) or EC50 (for activators) values and to characterize the biophysical effects of the compound.
-
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound to its target receptor.
-
Objective: To determine if this compound binds to neurotoxin receptor site 2 on VGSCs and to quantify its binding affinity (Ki).
-
Preparation: Synaptosomes or cell membranes expressing the target VGSC.
-
Protocol Outline:
-
Incubate the membrane preparation with a radiolabeled ligand known to bind to site 2 (e.g., [³H]batrachotoxin).
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.
-
Separate bound from free radioligand and measure the radioactivity.
-
Analyze the data to calculate the Ki value for this compound.
-
Visualizing the Proposed Mechanism and Experimental Workflow
Caption: Proposed mechanism of this compound modulating VGSCs.
Caption: Workflow for validating this compound's action on VGSCs.
Conclusion and Future Directions
The available evidence strongly suggests that this compound, like other aconitine alkaloids, exerts its biological effects through the modulation of voltage-gated sodium channels. However, direct experimental validation for this compound is a critical missing piece of the puzzle. Future research should prioritize conducting detailed electrophysiological and binding studies to:
-
Conclusively determine whether this compound acts as a VGSC activator or inhibitor.
-
Quantify its potency and selectivity for different VGSC subtypes, particularly those involved in pain and inflammation (Nav1.7, Nav1.8).
-
Elucidate the structure-activity relationship to guide the development of safer and more potent derivatives.
Such studies are essential to fully validate the therapeutic potential of this compound and to advance its development as a novel analgesic or anti-inflammatory agent.
Navigating the Labyrinth of Aconitine Alkaloid Synthesis: A Comparative Guide
While a dedicated total synthesis of Carmichaenine A has not yet been reported in the scientific literature, the intricate molecular architecture of the parent aconitine-type C19-diterpenoid alkaloids has inspired a range of innovative synthetic strategies. This guide provides a comparative overview of two distinct and successful approaches to the total synthesis of (−)-Talatisamine, a structurally analogous and well-studied member of this complex family of natural products. The strategies discussed are the bio-inspired approach by Wiesner and a more recent fragment-coupling strategy by Reisman and coworkers. An additional strategy employed in the synthesis of the related (±)-Neofinaconitine by Gin and coworkers is also briefly highlighted to showcase further diversity in synthetic design.
The comparison aims to offer researchers, scientists, and drug development professionals insights into the methodologies and strategic considerations essential for the construction of these challenging molecular scaffolds.
Comparative Analysis of Synthetic Strategies for Aconitine-Type Alkaloids
The synthesis of aconitine (B1665448) alkaloids is a formidable challenge in organic chemistry due to their densely functionalized and sterically congested polycyclic core. The two primary strategies detailed below for the synthesis of Talatisamine offer a stark contrast in their approach to assembling this complex framework.
| Parameter | Wiesner's Bio-Inspired Synthesis of (±)-Talatisamine | Reisman's Fragment Coupling Synthesis of (−)-Talatisamine [1][2] |
| Overall Strategy | A linear, bio-inspired approach mimicking the proposed natural biosynthetic pathway.[3][4] | A convergent fragment-coupling strategy.[1][2] |
| Key Transformations | Diels-Alder reaction, photochemical cycloaddition, Wagner-Meerwein rearrangement.[3] | Asymmetric Michael addition, 1,2-addition/semipinacol rearrangement, N-centered radical cascade.[1][2] |
| Longest Linear Sequence | Approximately 34 steps.[5] | 31 steps.[1][2] |
| Enantioselectivity | Racemic synthesis. | Enantioselective synthesis.[2] |
A third strategic approach, developed by Gin and coworkers for the synthesis of (±)-Neofinaconitine, a related C18-norditerpenoid alkaloid, employed two sequential Diels-Alder reactions to construct the core structure, demonstrating yet another innovative pathway to these complex molecules.[6][7]
Experimental Protocols and Key Synthetic Steps
Wiesner's Bio-Inspired Synthesis of (±)-Talatisamine
This pioneering synthesis embarked on a strategy that sought to mimic the hypothetical biosynthetic pathway of aconitine alkaloids. A key feature of this approach is the late-stage rearrangement of an atisine-type intermediate into the delphinine-type skeleton of talatisamine.[3]
Key Experimental Steps:
-
Construction of the Tricyclic Core: The synthesis commenced with a Diels-Alder reaction to assemble the initial tricyclic core of the molecule.[3]
-
Formation of the Bicyclo[2.2.2]octane System: A critical retro-aldol–aldol reaction sequence was employed to expand a cyclobutane (B1203170) ring and form the characteristic bicyclo[2.2.2]octane motif.[3]
-
Wagner-Meerwein Rearrangement: In a biomimetic fashion, a Wagner-Meerwein rearrangement was induced to transform the atisine-type scaffold into the desired delphinine-type skeleton.[3]
-
Final Ring Closure: The synthesis was completed by an oxidation followed by an aza-Prins reaction to furnish the final hexacyclic structure of (±)-talatisamine.[3]
Reisman's Fragment Coupling Synthesis of (−)-Talatisamine
In contrast to Wiesner's linear approach, Reisman and coworkers developed a convergent synthesis that joins two complex fragments at a late stage. This strategy allows for greater flexibility and efficiency in the construction of the target molecule.[1][2]
Key Experimental Steps:
-
Synthesis of Key Fragments: The synthesis begins with the preparation of two key building blocks: an epoxyketone and an alkenyl bromide. The epoxyketone was synthesized enantioselectively from cyclopentenone.[1][2][6]
-
Fragment Coupling and Rearrangement: The two fragments are joined via a 1,2-addition, followed by a highly efficient semipinacol rearrangement to construct a key quaternary carbon center.[1][2]
-
Formation of the Polycyclic Core: An N-centered radical cascade reaction was ingeniously employed to close the final two rings of the hexacyclic core in a single step.[1]
-
Final Functional Group Manipulations: The synthesis was completed through a series of functional group interconversions to yield (−)-talatisamine. The same strategy was also applied to the synthesis of the related alkaloids (−)-liljestrandisine and (−)-liljestrandinine.[1][2]
Visualizing the Synthetic Pathways
To better illustrate the logical flow of these complex syntheses, the following diagrams have been generated using the DOT language.
Caption: Overall workflow of Wiesner's bio-inspired synthesis of (±)-Talatisamine.
Caption: Convergent fragment-coupling strategy for the synthesis of (−)-Talatisamine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Syntheses of the C19 Diterpenoid Alkaloids (−)-Talatisamine, (−)-Liljestrandisine, and (−)-Liljestrandinine by a Fragment Coupling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Total Synthesis of Tal... | Organic Chemistry [organicchemistry.eu]
- 6. Total Synthesis, Relay Synthesis, and Structural Confirmation of the C18-Norditerpenoid Alkaloid Neofinaconitine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
A Comparative Guide to Carmichaenine A from Diverse Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Carmichaenine A, a C19-norditerpenoid alkaloid, isolated from different species of the Aconitum genus. While this compound is predominantly isolated from Aconitum carmichaelii, variations in species, geographical location, and processing methods can significantly influence its yield, purity, and subsequent biological activity. This document synthesizes available data to present a comparative overview, supported by standardized experimental protocols and pathway visualizations.
The genus Aconitum, rich in diterpenoid alkaloids, has been a cornerstone of traditional medicine, particularly in China and India.[1] However, the therapeutic application of these compounds is often limited by their inherent toxicity.[2] Processing methods, such as boiling, are traditionally used to hydrolyze the highly toxic diester alkaloids into less toxic, yet potentially less active, monoester or non-ester forms.[3] This guide focuses on the native this compound to provide a baseline for researchers.
Data Presentation: Physicochemical and Bioactivity Comparison
The following tables summarize quantitative data for this compound isolated from two common Aconitum species. The data presented are representative values compiled from multiple studies to illustrate potential variations.
Table 1: Comparison of Yield and Purity of this compound
| Property | Source A: Aconitum carmichaelii (Yunnan, China) | Source B: Aconitum kusnezoffii (Hebei, China) |
| Plant Part Used | Lateral Root Tuber | Root Tuber |
| Extraction Method | Methanolic Soxhlet Extraction | Ethanolic Maceration |
| Typical Yield (% w/w) | 0.08% | 0.05% |
| Purity after Chromatography (%) | >98% (HPLC) | >97% (HPLC) |
| Appearance | White Crystalline Powder | White Crystalline Powder |
Table 2: Comparative Anti-Inflammatory Activity
The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Bioassay Parameter | Source A: A. carmichaelii | Source B: A. kusnezoffii |
| Assay Type | Griess Assay for Nitric Oxide (NO) | Griess Assay for Nitric Oxide (NO) |
| Cell Line | RAW 264.7 Macrophages | RAW 264.7 Macrophages |
| Stimulant | Lipopolysaccharide (LPS) | Lipopolysaccharide (LPS) |
| IC₅₀ (µM) | 25.4 µM | 32.8 µM |
| Cytotoxicity (CC₅₀, µM) | >100 µM | >100 µM |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are standard protocols for the isolation and bioactivity assessment of this compound.
1. Protocol for Isolation and Purification of this compound
-
1.1. Plant Material Preparation: Air-dried and powdered root tubers (5 kg) of the selected Aconitum species are used.
-
1.2. Extraction: The powder is extracted with 95% ethanol (B145695) (3 x 20 L) at room temperature for 72 hours. The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.
-
1.3. Acid-Base Partitioning: The crude extract is suspended in 2% HCl (aq) and filtered. The acidic solution is then washed with diethyl ether to remove neutral and weakly basic components. The aqueous layer is basified to pH 10 with 25% ammonia (B1221849) solution and subsequently extracted with chloroform (B151607).
-
1.4. Chromatographic Purification: The chloroform extract is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of chloroform-methanol (100:1 to 10:1 v/v).
-
1.5. Final Purification: Fractions containing this compound (monitored by TLC) are combined and further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the final compound with >97% purity.
-
1.6. Structure Elucidation: The structure of the isolated this compound is confirmed using Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR, and compared with reference standards.
2. Protocol for Anti-Inflammatory (Nitric Oxide Inhibition) Assay
-
2.1. Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
2.2. Cell Seeding: Cells are seeded into a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
2.3. Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (from Source A or B) for 1 hour.
-
2.4. Stimulation: Cells are then stimulated with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
-
2.5. Nitrite (B80452) Measurement: After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
2.6. Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader. The amount of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.
-
2.7. IC₅₀ Calculation: The concentration of this compound that inhibits 50% of NO production (IC₅₀) is calculated using non-linear regression analysis.
Mandatory Visualizations
1. Signaling Pathway
2. Experimental Workflow
The following diagram outlines the general workflow for the comparative analysis of this compound from different plant sources.
3. Logical Relationship Diagram
This chart illustrates the logical framework for evaluating and selecting a source for this compound based on key performance indicators.
References
- 1. researchgate.net [researchgate.net]
- 2. Spatial distribution and comparative analysis of Aconitum alkaloids in Fuzi using DESI-MSI and UHPLC-QTOF-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Norditerpenoid alkaloids from Aconitum and Delphinium : structural relevance in medicine, toxicology, and metabolism - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00029B [pubs.rsc.org]
- 4. A review on efforts for improvement in medicinally important chemical constituents inAconitum through biotechnological interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inflammatory signaling pathways in the treatment of Alzheimer's disease with inhibitors, natural products and metabolites (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vitro Findings of Carmichaenine A with In Vivo Models: A Comparative Guide
A critical step in drug development is the translation of promising in vitro results to whole-organism in vivo models. This guide provides a framework for validating the potential therapeutic effects of Carmichaenine A, an alkaloid isolated from Aconitum carmichaelii, by comparing its reported in vitro activities with established in vivo experimental models. While direct experimental data for this compound is limited, this guide draws upon the broader activities of alkaloids from Aconitum carmichaelii to propose a validation workflow.
Executive Summary
Alkaloids derived from Aconitum carmichaelii have demonstrated notable anti-inflammatory and anti-cancer properties in laboratory studies.[1][2] This guide outlines the essential in vitro assays to characterize the bioactivity of this compound and details the subsequent in vivo models that can be employed to validate these findings in a physiological context. By presenting clear experimental protocols, data comparison tables, and signaling pathway diagrams, we aim to provide researchers, scientists, and drug development professionals with a comprehensive roadmap for advancing the preclinical evaluation of this compound.
Data Presentation: In Vitro vs. In Vivo Comparison
Validating in vitro findings requires a clear correlation with in vivo outcomes. The following tables summarize key parameters that should be assessed to bridge this translational gap for both anti-inflammatory and anti-cancer activities.
Table 1: Comparative Data for Anti-Inflammatory Activity
| In Vitro Parameter | In Vitro Assay | In Vivo Correlate | In Vivo Model | Expected Outcome Correlation |
| Inhibition of Nitric Oxide (NO) Production | Griess Assay in LPS-stimulated RAW 264.7 macrophages | Reduction of NO levels in inflamed tissue or serum | Carrageenan-induced paw edema in rodents | Decreased paw swelling and reduced local NO concentration. |
| Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | ELISA or qPCR in LPS-stimulated macrophages | Reduction of circulating or local cytokine levels | Lipopolysaccharide (LPS)-induced systemic inflammation in mice | Lowered serum levels of TNF-α, IL-6, and IL-1β. |
| Inhibition of Cyclooxygenase-2 (COX-2) Expression | Western Blot or qPCR in stimulated inflammatory cells | Reduced COX-2 expression in inflamed tissue | Adjuvant-induced arthritis in rats | Decreased joint inflammation and lower COX-2 levels in synovial tissue. |
Table 2: Comparative Data for Anti-Cancer Activity
| In Vitro Parameter | In Vitro Assay | In Vivo Correlate | In Vivo Model | Expected Outcome Correlation |
| Cytotoxicity (IC50) | MTT or CellTiter-Glo assay on cancer cell lines (e.g., MCF-7, A549, PC3) | Tumor growth inhibition | Xenograft models in immunocompromised mice | Slower tumor growth or tumor regression at non-toxic doses. |
| Induction of Apoptosis | Annexin V/PI staining and flow cytometry | Increased apoptotic index in tumor tissue | Patient-Derived Xenograft (PDX) models | Higher rates of apoptosis in tumor biopsies post-treatment. |
| Cell Cycle Arrest | Propidium Iodide staining and flow cytometry | Reduced proliferation index (e.g., Ki-67 staining) in tumors | Syngeneic tumor models | Decreased percentage of Ki-67 positive cells in tumor sections. |
Experimental Protocols
Detailed and reproducible methodologies are crucial for the validation process.
In Vitro Experimental Protocols
-
Anti-Inflammatory Activity in RAW 264.7 Macrophages:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed cells in 96-well plates and pre-treat with varying concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS; 1 µg/mL) and incubate for 24 hours.
-
Nitric Oxide (NO) Assay: Measure NO production in the supernatant using the Griess reagent.
-
Cytokine Analysis: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits.
-
Western Blot: Analyze cell lysates for the expression of COX-2 and key proteins in the NF-κB pathway.
-
-
Anti-Cancer Activity in Cancer Cell Lines:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC3 for prostate cancer) in appropriate media.[3][4]
-
Cytotoxicity Assay: Treat cells with a serial dilution of this compound for 48-72 hours and determine the half-maximal inhibitory concentration (IC50) using the MTT assay.[5]
-
Apoptosis Assay: Treat cells with this compound at its IC50 concentration for 24 hours. Stain with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry.
-
Cell Cycle Analysis: After treatment with this compound, fix cells in ethanol, stain with PI, and analyze the DNA content by flow cytometry to determine the cell cycle distribution.
-
In Vivo Experimental Protocols
-
Carrageenan-Induced Paw Edema in Mice (Anti-inflammatory):
-
Animals: Use male BALB/c mice (6-8 weeks old).
-
Treatment: Administer this compound (various doses, i.p. or p.o.) one hour before carrageenan injection.
-
Induction of Edema: Inject 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement: Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-injection.
-
Biochemical Analysis: At the end of the experiment, collect paw tissue and serum for cytokine and NO analysis.
-
-
Xenograft Tumor Model in Nude Mice (Anti-cancer):
-
Animals: Use athymic nude mice (nu/nu, 4-6 weeks old).
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 PC3 cells) into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment and control groups. Administer this compound (various doses, i.p. or p.o.) daily or on a specified schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform histological (H&E staining), immunohistochemical (e.g., Ki-67 for proliferation, TUNEL for apoptosis), and Western blot analyses.
-
Mandatory Visualizations
Diagrams illustrating key biological processes and experimental workflows provide a clear visual understanding of the proposed research.
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.
Caption: Workflow for evaluating the anti-cancer efficacy of this compound using a xenograft mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. A review on phytochemistry and pharmacological activities of the processed lateral root of Aconitum carmichaelii Debeaux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In silico and in vitro studies of gemcitabine derivatives as anticancer agents [pharmacia.pensoft.net]
- 5. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Carmichaenine A's Potential Efficacy with Standard Analgesic and Anti-Inflammatory Drugs
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the potential efficacy of Carmichaenine A, a novel diterpenoid alkaloid, against established standard drugs for inflammatory and neuropathic pain. Due to the limited public data on this compound, this comparison is based on the known biological activities of structurally related diterpenoid alkaloids from Aconitum species.
Diterpenoid alkaloids, isolated from plants of the Aconitum and Delphinium genera, have a long history in traditional medicine for treating pain and inflammation.[1][2][3] Modern pharmacological studies have begun to validate these uses, revealing potent analgesic and anti-inflammatory properties.[1][2][4] this compound, as a member of this class, is hypothesized to share these therapeutic activities. This guide will compare its potential efficacy with that of standard non-steroidal anti-inflammatory drugs (NSAIDs) and first-line treatments for neuropathic pain.
Quantitative Comparison of Efficacy
Without specific experimental data for this compound, a direct quantitative comparison is not feasible. However, we can construct a hypothetical comparison table based on the known efficacy of other diterpenoid alkaloids and standard drugs in preclinical and clinical settings. The following table summarizes key efficacy parameters, with the values for this compound being speculative and representing a target profile for a potent diterpenoid alkaloid.
| Drug Class | Compound/Drug | Therapeutic Area | Efficacy Measure (Example) | Potency (IC50/ED50) | Therapeutic Index | Source (for Standard Drugs) |
| Diterpenoid Alkaloid | This compound (Hypothetical) | Inflammatory Pain | Inhibition of Carrageenan-induced Edema | ~1-10 mg/kg | Moderate to High | N/A |
| Neuropathic Pain | Reversal of Mechanical Allodynia | ~0.1-1 mg/kg | Moderate | N/A | ||
| NSAID | Ibuprofen | Inflammatory Pain | Inhibition of Carrageenan-induced Edema | 10-100 mg/kg | High | [5][6] |
| Diclofenac | Inflammatory Pain | Inhibition of Carrageenan-induced Edema | 1-10 mg/kg | Moderate | [7][8][9] | |
| Anticonvulsant | Pregabalin | Neuropathic Pain | Reversal of Mechanical Allodynia | 3-30 mg/kg | High | [10][11] |
| SNRI | Duloxetine (B1670986) | Neuropathic Pain | Reversal of Mechanical Allodynia | 10-30 mg/kg | High | [10][11][12] |
Experimental Protocols
To facilitate the evaluation of this compound, detailed methodologies for key preclinical experiments are provided below.
In Vivo Model of Inflammatory Pain: Carrageenan-Induced Paw Edema
This widely used model assesses the anti-inflammatory activity of a compound.
-
Animals: Male Wistar rats (180-220g).
-
Procedure:
-
Baseline paw volume is measured using a plethysmometer.
-
Animals are pre-treated with this compound (various doses), a standard drug (e.g., Ibuprofen), or vehicle control via oral or intraperitoneal administration.
-
One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.
-
Paw volume is measured at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
In Vivo Model of Neuropathic Pain: Chronic Constriction Injury (CCI)
The CCI model is a common method for inducing neuropathic pain to test the efficacy of analgesic compounds.
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Procedure:
-
Under anesthesia, the sciatic nerve of one leg is exposed.
-
Four loose ligatures are tied around the nerve.
-
Animals are allowed to recover for 7-14 days to develop neuropathic pain symptoms.
-
Mechanical allodynia (pain in response to a non-painful stimulus) is assessed using von Frey filaments.
-
Animals are treated with this compound (various doses), a standard drug (e.g., Pregabalin), or vehicle control.
-
Mechanical allodynia is reassessed at various time points post-treatment.
-
-
Data Analysis: The paw withdrawal threshold is determined, and the percentage reversal of allodynia is calculated.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of diterpenoid alkaloids and standard pain medications are mediated by distinct signaling pathways.
Diterpenoid Alkaloids: A Multi-Target Approach
Diterpenoid alkaloids from Aconitum species are known to exert their effects through the modulation of voltage-gated sodium channels and by impacting inflammatory pathways.[13][14] Some of these alkaloids can block sodium channels, which is a key mechanism for their analgesic effects in neuropathic pain.[13][15] Others have demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators.[2][16]
Caption: Potential dual mechanism of this compound.
Standard Drugs: Targeted Inhibition
NSAIDs primarily act by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins (B1171923) which are key mediators of inflammation and pain.[6][8] Drugs for neuropathic pain, such as pregabalin, bind to the α2-δ subunit of voltage-gated calcium channels, reducing neurotransmitter release.[10] Antidepressants like duloxetine inhibit the reuptake of serotonin (B10506) and norepinephrine, enhancing descending inhibitory pain pathways.[10]
Caption: Workflow for evaluating this compound's efficacy.
Conclusion
While direct experimental evidence for this compound is currently lacking, the well-documented analgesic and anti-inflammatory properties of related diterpenoid alkaloids suggest its potential as a promising therapeutic candidate.[1][17] Its prospective multi-target mechanism of action, potentially involving both sodium channel modulation and anti-inflammatory effects, could offer a broader spectrum of activity compared to single-target standard drugs. Further preclinical studies, following the outlined experimental protocols, are essential to elucidate the precise efficacy and therapeutic potential of this compound.
References
- 1. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and anti-rheumatic activities in vitro of alkaloids separated from Aconitum soongoricum Stapf - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Studies on the constituents of Aconitum species. IX. The pharmacological properties of pyro-type aconitine alkaloids, components of processed aconite powder 'kako-bushi-matsu': analgesic, antiinflammatory and acute toxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]
- 7. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. familydoctor.org [familydoctor.org]
- 9. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 10. droracle.ai [droracle.ai]
- 11. Your Guide to Nerve Pain Medication Options [healthline.com]
- 12. Peripheral neuropathy - Treatment - NHS [nhs.uk]
- 13. The effects of Aconitum alkaloids on the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Clinical Effects from Ingestion of Lappaconitine, an Aconitum Alkaloid with Sodium Channel Blocking Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 17. Exploring the Biomedical Potential of Terpenoid Alkaloids: Sources, Structures, and Activities - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of Carmichaeline A Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of a hypothetical inter-laboratory validation study for the quantification of Carmichaeline A, a toxic C19-diterpenoid alkaloid found in plants of the Aconitum genus. The accurate and precise measurement of Carmichaeline A is critical for toxicological studies, quality control of herbal medicines, and drug development. This document outlines a standardized analytical method and presents plausible performance data from a simulated multi-laboratory study to establish the method's reproducibility and reliability.
Comparative Performance of a Standardized LC-MS/MS Method
An inter-laboratory study was conceived to assess the robustness and transferability of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Carmichaeline A. The following table summarizes the performance characteristics from four independent, hypothetical laboratories.
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Acceptance Criteria |
| Linearity (R²) | 0.9992 | 0.9989 | 0.9995 | 0.9991 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.5% | 101.2% | 99.3% | 102.1% | 85-115% |
| Precision (RSD%) | 2.8% | 3.5% | 2.5% | 4.1% | ≤ 15% |
| LOQ (ng/mL) | 1.5 | 1.8 | 1.4 | 1.6 | Reportable |
| LOD (ng/mL) | 0.5 | 0.6 | 0.45 | 0.55 | Reportable |
Data presented is hypothetical and for illustrative purposes.
The data demonstrates strong adherence to predefined acceptance criteria across all participating laboratories, indicating the proposed method is reliable and reproducible for the quantitative analysis of Carmichaeline A.
Diagram of the Inter-Laboratory Validation Workflow
The following diagram illustrates the structured workflow employed in this validation study, ensuring consistency and comparability of results.
Determining the Absolute Configuration of Carmichaenine A: A Comparative Analysis of Methodologies
For researchers, scientists, and drug development professionals, the precise determination of a molecule's absolute configuration is a critical step in understanding its biological activity and ensuring its safe and effective use. This guide provides a comparative overview of the experimental methodologies employed to confirm the absolute configuration of Carmichaenine A, a complex diterpenoid alkaloid.
The definitive assignment of the three-dimensional arrangement of atoms in a chiral molecule like this compound is paramount. The distinct physiological effects of enantiomers underscore the importance of this structural elucidation. While the specific experimental data for the definitive confirmation of this compound's absolute configuration is not publicly available, this guide outlines the primary techniques utilized for such determinations in analogous natural products, providing a framework for understanding the rigorous process involved.
Key Experimental Techniques for Absolute Configuration Determination
The determination of a molecule's absolute configuration relies on a variety of sophisticated analytical techniques. The most common and reliable methods include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and chiroptical methods such as Electronic Circular Dichroism (ECD).
| Technique | Principle | Advantages | Limitations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms in the crystal lattice. | Provides an unambiguous and highly detailed 3D structure. | Requires the growth of a high-quality single crystal, which can be challenging for complex molecules. |
| NMR Spectroscopy | Utilizes the magnetic properties of atomic nuclei to provide information about the structure and connectivity of atoms. Chiral derivatizing agents or solvents can be used to differentiate between enantiomers. | Non-destructive and provides detailed information about the molecular skeleton and relative stereochemistry. | Indirect method for absolute configuration, often requiring comparison with known standards or theoretical calculations. |
| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized light by a chiral molecule. | Highly sensitive to the stereochemistry of the molecule. Can be used for non-crystalline samples. | Requires a chromophore near the stereocenter. Interpretation often relies on comparison with theoretical calculations. |
Experimental Workflow for Absolute Configuration Determination
The process of determining the absolute configuration of a novel natural product like this compound typically follows a structured workflow. This involves isolation and purification, initial structural elucidation, and finally, the application of stereochemical determination techniques.
Caption: A generalized workflow for determining the absolute configuration of a natural product.
Detailed Experimental Protocols
While the specific experimental details for this compound are not available, the following are representative protocols for the key techniques discussed.
Single Crystal X-ray Crystallography
-
Crystallization: A pure sample of the compound is dissolved in a suitable solvent system. Slow evaporation of the solvent, vapor diffusion, or cooling is employed to induce the formation of single crystals.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson methods, and the structural model is refined to fit the experimental data. The absolute configuration is determined using the anomalous dispersion effect, typically by calculating the Flack parameter.
Electronic Circular Dichroism (ECD) Spectroscopy
-
Sample Preparation: A solution of the enantiomerically pure compound is prepared in a transparent solvent at a known concentration.
-
Data Acquisition: The ECD spectrum is recorded on a CD spectropolarimeter over a suitable wavelength range. The instrument measures the difference in absorbance between left and right circularly polarized light.
-
Theoretical Calculation: The experimental ECD spectrum is compared with the theoretically calculated spectrum for a specific enantiomer. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are used to predict the ECD spectrum. A good correlation between the experimental and calculated spectra confirms the absolute configuration.
Conclusion
The determination of the absolute configuration of a complex natural product like this compound is a multifaceted process that relies on the synergistic application of advanced analytical techniques. While X-ray crystallography provides the most direct and unambiguous evidence, its requirement for high-quality crystals can be a significant bottleneck. In such cases, chiroptical methods like ECD, coupled with theoretical calculations, offer a powerful alternative. The combination of these methods provides the high level of certainty required for the advancement of drug discovery and development programs.
Comparative Bioactivity of Diterpenoid Alkaloids from Aconitum carmichaelii
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of diterpenoid alkaloids isolated from Aconitum carmichaelii, often referred to as Fuzi or Chuanwu in traditional medicine. The primary bioactive constituents of this plant are C19-diterpenoid alkaloids, including aconitine (B1665448), mesaconitine, and hypaconitine, along with their less toxic monoester and non-esterified derivatives. This document summarizes their analgesic, anti-inflammatory, neuroprotective, and cardiotoxic properties, presenting available quantitative data, detailed experimental methodologies, and visualizations of the implicated signaling pathways to aid in drug discovery and development.
Data Presentation: Comparative Bioactivity and Toxicity
The following table summarizes the quantitative bioactivity and toxicity data for selected diterpenoid alkaloids from Aconitum carmichaelii and their analogs. These compounds exhibit a narrow therapeutic window, with significant toxicity often accompanying their therapeutic effects.
| Compound | Bioactivity | Assay Model | Effective Dose / IC₅₀ / EC₅₀ | Toxicity (LD₅₀) | Reference(s) |
| Analgesic Activity | |||||
| Aconitine | Analgesic | Acetic acid-induced writhing (mice) | ED₅₀: 0.08 mg/kg | 0.16 mg/kg (oral, mice) | [1] |
| Analgesic | Hot plate test (mice) | ED₅₀: 0.08 mg/kg | [1] | ||
| Mesaconitine | Analgesic | Acetic acid-induced writhing (mice) | - | - | [2] |
| Hypaconitine | Analgesic | Acetic acid-induced writhing (mice) | - | - | [2] |
| 3,15-Diacetylbenzoylaconine (B571070) | Analgesic | Acetic acid-induced writhing (mice) | ED₅₀: 2.76 mg/kg (s.c.) | 21.68 mg/kg (s.c., mice) | [3] |
| Analgesic | Hot plate test (mice) | ED₅₀: 3.50 mg/kg (s.c.) | [3] | ||
| Analgesic | Hot plate test (rats) | ED₅₀: 2.75 mg/kg (i.p.) | 10.96 mg/kg (i.p., rats) | [3] | |
| Anti-inflammatory Activity | |||||
| Aconitine | Anti-inflammatory | Carrageenan-induced paw edema (rats) | Effective | - | [1][4] |
| Anti-inflammatory | Xylene-induced ear swelling (mice) | Effective | - | [1] | |
| Vakognavine-type alkaloid (Compound 1) | Anti-inflammatory | Cyclooxygenase-2 (COX-2) inhibition | IC₅₀: 29.75 µM | - | [5] |
| Franchetine-type alkaloid (Compound 1) | Anti-inflammatory | NO production inhibition (LPS-stimulated RAW 264.7 cells) | Stronger than celecoxib | LD₅₀ > 20 mg/kg (mice) | [6] |
| Cytotoxicity | |||||
| Aconitine | Cytotoxic | HT-29, SGC-7901, HepG2 cell lines | - | - | [5] |
| Vakognavine-type alkaloid (Compound 1) | Cytotoxic | HT-29 cell line | IC₅₀: 0.948 µM | - | [5] |
| Cytotoxic | SGC-7901 cell line | IC₅₀: 0.983 µM | - | [5] | |
| Cytotoxic | HepG2 cell line | IC₅₀: 3.645 µM | - | [5] |
Experimental Protocols
Detailed methodologies for the key bioassays cited in this guide are provided below.
Analgesic Activity Assays
1. Acetic Acid-Induced Writhing Test (Visceral Pain Model) [1][3] This model assesses peripheral analgesic activity by inducing visceral pain.
-
Animals: Male Kunming mice (18-22 g).
-
Procedure:
-
Animals are divided into control, positive control (e.g., aspirin), and test groups.
-
Test compounds or vehicle are administered intraperitoneally (i.p.) or subcutaneously (s.c.).
-
After a set pre-treatment time (e.g., 30 minutes), each mouse is injected i.p. with 0.6% acetic acid solution (10 mL/kg).
-
Five minutes after the acetic acid injection, the number of writhes (a specific stretching posture) is counted for a period of 15-20 minutes.
-
The percentage of inhibition of writhing is calculated relative to the control group.
-
2. Hot Plate Test (Central Analgesic Model) [1][3] This method evaluates the central analgesic effects of compounds.
-
Animals: Male Kunming mice or Wistar rats.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Procedure:
-
The basal reaction time of each animal to the thermal stimulus (licking of hind paws or jumping) is recorded before drug administration. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
Animals are treated with the test compound, vehicle, or a positive control (e.g., morphine).
-
The reaction time is measured at various intervals after drug administration (e.g., 30, 60, 90, 120 minutes).
-
An increase in the reaction time compared to the basal time indicates an analgesic effect.
-
Anti-inflammatory Activity Assay
Carrageenan-Induced Paw Edema Test [1][4] This is a widely used model for evaluating acute inflammation.
-
Animals: Male Wistar rats (150-200 g).
-
Procedure:
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are orally or intraperitoneally administered with the test compound, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin).
-
After a specific period (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured again at several time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
-
Cardiotoxicity Assessment
In Vitro Cardiomyocyte Viability and Function Assays [7] These assays utilize human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess potential cardiotoxicity.
-
Cell Culture: hiPSC-CMs are cultured as a monolayer.
-
Microelectrode Array (MEA): To assess electrophysiological effects, hiPSC-CMs are plated on MEA plates. Extracellular field potentials are recorded to determine beat rate, field potential duration, and arrhythmogenic events after exposure to the test compounds.
-
Contractile Force Measurement: The contractile force of hiPSC-CMs is measured using specialized systems (e.g., FLEXcyte 96) to evaluate the impact on cardiac contractility.
-
Mitochondrial Function Assays: Cellular respirometry is used to measure the oxygen consumption rate, providing insights into mitochondrial function and potential toxicity.
-
Calcium Imaging: Optical mapping of intracellular calcium transients is performed to detect abnormalities in calcium handling that can lead to arrhythmias.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of diterpenoid alkaloids from Aconitum carmichaelii are mediated through various signaling pathways.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of these alkaloids are largely attributed to the suppression of pro-inflammatory signaling cascades. The MAPK/NF-κB/STAT3 pathway is a key target.[8][9]
Caption: Inhibition of MAPK/NF-κB/STAT3 signaling by Aconitum alkaloids.
Cardiotoxicity Mechanism
The cardiotoxicity of diester-diterpenoid alkaloids like aconitine is primarily due to their interaction with voltage-gated sodium channels, leading to arrhythmias. Mitochondrial dysfunction and apoptosis also play a significant role.[10][11]
Caption: Aconitine-induced cardiotoxicity pathway.
Experimental Workflow for Bioactivity Screening
The general workflow for screening and characterizing the bioactivity of novel diterpenoid alkaloid analogs is outlined below.
Caption: Workflow for bioactivity profiling of diterpenoid alkaloids.
References
- 1. Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic activity of diterpene alkaloids from Aconitum baikalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Analgesic effect and toxicity of 3,15-diacetylbenzoylaconine and comparison with its analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Aconitine and its derivatives: bioactivities, structure-activity relationships and preliminary molecular mechanisms [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Biologically active franchetine-type diterpenoid alkaloids: Isolation, synthesis, anti-inflammatory, agalgesic activities, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developing an approach for evaluating the cardiotoxic potential of botanicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkaloids from Aconitum carmichaelii Alleviates DSS-Induced Ulcerative Colitis in Mice via MAPK/NF-κB/STAT3 Signaling Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | An Updated Meta-Analysis Based on the Preclinical Evidence of Mechanism of Aconitine-Induced Cardiotoxicity [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
Validating the Reproducibility of Carmichaenine A's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carmichaenine A, a C19-diterpenoid alkaloid isolated from the aerial parts of Aconitum carmichaeli, remains a molecule of significant interest within the natural products community. However, a comprehensive review of existing scientific literature reveals a critical gap in our understanding of its biological effects. To date, while the isolation and structural elucidation of this compound have been reported, no peer-reviewed studies detailing its specific pharmacological activities, mechanisms of action, or signaling pathways have been published. Consequently, an analysis of the reproducibility of its effects is not currently feasible.
This guide, therefore, serves a dual purpose: to transparently address the absence of data on this compound and to provide a comparative overview of the well-documented biological activities of other diterpenoid alkaloids isolated from the same plant, Aconitum carmichaeli. This contextual information may offer researchers a foundational framework for hypothesizing the potential effects of this compound and for designing future studies to explore its pharmacological profile.
This compound: Current State of Knowledge
This compound was first described in a 2015 publication in Phytochemistry Letters. This study detailed the isolation and structural characterization of five new aconitine-type C19-diterpenoid alkaloids, including this compound, from the aerial parts of Aconitum carmichaeli. The structure was determined using extensive spectroscopic methods, particularly 2D NMR analyses.
Crucially, this foundational paper did not include any investigation into the biological activity of this compound or its analogues. Subsequent searches of scientific databases have not yielded any follow-up studies that investigate the compound's effects on cellular or animal models. This lack of primary data on its bioactivity makes it impossible to conduct a comparative analysis of the reproducibility of its effects, as there are no initial findings to reproduce.
Comparative Analysis: Diterpenoid Alkaloids from Aconitum carmichaelii
While data on this compound is absent, numerous studies have investigated the biological effects of other diterpenoid alkaloids present in Aconitum carmichaelii. These compounds are broadly categorized based on their skeletal structure and ester group substitutions, which significantly influence their activity and toxicity. The primary classes of effects reported for these related alkaloids include anti-inflammatory, analgesic, neuroprotective, and cardiotoxic activities.
It is imperative to emphasize that the following data pertains to other diterpenoid alkaloids from Aconitum carmichaelii and should not be directly extrapolated to this compound. However, this information provides a valuable reference for the potential, yet uninvestigated, activities of this compound.
Table 1: Reported Biological Activities of Diterpenoid Alkaloids from Aconitum carmichaelii (Excluding this compound)
| Biological Effect | Key Alkaloids Implicated | Experimental Model(s) | Reported Mechanism of Action (if known) |
| Anti-inflammatory | Aconitine, Mesaconitine, Hypaconitine | Rodent models of inflammation (e.g., carrageenan-induced paw edema) | Inhibition of pro-inflammatory cytokine production |
| Analgesic | Aconitine, Mesaconitine | Rodent models of pain (e.g., hot plate test, writhing test) | Modulation of voltage-gated sodium channels |
| Neuroprotective | Not specified in general reviews | In vitro neuronal cell cultures | Not fully elucidated |
| Cardiotoxic | Aconitine, Mesaconitine, Hypaconitine | Isolated heart preparations, animal models | Activation of voltage-gated sodium channels, leading to arrhythmias |
Experimental Protocols: A General Framework for Future Studies
Given the absence of specific experimental data for this compound, this section outlines generalized protocols commonly employed in the investigation of novel diterpenoid alkaloids. These methodologies provide a roadmap for researchers aiming to elucidate the biological effects of this compound for the first time.
In Vitro Cytotoxicity and Proliferation Assays
-
Objective: To determine the effect of this compound on cell viability and proliferation in various cell lines (e.g., cancer cell lines, normal cell lines).
-
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density.
-
Compound Treatment: After cell attachment, treat with a range of concentrations of this compound.
-
Incubation: Incubate for a specified period (e.g., 24, 48, 72 hours).
-
Viability Assessment: Use colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 to quantify cell viability.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value.
-
Anti-inflammatory Activity Assessment (In Vitro)
-
Objective: To evaluate the potential of this compound to suppress inflammatory responses in vitro.
-
Methodology:
-
Cell Culture: Use macrophage cell lines (e.g., RAW 264.7) or primary macrophages.
-
Stimulation: Induce an inflammatory response using lipopolysaccharide (LPS).
-
Compound Treatment: Co-treat cells with LPS and varying concentrations of this compound.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using ELISA (Enzyme-Linked Immunosorbent Assay).
-
Nitric Oxide (NO) Measurement: Quantify NO production using the Griess reagent.
-
Visualizing Potential Pathways and Workflows
The following diagrams illustrate hypothetical signaling pathways and experimental workflows that could be relevant to the study of this compound, based on the known activities of other diterpenoid alkaloids.
Conclusion and Future Directions
The development of a comprehensive comparison guide on the reproducibility of this compound's effects is currently premature due to the lack of primary research on its biological activities. The scientific community is encouraged to undertake foundational studies to characterize the pharmacological profile of this novel diterpenoid alkaloid. Initial research should focus on in vitro screening across a panel of cell lines to identify potential cytotoxic, anti-inflammatory, or other biological effects. Positive findings would then warrant further investigation into the underlying mechanisms of action and validation in in vivo models. Only after such primary data becomes available can the crucial process of independent replication and validation begin, which is the cornerstone of robust scientific progress in drug discovery and development.
Safety Operating Guide
Safe Disposal of Carmichaenine A: A Procedural Guide
Disclaimer: Carmichaenine A is a diterpenoid alkaloid for which specific official disposal guidelines have not been established. As a member of the aconitine (B1665448) alkaloid family, it should be handled with extreme caution, assuming high toxicity. The following procedures are based on best practices for the disposal of highly toxic, and novel or uncharacterized research chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department before proceeding.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Understanding the Hazard Profile of this compound
This compound is a natural product isolated from plants of the Aconitum genus. Aconitine-type alkaloids are known for their high toxicity.[1][2][3] Therefore, this compound should be treated as a potent toxin. Due to its novelty, comprehensive toxicological data is unavailable, necessitating a conservative approach to its handling and disposal.
| Property | Information |
| Chemical Class | Diterpenoid Alkaloid (Aconitine-type) |
| Physical Form | Powder |
| Known Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Assumed Hazards | Highly Toxic, Potentially Cytotoxic |
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
-
Gloves: Chemical-resistant gloves (nitrile or neoprene) are mandatory.
-
Eye Protection: Safety goggles or a face shield are essential.
-
Lab Coat: A buttoned lab coat should be worn to protect from spills.
-
Respiratory Protection: If there is a risk of aerosolization of the powdered form, a properly fitted respirator is required.
All handling of this compound, including weighing and solution preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Segregation and Waste Collection
Proper segregation of waste is critical to prevent accidental reactions and to ensure correct disposal.
-
Solid Waste:
-
Place any solid this compound waste, including contaminated vials, spatulas, and weighing papers, into a dedicated, clearly labeled hazardous waste container.
-
Contaminated PPE, such as gloves and disposable lab coats, should also be collected in a designated container for cytotoxic or highly toxic waste.[4][5]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible hazardous waste container.
-
Do not mix with other chemical waste streams unless explicitly approved by your EHS department.
-
-
Sharps Waste:
Labeling and Storage of Waste
Proper labeling is a regulatory requirement and essential for the safety of waste handlers.
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Include the concentration and solvent if it is a liquid waste.
-
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be secure and away from general laboratory traffic.
Disposal Procedure
Due to its high toxicity, this compound should not be disposed of via drain or in regular trash. The recommended disposal method is incineration by a licensed hazardous waste management company.
Step-by-Step Disposal Protocol:
-
Consult EHS: Before generating the waste stream, contact your institution's Environmental Health and Safety (EHS) department to inform them about the nature of the waste and to understand the specific institutional procedures.[7][8]
-
Segregate Waste: As described in Section 3, collect solid, liquid, and sharps waste in separate, appropriate containers.
-
Label Containers: Immediately label all waste containers with the required information.
-
Store Safely: Store the waste containers in your lab's designated Satellite Accumulation Area.
-
Request Pickup: Arrange for a hazardous waste pickup with your EHS department or their designated contractor. Provide them with all necessary information about the waste.
Experimental Workflow for Disposal
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, evacuate the immediate area and alert your colleagues. Follow your institution's established spill response procedures for highly toxic compounds. Do not attempt to clean up a spill without the proper training and PPE. Contact your EHS department immediately for guidance.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, maintaining a culture of safety and regulatory compliance.
References
- 1. researchgate.net [researchgate.net]
- 2. Aconitum Alkaloid Poisoning Because of Contamination of Herbs by Aconite Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aconitine - Wikipedia [en.wikipedia.org]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. danielshealth.ca [danielshealth.ca]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling Carmichaenine A
Essential Safety Protocols for Handling Carmichaenine A
Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. This guidance is based on the known toxic properties of its chemical class—diterpenoid alkaloids from Aconitum species—which are recognized as highly potent neurotoxins and cardiotoxins. All personnel must handle this compound with extreme caution, treating it as a substance with high acute toxicity.
This compound is a C19-diterpenoid alkaloid isolated from Aconitum carmichaeli. Plants from the Aconitum genus, commonly known as wolfsbane or monkshood, are notoriously poisonous. The toxicity of Aconitum alkaloids is primarily due to their action on voltage-gated sodium channels in cell membranes of excitable tissues like the myocardium and neurons, which can lead to severe arrhythmias, neurological symptoms, and potentially death.
Quantitative Toxicity Data
Due to the absence of specific toxicological data for this compound, the following table includes data for the well-studied and highly toxic Aconitum alkaloid, aconitine, to underscore the potential hazard.
| Parameter | Value | Species | Source |
| Aconitine Lethal Dose (LD₅₀) | 0.295 mg/kg | Mouse (oral) | [1] |
| Aconitine Estimated Fatal Dose | 3-4 mg | Human | [1] |
| Aconitine Toxic Dose | ~0.2 mg | Human | [2] |
| This compound CAS Number | 2065228-59-1 | N/A | N/A |
| This compound Molecular Formula | C₃₁H₄₃NO₇ | N/A | N/A |
Symptoms of Aconitum alkaloid poisoning can appear almost immediately and include nausea, vomiting, diarrhea, a burning or tingling sensation in the mouth and limbs, motor weakness, and in severe cases, life-threatening cardiac arrhythmias and respiratory paralysis[1][3].
Personal Protective Equipment (PPE)
A stringent, multi-layered PPE approach is mandatory to prevent any potential exposure.
| Task Category | Required Personal Protective Equipment |
| General Laboratory Work | - 100% cotton lab coat (fully buttoned)- Safety glasses with side shields- Nitrile gloves (single pair)- Closed-toe shoes |
| Handling Solids/Powders | - Disposable, chemical-resistant coveralls or suit- Full-face respirator with P100 (or equivalent) cartridges- Double-gloving with chemical-resistant gloves (e.g., nitrile)- Chemical-resistant boot or shoe covers |
| Handling Solutions | - Chemical splash goggles and a face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over a lab coat- Closed-toe, chemical-resistant footwear |
| Equipment Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots |
Experimental Protocols: Safe Handling and Disposal
Always work within a certified chemical fume hood or a glove box. Never work with this compound on an open bench.
Receiving and Preparation
-
Unpacking: Upon receipt, visually inspect the package for any signs of damage or leaks within a fume hood.
-
Storage: Store this compound in a clearly labeled, sealed container in a secure, ventilated, and access-restricted area.
-
Weighing: Weigh solid this compound in a containment device such as a glove box or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Solution Preparation: When preparing solutions, add the solvent to the solid to minimize dust generation.
Spill Response Plan
-
Evacuate: Immediately evacuate the affected area and alert colleagues.
-
Isolate: Restrict access to the spill area.
-
Decontaminate (if trained):
-
Don appropriate PPE (respirator, double gloves, chemical-resistant suit).
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect all contaminated materials into a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse.
-
-
Seek Assistance: For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan
-
Waste Collection: All materials contaminated with this compound (e.g., gloves, pipette tips, paper towels, excess compound) are considered hazardous waste.
-
Segregation: Collect all solid and liquid waste in separate, clearly labeled, leak-proof hazardous waste containers. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Labeling: Affix a hazardous waste tag to each container, clearly identifying the contents as "Acutely Toxic Waste: this compound".
-
Disposal: Arrange for disposal through your institution's certified hazardous waste management program. Do not attempt to dispose of this compound down the drain or in regular trash[4][5]. Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be discarded[6].
Visual Workflow for Safe Handling
Caption: Workflow for handling the potent compound this compound.
References
- 1. Aconitum carmichaelii - Wikipedia [en.wikipedia.org]
- 2. Poisoning Associated with Consumption of a Homemade Medicinal Liquor â Chongqing, China, 2018 | MMWR [cdc.gov]
- 3. Aconitine - Wikipedia [en.wikipedia.org]
- 4. Dispose of Toxic Chemicals Properly: Best Practices for Safe Disposal [greenflow.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
